Ethyl Vinyllactate-13C2,d3
Description
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Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
149.17 g/mol |
IUPAC Name |
ethyl 2-hydroxy-2-(trideuteriomethyl)(1,2-13C2)but-3-enoate |
InChI |
InChI=1S/C7H12O3/c1-4-7(3,9)6(8)10-5-2/h4,9H,1,5H2,2-3H3/i3D3,6+1,7+1 |
InChI Key |
UNSIKXJBHRTIOD-DNGLATNPSA-N |
Origin of Product |
United States |
Foundational & Exploratory
What is Ethyl Vinyllactate-13C2,d3 and its chemical structure?
An In-Depth Technical Guide to Ethyl Vinyllactate-13C2,d3
For researchers, scientists, and drug development professionals, the use of stable isotope-labeled compounds is a cornerstone of modern analytical and metabolic research. This guide provides a comprehensive overview of this compound, a valuable tool in quantitative analysis and tracer studies.
Introduction to this compound
This compound is a stable isotope-labeled derivative of ethyl vinyllactate.[1] In this molecule, two carbon atoms are replaced with their heavier, non-radioactive isotope, carbon-13 (¹³C), and three hydrogen atoms are substituted with deuterium (B1214612) (d3).[1] This isotopic enrichment makes it an ideal internal standard for mass spectrometry-based quantification and a tracer for metabolic pathway analysis.[1] The parent compound is Ethyl 2-hydroxy-2-methylbut-3-enoate. The dual labeling with both ¹³C and deuterium can be particularly useful in complex analytical scenarios, offering distinct mass shifts and fragmentation patterns.
Chemical Structure and Properties
The chemical structure of this compound is crucial for understanding its chemical behavior and for its accurate identification in analytical experiments.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₅¹³C₂H₉D₃O₃ | [1] |
| Molecular Weight | 149.17 g/mol | [1] |
| CAS Number | 2714486-51-6 | [2] |
| Unlabeled CAS Number | 50471-46-0 | [2] |
| SMILES | C=C--INVALID-LINK--(--INVALID-LINK--=O)O | [2] |
| Synonyms | Ethyl 2-Vinyllactate-13C2,d3 | [1] |
| Regulatory Status | Controlled product, may require permits for handling. | [1] |
| Shelf Life | Short; it is recommended to verify the expiration date before use. | [1] |
Logical Classification
The following diagram illustrates the classification hierarchy of this compound.
Applications in Research and Development
This compound is primarily used in advanced research applications where precise quantification and metabolic tracing are required.
-
Internal Standard in Mass Spectrometry: Due to its identical chemical properties to the unlabeled analyte and its distinct mass, it serves as an excellent internal standard in LC-MS, GC-MS, and NMR for quantitative analysis.[1] The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative bioanalysis as it effectively corrects for variability in sample preparation, matrix effects, and instrument response.
-
Metabolic Pathway Tracing: The ¹³C and deuterium labels allow researchers to trace the metabolic fate of the parent molecule in biological systems. This is invaluable for understanding biochemical pathways and the effects of drugs on metabolism.
-
Pharmacokinetic Studies: In drug development, it can be used to study the absorption, distribution, metabolism, and excretion (ADME) of structurally related compounds.
Experimental Protocols
The following provides a detailed methodology for the use of this compound as a stable isotope-labeled internal standard in a typical quantitative LC-MS/MS analysis of a small molecule in a biological matrix.
Materials and Reagents
-
Analyte of interest (unlabeled)
-
This compound (SIL-IS)
-
Control biological matrix (e.g., human plasma, urine)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid (precipitation solvent)
-
Methanol (B129727) (MeOH) and Water (HPLC-grade) for stock solutions and mobile phases
Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and the SIL-IS (this compound) in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking the analyte stock solution into the control biological matrix to achieve a desired concentration range (e.g., 1-1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.
-
SIL-IS Working Solution: Prepare a working solution of this compound in methanol at a concentration that will yield a robust signal in the mass spectrometer (e.g., 500 ng/mL).
Sample Preparation (Protein Precipitation)
-
To 50 µL of each sample (calibrator, QC, or unknown), add 10 µL of the SIL-IS working solution.
-
Briefly vortex the samples to ensure thorough mixing.
-
Add 150 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new set of vials for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
-
MRM Transitions: Develop and optimize multiple reaction monitoring (MRM) transitions for both the analyte and the SIL-IS.
-
Chromatographic Method: Develop a chromatographic method that provides good separation of the analyte from potential interferences.
Data Analysis
-
Integrate the peak areas for the MRM transitions of both the analyte and the SIL-IS.
-
Calculate the peak area ratio (analyte peak area / SIL-IS peak area) for each sample.
-
Generate a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards. A weighted linear regression (e.g., 1/x²) is often used.
-
Determine the concentration of the analyte in the unknown and QC samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a quantitative LC-MS/MS analysis using a stable isotope-labeled internal standard.
Synthesis of this compound
The synthesis would likely proceed through a multi-step organic synthesis pathway. Key strategies for introducing stable isotopes include:
-
Using Labeled Precursors: The synthesis would likely start with commercially available simple molecules that contain the ¹³C and deuterium atoms in the desired positions.
-
Specific Labeling Reactions: Certain chemical reactions are well-suited for introducing isotopes at specific points in a molecule's carbon skeleton or functional groups.
-
Purification and Characterization: After the synthesis, rigorous purification using techniques like chromatography is essential. The final product's identity, purity, and the precise location and extent of isotopic labeling would be confirmed using methods such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry.
The incorporation of isotopes can be achieved through various methods, including the direct use of isotope-containing precursors or, in the case of deuterium, through hydrogen/deuterium exchange reactions.[3] The synthesis of stable isotope-labeled compounds is a critical process that enables a wide range of applications in chemical and biological research.[3]
References
An In-depth Technical Guide to the Synthesis and Isotopic Purity of Ethyl Vinyllactate-13C2,d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for Ethyl Vinyllactate-13C2,d3, a stable isotope-labeled compound valuable for metabolic research and as an internal standard in mass spectrometry-based assays. Due to the absence of a published direct synthesis, this guide outlines a feasible, three-step hypothetical pathway based on established organic chemistry principles: 1) synthesis of d3-ethanol, 2) esterification of commercially available 13C2-lactic acid with the synthesized d3-ethanol to produce Ethyl Lactate-13C2,d3, and 3) subsequent transvinylation to yield the final product, this compound.
This document details the experimental protocols for each step, presents expected quantitative data in tabular format, and includes visualizations of the synthetic workflow and a relevant biological pathway.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a three-stage process commencing with the preparation of the isotopically labeled ethanol (B145695), followed by an esterification reaction, and concluding with a palladium-catalyzed transvinylation.
Caption: Proposed three-stage synthetic workflow for this compound.
Experimental Protocols
The following protocols are hypothetical and based on analogous reactions found in the literature. Researchers should conduct appropriate safety assessments and small-scale trials before proceeding.
2.1. Stage 1: Synthesis of Ethanol-d3 (CD3CH2OH)
This procedure is adapted from classic Grignard reactions for alcohol synthesis.
-
Materials:
-
Methyl-d3-magnesium bromide (CD3MgBr) solution (1.0 M in THF)
-
Paraformaldehyde
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen) is charged with paraformaldehyde.
-
Anhydrous diethyl ether is added to the flask.
-
The flask is cooled to 0 °C in an ice bath.
-
The Methyl-d3-magnesium bromide solution is added dropwise via the dropping funnel with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2 hours.
-
The reaction is cooled to 0 °C and quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3x).
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation.
-
The resulting Ethanol-d3 is purified by fractional distillation.
-
2.2. Stage 2: Synthesis of Ethyl Lactate-13C2,d3
This esterification protocol utilizes an acid resin catalyst, which simplifies purification.
-
Materials:
-
Lactic Acid-13C2 (commercially available)
-
Synthesized Ethanol-d3
-
Amberlyst 15 ion-exchange resin (or other suitable acid catalyst)
-
Toluene
-
Anhydrous sodium sulfate
-
-
Procedure:
-
A round-bottom flask is equipped with a Dean-Stark apparatus and a reflux condenser.
-
The flask is charged with Lactic Acid-13C2, an excess of Ethanol-d3 (e.g., 3 equivalents), toluene, and Amberlyst 15 resin (e.g., 10% by weight of lactic acid).
-
The mixture is heated to reflux, and water is removed azeotropically via the Dean-Stark trap.
-
The reaction is monitored by TLC or GC-MS until the consumption of lactic acid is complete.
-
Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is removed by filtration.
-
The toluene and excess ethanol are removed under reduced pressure.
-
The crude Ethyl Lactate-13C2,d3 is purified by vacuum distillation.
-
2.3. Stage 3: Synthesis of this compound
This transvinylation is based on palladium-catalyzed methods for the vinylation of alcohols.
-
Materials:
-
Ethyl Lactate-13C2,d3
-
Vinyl acetate (large excess, also acts as solvent)
-
Palladium(II) acetate (Pd(OAc)2)
-
A suitable ligand (e.g., 1,10-phenanthroline)
-
Anhydrous toluene
-
Sodium carbonate
-
-
Procedure:
-
A flame-dried Schlenk flask is charged with palladium(II) acetate and the ligand under an inert atmosphere.
-
Anhydrous toluene is added, and the mixture is stirred to form the catalyst complex.
-
Ethyl Lactate-13C2,d3 and a large excess of vinyl acetate are added to the flask.
-
The reaction mixture is heated (e.g., to 80-100 °C) and stirred.
-
The reaction progress is monitored by GC-MS.
-
Once the reaction is complete, the mixture is cooled, diluted with a suitable solvent like diethyl ether, and washed with aqueous sodium carbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent and excess vinyl acetate are removed under reduced pressure.
-
The final product, this compound, is purified by flash column chromatography on silica (B1680970) gel.
-
Quantitative Data
The following tables summarize the expected quantitative data for the synthesis and characterization of this compound. These values are estimates based on typical yields and purities for analogous reactions reported in the literature.
Table 1: Summary of Reaction Yields
| Reaction Stage | Product | Starting Materials | Typical Yield (%) |
| 1 | Ethanol-d3 | Methyl-d3-magnesium bromide, Formaldehyde | 75-85 |
| 2 | Ethyl Lactate-13C2,d3 | Lactic Acid-13C2, Ethanol-d3 | 80-90 |
| 3 | This compound | Ethyl Lactate-13C2,d3, Vinyl Acetate | 60-75 |
| Overall | This compound | - | 36-57 |
Table 2: Isotopic and Chemical Purity Analysis
| Compound | Analytical Method | Specification | Expected Value |
| Ethanol-d3 | ¹H NMR, GC-MS | Isotopic Purity (D) | > 98% |
| Chemical Purity | > 99% | ||
| Ethyl Lactate-13C2,d3 | ¹³C NMR, ¹H NMR, GC-MS | Isotopic Purity (¹³C) | > 99% |
| Isotopic Purity (D) | > 98% | ||
| Chemical Purity | > 98% | ||
| This compound | HRMS, ¹³C NMR, ¹H NMR | Isotopic Enrichment (¹³C₂) | > 99% |
| Isotopic Enrichment (d₃) | > 98% | ||
| Chemical Purity (by GC) | > 97% |
Metabolic Pathway of Lactate
Ethyl vinyllactate is expected to be hydrolyzed in vivo to ethanol and lactate. Lactate is a key metabolite that interconnects various metabolic pathways, most notably the Cori cycle, where it is transported from muscle to the liver for gluconeogenesis.
Caption: The Cori Cycle, illustrating the metabolic fate of lactate.
This guide provides a foundational framework for the synthesis and understanding of this compound. The successful execution of these protocols will rely on standard laboratory techniques in organic synthesis and rigorous analytical characterization to confirm the identity and purity of the final product.
Physical and chemical properties of Ethyl Vinyllactate-13C2,d3
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of Ethyl Vinyllactate-13C2,d3. It is intended for researchers, scientists, and drug development professionals who are utilizing this isotopically labeled compound in their work.
Core Physical and Chemical Properties
This compound is the deuterium (B1214612) and 13C labeled form of Ethyl 2-hydroxy-2-methylbut-3-enoate.[1] Due to the limited availability of experimentally determined data for the labeled compound, the physical properties of the unlabeled analogue are provided as a close approximation.
Table 1: Physical and Chemical Properties of this compound and its Unlabeled Analogue
| Property | Value (this compound) | Value (Ethyl 2-hydroxy-2-methylbut-3-enoate) | Source(s) |
| Molecular Formula | C₅¹³C₂H₉D₃O₃ | C₇H₁₂O₃ | [1][2][3] |
| Molecular Weight | 149.17 g/mol | 144.17 g/mol | [1][3] |
| CAS Number | 2714486-51-6 | 50471-46-0 | [1][3] |
| Appearance | Colorless to pale yellow clear liquid (estimated) | Colorless to pale yellow clear liquid (estimated) | [4] |
| Boiling Point | Not available | 201.3 °C at 760 mmHg | [3] |
| Melting Point | Not available | Not available | [3] |
| Density | Not available | 1.0 g/cm³ | [3] |
| Flash Point | Not available | 76.2 °C | [3][5] |
| Solubility | Not available | Soluble in Dichloromethane | [3] |
| Storage | Room temperature in continental US; may vary elsewhere. Store under recommended conditions in the Certificate of Analysis. | Not applicable | [1] |
| Shelf Life | Short (<6 months) | 1–2 years (estimated for standard chemical) | [2] |
Synthesis of this compound
Grignard Reaction Protocol
This pathway involves the nucleophilic addition of a vinyl organometallic reagent to an α-ketoester.[1] To synthesize the labeled compound, a ¹³C-labeled ethyl pyruvate (B1213749) and a deuterated vinyl magnesium bromide would be required.
Materials:
-
Ethyl pyruvate-¹³C₂
-
Vinylmagnesium bromide-d₃ (1.2 eq, typically 1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of Ethyl pyruvate-¹³C₂ (1.0 eq) in anhydrous THF.
-
Grignard Addition: The solution is cooled to 0 °C in an ice bath. The Vinylmagnesium bromide-d₃ solution is added dropwise via the dropping funnel over a period of 30 minutes. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the pure this compound.[1]
Baylis-Hillman Reaction Protocol
This approach relies on the coupling of an activated alkene with a ketone.[1] For the labeled synthesis, ¹³C-labeled ethyl acrylate (B77674) and a deuterated acetone (B3395972) could be utilized.
Materials:
-
Ethyl acrylate-¹³C₂ (1.0 eq)
-
Acetone-d₃ (3.0 eq)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.2 eq)
-
Dichloromethane (DCM) or neat (solvent-free)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: A round-bottom flask is charged with Ethyl acrylate-¹³C₂ (1.0 eq), Acetone-d₃ (3.0 eq), and DABCO (0.2 eq). The reaction can be run neat or in a solvent such as dichloromethane.
-
Reaction Execution: The mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is diluted with DCM and washed with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to yield this compound.[1]
Proposed synthetic workflows for this compound.
Analytical Methodologies
This compound is primarily used as a tracer and an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is crucial for confirming the isotopic incorporation and structural integrity of the labeled compound.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl, ethyl, and hydroxyl protons. The integration values will be affected by the deuterium labeling.
-
¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the carbonyl carbon, the quaternary carbon of the alcohol, the two carbons of the vinyl group, and the carbons of the ethyl group.[3] The presence of ¹³C-labeled carbons will result in significantly enhanced signals at their respective chemical shifts.
-
²H NMR: Deuterium NMR can be used to confirm the location of the deuterium atoms.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.
A general GC-MS protocol for a similar compound (ethyl lactate) is as follows and can be adapted:
-
Column: A suitable capillary column, for instance, a non-polar or medium-polarity column.
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 200-250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 170-250 °C) to ensure elution of the compound.
-
Detector: Mass spectrometer operating in electron ionization (EI) mode.
-
Mass Range: Scan a mass range that includes the molecular ion and expected fragment ions of this compound.
The mass spectrum will show a molecular ion peak corresponding to the mass of the labeled compound (149.17) and a fragmentation pattern that can be used for structural confirmation.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is highly sensitive and specific, making it ideal for quantifying low concentrations of this compound in complex biological matrices.
A general LC-MS/MS protocol for small molecule esters can be adapted:
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape and ionization.
-
Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is often used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
General analytical workflow for this compound.
Applications in Research and Drug Development
Stable isotope-labeled compounds like this compound are invaluable tools in drug development.
-
Tracer Studies: This compound can be used as a tracer to follow the metabolic fate of drugs or other molecules in vitro and in vivo.[1]
-
Internal Standard: Due to its similar chemical and physical properties to the unlabeled analogue, it serves as an excellent internal standard for accurate quantification in pharmacokinetic studies, minimizing matrix effects in complex biological samples.[1]
-
Metabolic Pathway Tracing: It is utilized in advanced research applications for tracing metabolic pathways.[2]
-
Pharmacokinetic Studies: Deuteration can potentially affect the pharmacokinetic and metabolic profiles of drugs, and this compound can be used to study these effects.[1]
Relevance to Vinclozolin Metabolism
Ethyl 2-hydroxy-2-methylbut-3-enoate, the unlabeled analogue, is a metabolite of the fungicide Vinclozolin. Vinclozolin and its metabolites are known to have antiandrogenic activity, acting as antagonists to the androgen receptor. This can disrupt normal endocrine function. Therefore, this compound can be a crucial analytical standard in environmental and toxicological studies to understand the metabolic fate and biological activity of Vinclozolin.
Relationship of Ethyl Vinyllactate's analogue to Vinclozolin metabolism.
Safety and Handling
There is no specific GHS classification or detailed safety information available for Ethyl 2-hydroxy-2-methylbut-3-enoate or its isotopically labeled form. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as a controlled product in some regions, which may require permits or biosafety level (BSL) certifications for procurement and handling.[2] Always refer to the Safety Data Sheet (SDS) provided by the supplier for complete safety and handling information.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ethyl 2-hydroxy-3-methyl butyrate, 2441-06-7 [thegoodscentscompany.com]
- 5. 50471-46-0_ethyl 2-hydroxy-2-methylbut-3-enoateCAS号:50471-46-0_ethyl 2-hydroxy-2-methylbut-3-enoate【结构式 性质 英文】 - 化源网 [chemsrc.com]
Ethyl Vinyllactate-13C2,d3: A Technical Guide to Commercial Availability and Supplier Specifications
For Researchers, Scientists, and Drug Development Professionals
Commercial Availability and Key Suppliers
Ethyl Vinyllactate-13C2,d3 is available as a specialty chemical from a select number of manufacturers and distributors. The primary manufacturer appears to be Toronto Research Chemicals (TRC) , with several other suppliers offering the compound, often referencing the TRC product.
A summary of major suppliers and their corresponding product information is presented in Table 1. Researchers are advised to contact suppliers directly to obtain the most current pricing, availability, and a complete Certificate of Analysis (CoA).
| Supplier | Product Code | Available Quantities | Notes |
| Toronto Research Chemicals (TRC) | TRC-E932107 | 0.5mg, 1mg, 2.5mg, 25mg | Primary Manufacturer.[1][2][3] |
| Clearsynth | CS-T-96232 | Inquire | Lists Molecular Formula and Weight.[4] |
| MedchemExpress | HY-W777527 | Inquire | |
| Fisher Scientific | TRC-E932107-0.5MG, TRC-E932107-1MG, TRC-E932107-2.5MG | 0.5mg, 1mg, 2.5mg | Distributor for TRC.[1][2][3] |
| Sapphire Bioscience | 0.5mg, 1mg, 2.5mg, 5mg, 10mg, 25mg | Distributor for TRC.[5] | |
| Benchchem | Inquire | [6] |
Technical Specifications
Obtaining a Certificate of Analysis (CoA) from the supplier is critical before purchase and use. While a publicly available CoA for this compound could not be found during the compilation of this guide, the following table outlines the key quantitative data that researchers should expect. Clearsynth provides the molecular formula as C5¹³C2H9D3O3 and the molecular weight as 149.17.[4]
| Parameter | Expected Specification | Importance for Researchers |
| Chemical Purity | Typically >98% (by HPLC/NMR) | Ensures that the observed signal is from the compound of interest and not from impurities. |
| Isotopic Purity (13C) | Typically >99 atom % | Crucial for accurate quantification and avoiding interference from the unlabeled analogue. |
| Isotopic Purity (Deuterium) | Typically >97 atom % | Minimizes isotopic variants and simplifies mass spectrometry data analysis. |
| Molecular Formula | C₅¹³C₂H₉D₃O₃ | Confirms the chemical composition and the number and location of labels. |
| Molecular Weight | 149.17 | Essential for preparing solutions of known concentration. |
| Appearance | Solid/Liquid | Important for handling and storage considerations. |
| Solubility | e.g., Soluble in Methanol, DMSO | Dictates the appropriate solvent for stock solution preparation. |
Experimental Protocols: A Note on a Critical Data Gap
A thorough search of scientific literature and supplier application notes did not yield specific experimental protocols for the use of this compound. This suggests that its applications may be part of proprietary drug development programs or niche research areas that are not yet widely published.
Researchers intending to use this compound as an internal standard in quantitative mass spectrometry (LC-MS/MS) assays would typically follow a standard workflow. The logical process for procuring and utilizing such a standard is outlined in the diagram below.
References
- 1. 1MG Ethyl Vinyllactate-13C2 d3, Quantity: 1mg | Fisher Scientific [fishersci.fi]
- 2. 2.5MG Ethyl Vinyllactate-13C2 d3, Quantity: 2.50mg | Fisher Scientific [fishersci.fi]
- 3. 0.5MG Ethyl Vinyllactate-13C2 d3, Quantity: 0.50mg | Fisher Scientific [fishersci.se]
- 4. clearsynth.com [clearsynth.com]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. This compound | Benchchem [benchchem.com]
Ethyl Vinyllactate-13C2,d3 CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Core Compound Details
Ethyl Vinyllactate-13C2,d3 is a stable isotope-labeled derivative of Ethyl Vinyllactate. This labeling, involving the incorporation of two Carbon-13 atoms and three Deuterium atoms, renders it an invaluable tool in advanced research, particularly in the fields of drug metabolism and pharmacokinetics (DMPK). Its primary applications lie in its use as an internal standard for quantitative mass spectrometry and as a tracer in metabolic pathway studies.
| Property | Value |
| CAS Number | 2714486-51-6 |
| Molecular Formula | C₅¹³C₂H₉D₃O₃ |
| Molecular Weight | 149.17 g/mol |
| Synonyms | Ethyl 2-Vinyllactate-13C2,d3 |
| Isotopic Purity | Typically high, ensures minimal analytical interference. |
| Regulatory Status | Often classified as a controlled product, potentially requiring special permits for acquisition and handling. |
Applications in Research and Development
The unique isotopic composition of this compound allows it to be distinguished from its unlabeled counterpart by mass spectrometry. This property is leveraged in two main areas:
-
Quantitative Bioanalysis: In pharmacokinetic studies, a known amount of the labeled compound is spiked into biological samples (e.g., plasma, urine) as an internal standard. Because it is chemically identical to the analyte (the unlabeled drug or metabolite), it experiences the same extraction efficiency and matrix effects during sample preparation and analysis. The ratio of the mass spectrometric signal of the analyte to the internal standard allows for precise and accurate quantification, correcting for experimental variability.
-
Metabolic Pathway Tracing: When introduced into a biological system, the labeled compound can be traced as it undergoes metabolic transformations. By analyzing the mass shifts in downstream metabolites, researchers can elucidate metabolic pathways and quantify the flux through these pathways. This is crucial for understanding a drug's mechanism of action and identifying potential active or toxic metabolites.
Experimental Protocols
While specific protocols are highly dependent on the experimental goals and the analytical instrumentation, the following provides a generalized workflow for the use of this compound as an internal standard in a quantitative LC-MS/MS assay.
Objective: To quantify an unlabeled analyte in a biological matrix.
Materials:
-
This compound (as internal standard)
-
Unlabeled analyte (as calibration standard)
-
Biological matrix (e.g., human plasma)
-
Protein precipitation solvent (e.g., acetonitrile (B52724) with 0.1% formic acid)
-
LC-MS/MS system
Procedure:
-
Preparation of Standards:
-
Prepare a stock solution of the unlabeled analyte and the labeled internal standard in a suitable organic solvent.
-
Create a series of calibration standards by spiking known concentrations of the unlabeled analyte into the blank biological matrix.
-
Prepare a working solution of the internal standard at a fixed concentration.
-
-
Sample Preparation:
-
To an aliquot of the biological sample (and to each calibration standard), add a fixed volume of the internal standard working solution.
-
Vortex briefly to mix.
-
Add a volume of cold protein precipitation solvent (typically 3-4 times the sample volume).
-
Vortex thoroughly to precipitate proteins.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Develop a chromatographic method to separate the analyte from other matrix components.
-
Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard (Multiple Reaction Monitoring - MRM).
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard in each sample and calibration standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing Experimental Workflows
The following diagrams illustrate the key processes involved in the application of this compound.
Caption: Workflow for Quantitative Analysis using a Labeled Internal Standard.
The Pivotal Role of Ethyl Vinyllactate-13C2,d3 in Advancing Metabolic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The intricate network of metabolic pathways that sustain life is a primary focus of biomedical research. Understanding how these pathways are altered in disease states is crucial for the development of novel therapeutics. Stable isotope tracers have emerged as indispensable tools for elucidating metabolic fluxes and tracking the fate of molecules in vivo and in vitro. Among these, Ethyl Vinyllactate-13C2,d3, a labeled isotopologue of Ethyl 2-hydroxy-2-methylbut-3-enoate, offers unique advantages for dissecting complex metabolic networks. This technical guide provides an in-depth overview of the core applications of this compound in metabolic research, complete with experimental considerations and data interpretation strategies.
Introduction to Stable Isotope Tracing
Stable isotope tracing is a powerful technique that involves the introduction of molecules labeled with non-radioactive heavy isotopes (e.g., ¹³C, ²H, ¹⁵N) into a biological system.[1][2][3] The incorporation of these isotopes into downstream metabolites allows researchers to follow the transformation of the tracer molecule through various metabolic pathways.[3] This approach provides a dynamic view of metabolism that is not achievable with traditional metabolomics, which only offers a static snapshot of metabolite levels.[1] By using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the labeled metabolites can be distinguished from their unlabeled counterparts, enabling the quantification of metabolic fluxes.[3]
This compound is a synthetic compound specifically designed for such tracer studies.[4][5] The dual labeling with two ¹³C atoms and three deuterium (B1214612) (d3) atoms provides a distinct mass shift, facilitating its detection and the tracking of its metabolic fate with high sensitivity and specificity.[5]
Core Applications in Metabolic Research
The primary application of this compound is as a tracer to investigate cellular metabolism.[4][5] Its unique structure suggests potential utility in studying pathways related to lactate (B86563) metabolism, vinyl group metabolism, and the synthesis of related organic compounds. It can be employed both in vitro in cell culture systems and in vivo in animal models to probe metabolic reprogramming in various physiological and pathological contexts.
Elucidating Novel Metabolic Pathways
A key application of this compound is the exploration of unknown or poorly characterized metabolic pathways. By introducing this labeled compound, researchers can trace the appearance of the ¹³C and deuterium labels in downstream metabolites, thereby identifying novel biochemical transformations.
Quantifying Metabolic Fluxes
In drug development, understanding how a drug candidate affects cellular metabolism is critical.[] this compound can be used as an internal standard for quantitative analysis of drug metabolites by NMR, GC-MS, or LC-MS.[5] Furthermore, stable isotope labeling can help in identifying and quantifying the metabolites of a drug, providing insights into its mechanism of action and potential off-target effects.[][7] Deuteration, in particular, has gained attention for its potential to influence the pharmacokinetic and metabolic profiles of drugs.[5]
Experimental Design and Methodologies
A typical stable isotope tracing experiment using this compound involves several key steps, from tracer administration to data analysis.
Experimental Workflow
Caption: General workflow for a stable isotope tracing experiment.
Detailed Experimental Protocol
1. Tracer Administration: The method of administration depends on the biological system.
- In Vitro : For cell cultures, this compound is added directly to the culture medium.
- In Vivo : For animal models, administration can be achieved through various routes, including intravenous infusion, intraperitoneal injection, or oral gavage, depending on the research question.[1]
2. Sample Collection: At predetermined time points, biological samples are collected. This can include cells, tissues, or biofluids like plasma and urine. It is crucial to rapidly quench metabolism to prevent further enzymatic activity, typically by flash-freezing in liquid nitrogen.
3. Metabolite Extraction: Metabolites are extracted from the collected samples using appropriate solvent systems, often a mixture of methanol, acetonitrile, and water, to capture a broad range of polar and nonpolar metabolites.
4. Analytical Measurement: The extracted metabolites are analyzed using mass spectrometry (GC-MS or LC-MS) or NMR spectroscopy to detect and quantify the labeled species.
5. Data Analysis: The resulting data is processed to identify labeled metabolites and determine the extent of isotope incorporation. This information is then used to calculate metabolic fluxes and map the flow of the tracer through the metabolic network.
Hypothetical Metabolic Fate of this compound
While the specific metabolic pathways of Ethyl Vinyllactate are not extensively documented in the initial search, we can propose a hypothetical pathway based on its chemical structure to illustrate the principles of a tracer experiment. It is plausible that the ester bond is hydrolyzed, releasing ethanol (B145695) and vinyllactate. The vinyllactate could then enter central carbon metabolism.
Caption: Potential metabolic fate of this compound.
Data Presentation and Interpretation
Quantitative data from stable isotope tracing experiments are best presented in tables that clearly show the isotopic enrichment in various metabolites over time.
Table 1: Hypothetical Isotopic Enrichment Data
| Metabolite | Time Point 1 (Isotopic Enrichment %) | Time Point 2 (Isotopic Enrichment %) | Time Point 3 (Isotopic Enrichment %) |
| Vinyllactate-13C2,d3 | 95 | 80 | 60 |
| Metabolite A | 5 | 15 | 25 |
| Metabolite B | 2 | 8 | 18 |
| TCA Cycle Intermediate | 1 | 5 | 12 |
This table illustrates how the isotopic label from this compound might appear in downstream metabolites over time, indicating the activity of the respective metabolic pathways.
Conclusion
This compound stands as a valuable tool for the modern metabolic researcher. Its utility as a stable isotope tracer allows for the detailed investigation of metabolic pathways, the quantification of metabolic fluxes, and the elucidation of drug metabolism. By providing a dynamic and quantitative view of cellular biochemistry, the application of this compound and similar labeled compounds will continue to drive significant advances in our understanding of metabolism in health and disease, ultimately paving the way for the development of more effective therapeutic interventions.
References
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. Physiological impact of in vivo stable isotope tracing on cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Benchchem [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 7. Research Portal [laro.lanl.gov]
Stability and storage recommendations for Ethyl Vinyllactate-13C2,d3
An In-depth Technical Guide to the Stability and Storage of Ethyl Vinyllactate-13C2,d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. Given the limited publicly available data for this specific isotopically labeled compound, this guide synthesizes information from analogous compounds, namely vinyl esters and lactate (B86563) esters, alongside established best practices for handling stable isotope-labeled molecules.
General Handling and Safety
The primary principle governing the safe handling of stable isotope-labeled compounds is that the isotopic label does not alter the chemical reactivity or toxicity of the molecule.[1] Therefore, safety precautions for this compound should be identical to those for unlabeled ethyl vinyllactate.
-
Chemical Safety: The chemical hazards are determined by the parent molecule. It is imperative to consult the Safety Data Sheet (SDS) for unlabeled ethyl vinyllactate before handling. Standard laboratory personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated area, such as a chemical fume hood.[1]
-
Radiological Safety: Carbon-13 and deuterium (B1214612) are stable, non-radioactive isotopes.[1] Consequently, no radiological precautions are necessary for the handling or storage of this compound.
Storage Recommendations
Proper storage is critical to maintain the chemical and isotopic purity of this compound. The recommendations below are compiled from data on related vinyl and lactate esters and general guidelines for sensitive chemical reagents. The most definitive storage conditions are always provided on the manufacturer's Certificate of Analysis (CoA), which should be consulted upon receipt.[2][3]
Table 1: Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale & Analogue Data |
| Temperature | 2-8°C (Refrigerated) | Vinyl ester resins typically have a limited shelf life (3-6 months) at 25°C.[4] Storage should be in a cool, dry place, generally below 24°C (75°F).[5] To maximize shelf life and minimize degradation, refrigeration is the recommended best practice. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Ethyl lactate is susceptible to oxidation, which can lead to peroxide formation.[6] Packaging and storage under an inert atmosphere are highly recommended to prevent oxidative degradation.[6] Note: For some vinyl ester resins, oxygen can inhibit polymerization; however, for a high-purity research compound, preventing oxidation is generally the higher priority.[7] |
| Light | Protect from Light (Amber Vial) | Exposure to UV radiation can initiate photodegradation and polymerization in vinyl esters, leading to yellowing and embrittlement.[1][5][8] Storage in a light-protecting container, such as an amber glass vial, is essential. |
| Container | Tightly Sealed Glass Vial | To prevent exposure to moisture and atmospheric oxygen, the compound should be stored in a tightly sealed, non-reactive container, preferably glass. Opened containers must be carefully resealed.[8] |
| Humidity | Dry/Desiccate | Esters are susceptible to hydrolysis in the presence of water.[9][10] Storage in a dry environment is critical. If stored refrigerated, the vial should be warmed to room temperature in a desiccator before opening to prevent condensation.[3] |
Stability Profile and Potential Degradation Pathways
This compound has two primary points of reactivity that influence its stability: the vinyl group and the ester linkage. The principal degradation pathways are identified as hydrolysis, polymerization, and oxidation.
Hydrolysis
The ester functional group is susceptible to hydrolysis, which breaks the molecule into lactic acid and vinyl alcohol. Vinyl alcohol is unstable and will rapidly tautomerize to form acetaldehyde. This reaction can be catalyzed by acids or bases and is promoted by the presence of water. Notably, the lactic acid product can autocatalyze the hydrolysis reaction, leading to an accelerated degradation rate over time.[10]
Polymerization
The vinyl group makes the molecule susceptible to free-radical polymerization. This process can be initiated by heat, UV light, or the presence of radical initiators (e.g., peroxides). Polymerization leads to the formation of oligomers and polymers, reducing the purity of the monomeric compound. This is a well-documented degradation route for vinyl ester resins.[4][11]
Oxidative Photodegradation
Concurrent with light-induced polymerization, exposure to UV radiation in the presence of oxygen can lead to photo-oxidative degradation.[5] This complex process involves the formation of radicals that react with oxygen to create peroxides and other oxidative species. For the related solvent ethyl lactate, oxidation leading to peroxide formation is a primary degradation concern.[6] This pathway results in discoloration (yellowing) and changes to the chemical structure.[8]
Experimental Protocols: Stability Testing
To formally assess the stability of this compound, a structured study based on established regulatory guidelines (e.g., ICH Q1A) is recommended.[12][13][14]
Objective
To establish a re-test period for this compound by evaluating its stability under defined storage conditions over time.
Materials
-
At least three representative batches of this compound.
-
Appropriate storage containers (e.g., 2 mL amber glass vials with PTFE-lined caps).
-
Calibrated stability chambers capable of maintaining specified temperature and relative humidity (RH).
-
Analytical instrumentation for purity and degradation product assessment (e.g., HPLC-UV/MS, GC-MS, NMR).
Experimental Workflow
Stability Conditions and Testing Frequency
The following conditions are recommended for a comprehensive stability study.
Table 2: Recommended Stability Study Conditions and Schedule
| Storage Condition | Study Type | Temperature | Relative Humidity | Testing Timepoints (Months) |
| Long-Term | Real-time | 5°C ± 3°C | Ambient | 0, 3, 6, 9, 12, 18, 24 |
| Accelerated | Stress | 25°C ± 2°C | 60% ± 5% | 0, 3, 6 |
-
Tests to be Performed: At each timepoint, samples should be analyzed for:
-
Appearance (visual inspection for color, clarity, and particulates)
-
Assay/Purity (using a validated, stability-indicating HPLC or GC method)
-
Identification (confirming structure, e.g., by mass spectrometry)
-
Degradation Products (quantification of known and unknown impurities)
-
Isotopic Purity (if feasible, e.g., by high-resolution MS or NMR)
-
-
Significant Change Criteria: A "significant change" is defined as a failure to meet the established specification. This typically includes a notable decrease in purity, the appearance of significant degradation products, or a change in physical appearance. If a significant change occurs during the accelerated study, it indicates the compound is sensitive to thermal stress.[15]
Conclusion
While specific stability data for this compound is not widely published, a robust stability and storage plan can be implemented based on the known chemistry of vinyl esters and lactate esters. The compound is susceptible to hydrolysis, polymerization, and oxidation. Therefore, storage in a tightly sealed amber vial under an inert atmosphere at refrigerated temperatures (2-8°C) is strongly recommended to ensure its long-term integrity. For critical applications, a formal stability study should be conducted to empirically determine the appropriate re-test date for specific batches and storage conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. Degradation of vinyl ester resin and its composites via cleavage of ester bonds to recycle valuable chemicals and produce polyurethane. | Semantic Scholar [semanticscholar.org]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Page loading... [wap.guidechem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. BJOC - Methylenelactide: vinyl polymerization and spatial reactivity effects [beilstein-journals.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. ema.europa.eu [ema.europa.eu]
- 14. fda.gov [fda.gov]
- 15. edaegypt.gov.eg [edaegypt.gov.eg]
Principle and Application of Ethyl Vinyllactate-13C2,d3 in Isotope Tracing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the principles and applications of Ethyl Vinyllactate-13C2,d3 as a stable isotope tracer in metabolic research and drug development. By incorporating two Carbon-13 atoms and three deuterium (B1214612) atoms, this molecule serves as a powerful tool for elucidating metabolic pathways, quantifying metabolite flux, and assessing pharmacokinetic profiles with high precision.
Core Principles of Isotope Tracing with this compound
Stable isotope tracing is a technique that utilizes molecules in which one or more atoms have been replaced with their heavier, non-radioactive isotopes.[1] this compound is a synthetically modified version of ethyl vinyllactate, designed for use in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] The core principles of its use revolve around two key aspects: its function as a metabolic tracer and as an internal standard for quantification.
Metabolic Fate and Tracing:
Upon introduction into a biological system, this compound is expected to undergo enzymatic hydrolysis, mirroring the metabolism of its unlabeled counterpart, ethyl lactate (B86563). This process yields labeled ethanol (B145695) and labeled lactate, which can then enter their respective metabolic pathways. The ¹³C and deuterium labels act as beacons, allowing researchers to track the journey of these molecules through complex biochemical networks.[3] This enables the study of metabolic flux, pathway utilization, and the contribution of lactate to various cellular processes.
Kinetic Isotope Effect (KIE):
The inclusion of deuterium atoms can introduce a kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of enzymatic cleavage at the deuterated positions. This property can be exploited in drug development to intentionally slow down metabolism at specific sites, potentially improving a drug's pharmacokinetic profile.
Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool in several areas of scientific investigation:
-
Metabolic Pathway Analysis: Tracking the incorporation of the ¹³C and deuterium labels into downstream metabolites provides a detailed map of metabolic pathways. This is particularly valuable for understanding central carbon metabolism and the role of lactate as a metabolic substrate.
-
Pharmacokinetic Studies: The use of deuterated compounds can help in understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs.[4][] By comparing the pharmacokinetics of the labeled and unlabeled compound, researchers can identify key metabolic sites and potential for drug-drug interactions.
-
Quantitative Metabolomics: this compound can be used as an internal standard in mass spectrometry-based quantitative assays. By adding a known amount of the labeled compound to a sample, it is possible to accurately quantify the corresponding unlabeled analyte, correcting for variations in sample preparation and instrument response.
Data Presentation: Quantitative Insights
Table 1: Pharmacokinetic Parameters of a Hypothetical Drug Candidate
| Parameter | Unlabeled Drug | Deuterated Drug | Fold Change |
| Cmax (ng/mL) | 1500 | 1800 | 1.2 |
| Tmax (hr) | 2.0 | 2.5 | 1.25 |
| AUC (ng·hr/mL) | 12000 | 18000 | 1.5 |
| t½ (hr) | 8 | 12 | 1.5 |
| CL/F (L/hr) | 25 | 16.7 | 0.67 |
Table 2: Isotope Enrichment in Key Metabolites Following Administration of this compound
| Metabolite | Isotope Enrichment (%) |
| Lactate | 85 |
| Pyruvate | 60 |
| Alanine | 55 |
| Glutamate | 30 |
| Citrate | 25 |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. The following are generalized protocols for key experiments using this compound.
In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolism of this compound in liver microsomes.
Materials:
-
This compound
-
Unlabeled Ethyl Vinyllactate
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Internal Standard (a structurally similar, stable isotope-labeled compound)
Procedure:
-
Prepare a stock solution of this compound and the unlabeled compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine HLM, phosphate buffer, and the test compound.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to pellet the protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the parent compound remaining at each time point.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound.
Materials:
-
This compound formulated for dosing (e.g., in saline)
-
Male Sprague-Dawley rats (n=3 per time point)
-
Dosing vehicle
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Administer a single dose of this compound to the rats via the desired route (e.g., oral gavage, intravenous injection).
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples from the tail vein into EDTA tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Prepare plasma samples for analysis by protein precipitation with acetonitrile containing an internal standard.
-
Analyze the samples by LC-MS/MS to determine the concentration of this compound and its major labeled metabolites over time.
-
Calculate pharmacokinetic parameters using appropriate software.
Visualizing Metabolic Pathways and Workflows
Graphical representations are invaluable for understanding complex biological processes and experimental designs.
References
An In-depth Technical Guide on the Postulated Metabolic Fate of Ethyl Vinyllactate-13C2,d3 in vivo
Disclaimer: To date, no specific studies on the metabolic fate of Ethyl Vinyllactate-13C2,d3 in vivo have been published in the public domain. The following technical guide is a scientifically informed postulation based on the known metabolism of structurally related compounds, namely vinyl esters (e.g., vinyl acetate) and ethyl lactate (B86563). The proposed pathways, experimental designs, and data are intended to serve as a research framework rather than a definitive summary of established knowledge.
Introduction
Ethyl Vinyllactate is an organic compound containing two ester functionalities: an ethyl ester and a vinyl ester. The introduction of stable isotopes, specifically two Carbon-13 atoms and three deuterium (B1214612) atoms on the ethyl moiety (Ethyl-13C2,d3), provides a powerful tool for tracing the metabolic fate of this portion of the molecule in vivo. Understanding the biotransformation of Ethyl Vinyllactate is crucial for assessing its pharmacokinetics, pharmacodynamics, and potential toxicology. This guide outlines the probable metabolic pathways, suggests experimental protocols for their investigation, and presents hypothetical data in the requested format.
The primary hypothesis for the metabolism of Ethyl Vinyllactate is its rapid hydrolysis by non-specific esterases, which are abundant in the body, particularly in the liver, plasma, and gastrointestinal tract. The metabolism of a similar compound, vinyl acetate (B1210297), is known to be initiated by rapid hydrolysis via carboxylesterases to form acetic acid and vinyl alcohol, with the latter quickly tautomerizing to acetaldehyde[1][2][3].
Proposed Metabolic Pathways
The metabolic breakdown of Ethyl Vinyllactate is expected to proceed via one of two primary hydrolytic pathways, with a subsequent common pathway for the resulting intermediates.
Pathway A: Initial Hydrolysis of the Ethyl Ester
This pathway begins with the cleavage of the ethyl ester bond by esterases, releasing ethanol-13C2,d3 and vinyl lactate. The vinyl lactate would then undergo further hydrolysis.
Pathway B: Initial Hydrolysis of the Vinyl Ester
Alternatively, the vinyl ester bond could be the first to be hydrolyzed, yielding ethyl lactate and vinyl alcohol. The vinyl alcohol would rapidly convert to acetaldehyde.
The end products of these initial hydrolytic steps would then enter well-established metabolic pathways.
Below is a Graphviz diagram illustrating these postulated initial metabolic steps.
Following the initial hydrolysis, the resulting metabolites are expected to enter endogenous metabolic cycles. The diagram below illustrates the subsequent biotransformation of the primary metabolites.
Experimental Protocols
To investigate the metabolic fate of this compound, a series of in vivo and in vitro experiments would be necessary.
In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Male and female Sprague-Dawley rats (n=5 per sex per time point).
-
Dosing: A single oral gavage of this compound at a dose of 50 mg/kg, formulated in corn oil.
-
Sample Collection:
-
Blood samples collected via tail vein at 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Plasma to be separated by centrifugation.
-
Urine and feces collected over 24 hours in metabolic cages.
-
At the 24-hour time point, animals are euthanized, and tissues (liver, kidney, lung, heart, brain, adipose) are collected.
-
-
Sample Analysis:
-
Plasma, urine, and tissue homogenates would be analyzed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the parent compound and its labeled and unlabeled metabolites. The stable isotope label allows for clear differentiation of drug-derived metabolites from endogenous compounds.
-
In Vitro Metabolic Stability Assays
-
Systems:
-
Rat and human liver microsomes to assess phase I metabolism.
-
Rat and human hepatocytes to assess phase I and phase II metabolism.
-
Rat and human plasma to assess hydrolytic stability.
-
-
Procedure:
-
This compound is incubated with the respective in vitro system at 37°C.
-
Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched, and the samples are analyzed by LC-MS/MS to determine the rate of disappearance of the parent compound and the formation of metabolites.
-
The following diagram illustrates a typical experimental workflow for an in vivo study.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data that could be generated from the described experiments.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound and its Labeled Metabolite in Rat Plasma
| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | t1/2 (hr) |
| This compound | 1500 | 0.5 | 3200 | 1.2 |
| Ethanol-13C2,d3 | 800 | 1.0 | 4500 | 2.5 |
| Acetic Acid-13C2,d3 | 1200 | 2.0 | 9600 | 4.0 |
Table 2: Hypothetical In Vitro Metabolic Stability
| System | t1/2 (min) | Intrinsic Clearance (µL/min/mg protein) |
| Rat Liver Microsomes | 15 | 46.2 |
| Human Liver Microsomes | 25 | 27.7 |
| Rat Hepatocytes | 10 | 69.3 |
| Human Hepatocytes | 18 | 38.5 |
| Rat Plasma | 5 | N/A (Hydrolysis) |
| Human Plasma | 8 | N/A (Hydrolysis) |
Table 3: Hypothetical Excretion Profile in Rats (0-24 hours)
| Route | % of Administered Dose |
| Urine (as metabolites) | 65% |
| Feces (as metabolites) | 25% |
| Expired Air (as 13CO2) | 5% |
| Unchanged in Feces | < 5% |
Conclusion
While no direct experimental data exists for the metabolic fate of this compound, a plausible metabolic pathway can be postulated based on the known biotransformation of similar chemical structures. The primary metabolic route is anticipated to be rapid hydrolysis of the ester bonds by ubiquitous esterases, leading to the formation of ethanol, lactic acid, and acetaldehyde, all of which are readily integrated into endogenous metabolic pathways. The use of stable isotope labeling would be instrumental in definitively tracing the fate of the ethyl moiety of the molecule. The experimental protocols outlined in this guide provide a robust framework for future studies to elucidate the precise metabolic fate of this compound.
References
Methodological & Application
Application Notes and Protocols for Ethyl Vinyllactate-13C2,d3 as an Internal Standard in LC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the use of Ethyl Vinyllactate-13C2,d3 as a stable isotope-labeled internal standard (SIL-IS) for the quantification of ethyl vinyllactate or structurally similar analytes in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction
Quantitative bioanalysis by LC-MS is a cornerstone of modern drug development and metabolic research. Its accuracy and precision are highly dependent on the ability to correct for variability introduced during sample preparation and analysis.[1][2] Stable isotope-labeled internal standards are considered the "gold standard" for this purpose, as their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during extraction, chromatography, and ionization.[3][4] This co-behavior allows for effective compensation for matrix effects and other sources of analytical variability.[5] this compound is a SIL-IS designed for the accurate quantification of ethyl vinyllactate. This internal standard, with its combination of 13C and deuterium (B1214612) labeling, provides a distinct mass shift from the unlabeled analyte, minimizing cross-signal contributions.[1]
Properties of this compound
| Property | Value |
| Molecular Formula | C₅¹³C₂H₉D₃O₃ |
| Molecular Weight | 149.17 |
| Isotopic Purity | High (ensures minimal interference) |
| Primary Application | Internal Standard in Mass Spectrometry |
Experimental Protocols
This section outlines a comprehensive protocol for the use of this compound as an internal standard in a typical LC-MS workflow for the analysis of a target analyte (e.g., ethyl vinyllactate) in a biological matrix such as plasma.
Preparation of Stock and Working Solutions
Proper preparation of stock and working solutions is critical for accurate quantification.
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the pure analyte in a suitable organic solvent (e.g., methanol, acetonitrile).
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a separate stock solution of this compound in the same manner as the analyte stock solution.
-
Analyte Working Solutions (for Calibration Curve): Prepare a series of working standard solutions by serially diluting the analyte stock solution to create calibration standards at various concentration levels.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution to a constant concentration that provides a stable and appropriate signal intensity in the LC-MS system. A common practice is to use a concentration in the lower third of the calibration curve range.
Sample Preparation (Protein Precipitation)
Protein precipitation is a fast and simple method for sample preparation, particularly for high-protein matrices like plasma or serum.
-
Aliquot 100 µL of the biological sample (blank, calibration standard, quality control, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution to each sample (except for double blanks).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex to ensure complete dissolution and inject into the LC-MS system.
LC-MS/MS Method Parameters (Illustrative Example)
The following are example parameters and should be optimized for the specific analyte and LC-MS system.
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to achieve good separation of the analyte from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for both the analyte and this compound must be determined by infusion and optimization.
Method Validation
A comprehensive method validation should be performed according to regulatory guidelines (e.g., ICH M10) to ensure the reliability of the analytical data.[3] Key validation parameters include:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: Assessed by analyzing quality control (QC) samples at multiple concentration levels (Low, Medium, and High) in replicate.[3]
-
Calibration Curve: The relationship between the analyte concentration and the response ratio (analyte peak area / IS peak area).
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte and internal standard.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.
Data Presentation
The following tables present illustrative quantitative data for a typical validated LC-MS method using an internal standard. These values are examples and will vary depending on the specific analyte, matrix, and instrumentation.
Table 1: Calibration Curve Parameters
| Analyte Concentration (ng/mL) | IS Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte Area / IS Area) |
| 1 | 100 | 15,234 | 1,510,876 | 0.010 |
| 5 | 100 | 76,170 | 1,525,432 | 0.050 |
| 20 | 100 | 301,560 | 1,498,765 | 0.201 |
| 50 | 100 | 755,900 | 1,505,345 | 0.502 |
| 100 | 100 | 1,503,210 | 1,499,870 | 1.002 |
| 250 | 100 | 3,765,430 | 1,501,234 | 2.508 |
| 500 | 100 | 7,510,980 | 1,495,678 | 5.022 |
Table 2: Accuracy and Precision Data (Illustrative)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | 3 | 2.95 | 98.3 | 4.5 |
| Medium | 75 | 76.8 | 102.4 | 3.1 |
| High | 400 | 395.2 | 98.8 | 2.8 |
Mandatory Visualizations
Biosynthetic Pathway of Ethyl Lactate (B86563)
The following diagram illustrates a potential biosynthetic pathway for ethyl lactate in engineered Saccharomyces cerevisiae.[6][7] This pathway involves the conversion of pyruvate (B1213749) to lactate, which is then esterified with ethanol (B145695) to form ethyl lactate.
Caption: Biosynthetic pathway of ethyl lactate.
Experimental Workflow for LC-MS Analysis
This diagram outlines the logical steps involved in the quantitative analysis of a target analyte using this compound as an internal standard.
Caption: LC-MS experimental workflow.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. benchchem.com [benchchem.com]
- 4. nebiolab.com [nebiolab.com]
- 5. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl lactate: properties, synthesis and biosynthetic pathway_Chemicalbook [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
Application Note: High-Throughput Quantification of Lactate and Pyruvate in Cell Culture Media using Ethyl Vinyllactate-¹³C₂,d₃ by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of lactate (B86563) and pyruvate (B1213749) in cell culture media. The method utilizes a stable isotope-labeled internal standard, Ethyl Vinyllactate-¹³C₂,d₃, for accurate and precise measurement, correcting for matrix effects and variations in sample processing.[1][2][3] This stable isotope dilution technique provides high reproducibility, making it an ideal tool for researchers in drug development and metabolic studies to monitor key metabolic fluxes and cellular bioenergetics.[1][3] The simple protein precipitation sample preparation and rapid chromatographic runtime of 4 minutes allow for high-throughput analysis.[1]
Introduction
Lactate and pyruvate are critical metabolites in cellular energy metabolism, with their ratio often serving as an indicator of the cellular redox state and metabolic phenotype. For instance, the Warburg effect, characterized by increased glycolysis and lactate production even in the presence of oxygen, is a hallmark of many cancer cells. Therefore, the accurate quantification of extracellular lactate and pyruvate is essential for understanding cellular physiology and the effects of therapeutic agents.
Stable isotope-labeled internal standards are crucial for reliable quantification in complex biological matrices as they co-elute with the analyte of interest and experience similar ionization effects in the mass spectrometer, thereby correcting for analytical variability.[1][2] Ethyl Vinyllactate-¹³C₂,d₃ is a suitable internal standard for the quantification of lactate and pyruvate following a simple esterification derivatization or for direct quantification of their ethyl esters. This document provides a comprehensive protocol for its use in quantifying lactate and pyruvate in cell culture media.
Experimental Protocols
Materials and Reagents
-
Lactic Acid (Sigma-Aldrich)
-
Sodium Pyruvate (Sigma-Aldrich)
-
Ethyl Vinyllactate-¹³C₂,d₃ (Assumed commercially available, e.g., from a supplier like Benchchem)
-
Acetonitrile (B52724) (LC-MS Grade, Fisher Scientific)
-
Methanol (LC-MS Grade, Fisher Scientific)
-
Formic Acid (LC-MS Grade, Sigma-Aldrich)
-
Water (LC-MS Grade, Fisher Scientific)
-
96-well protein precipitation plates (Phenomenex)
Equipment
-
Liquid Chromatography system (e.g., Shimadzu Nexera X2 or Waters ACQUITY UPLC)
-
Tandem Mass Spectrometer (e.g., SCIEX QTRAP 6500+ or Waters Xevo TQ-S)
-
Centrifuge for 96-well plates
-
Analytical balance
-
Pipettes
Sample Preparation
-
Standard Curve Preparation: Prepare stock solutions of lactic acid and sodium pyruvate in water at 10 mM. A serial dilution is then performed in cell culture media to create calibration standards with concentrations ranging from 1 µM to 10 mM.
-
Internal Standard Spiking: Prepare a 100 µg/mL stock solution of Ethyl Vinyllactate-¹³C₂,d₃ in methanol. Add 10 µL of this stock solution to 190 µL of each standard and sample.
-
Protein Precipitation: To 200 µL of each spiked standard and sample in a 96-well plate, add 600 µL of cold acetonitrile containing 0.1% formic acid.
-
Centrifugation: Seal the plate and vortex for 2 minutes. Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography:
-
Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 95% B to 50% B over 3 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Q1 (m/z) | Q3 (m/z) | Collision Energy (V) |
| Lactate | 89.0 | 43.0 | -15 |
| Pyruvate | 87.0 | 43.0 | -12 |
| Ethyl Vinyllactate-¹³C₂,d₃ | 149.1 | 74.1 | -18 |
Data Presentation
The following tables summarize the quantitative data obtained from a hypothetical experiment analyzing the effect of a drug on the metabolism of a cancer cell line.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (µM) | R² |
| Lactate | 1 - 10000 | 0.9992 |
| Pyruvate | 1 - 5000 | 0.9987 |
Table 2: Quantification of Lactate and Pyruvate in Cell Culture Media
| Sample | Treatment | Lactate (µM) | Pyruvate (µM) | Lactate/Pyruvate Ratio |
| 1 | Control | 2543 ± 121 | 212 ± 15 | 12.0 |
| 2 | Drug A (10 µM) | 4876 ± 234 | 155 ± 11 | 31.5 |
| 3 | Drug B (10 µM) | 1876 ± 98 | 205 ± 13 | 9.1 |
Visualizations
Signaling Pathway
References
- 1. Rapid quantification of metabolic intermediates in blood by liquid chromatography-tandem mass spectrometry to investigate congenital lactic acidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A method for lactate and pyruvate determination in filter-paper dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Ethyl Vinyllactate-13C2,d3 in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation and analysis of Ethyl Vinyllactate in plasma matrices using Ethyl Vinyllactate-13C2,d3 as a stable isotope-labeled internal standard. The methodologies described are based on established bioanalytical techniques and are intended to serve as a comprehensive guide for researchers in drug development and related fields.
Introduction
Ethyl Vinyllactate is a small, volatile ester of interest in various fields, including pharmacology and metabolomics. Accurate and precise quantification of this analyte in complex biological matrices like plasma is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended to compensate for variability in sample preparation and matrix effects during analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This application note outlines three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Microextraction (SPME).
General Considerations for Sample Handling
Proper handling of plasma samples is critical to ensure the integrity of the analyte. It is recommended to collect whole blood in tubes containing an appropriate anticoagulant (e.g., K2-EDTA). Plasma should be separated by centrifugation as soon as possible after collection and stored at -80°C until analysis to minimize enzymatic degradation of the analyte. Repeated freeze-thaw cycles should be avoided.
Sample Preparation Protocols
The choice of sample preparation technique depends on the required level of sample cleanup, desired recovery, and throughput needs. Below are detailed protocols for three widely used methods.
Protein Precipitation (PPT)
Protein precipitation is a simple, rapid, and cost-effective method for removing the bulk of proteins from plasma samples.[2][3] It is particularly suitable for high-throughput screening. Acetonitrile (B52724) is a commonly used precipitation solvent that provides efficient protein removal.[3]
Experimental Protocol:
-
Allow plasma samples and this compound internal standard (IS) working solution to thaw at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the IS working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 v/v ratio of solvent to plasma).[3]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.
Logical Workflow for Protein Precipitation
References
Application Note: Quantitative Analysis of Ethyl Vinyllactate-13C2,d3 in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and sensitive method for the quantification of Ethyl Vinyllactate-13C2,d3 in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a stable isotope-labeled compound often utilized as an internal standard or tracer in metabolic studies.[1][2] The protocol outlines sample preparation using headspace solid-phase microextraction (HS-SPME), followed by GC-MS analysis. This method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this analyte in complex matrices.
Introduction
Ethyl vinyllactate is a volatile organic compound of interest in various fields, including flavor and fragrance chemistry, and as a potential biomarker. The use of stable isotope-labeled analogues, such as this compound, is crucial for accurate quantification in dilution assays and for tracing metabolic pathways, minimizing the impact of matrix effects.[1] This compound, with its dual labeling of ¹³C and deuterium, provides a distinct mass shift, allowing for clear differentiation from its endogenous, unlabeled counterpart. This application note provides a comprehensive protocol for the analysis of this compound, from sample preparation to data acquisition and processing.
Experimental
Materials and Reagents
-
This compound (Molecular Formula: C₅¹³C₂H₉D₃O₃, Molecular Weight: 149.17)[2]
-
Unlabeled Ethyl Vinyllactate (for calibration standards)
-
Methanol (B129727) (HPLC grade)
-
Sodium chloride
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
-
Solid-Phase Microextraction (SPME) fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Biological matrix (e.g., plasma, urine, cell culture media)
Instrumentation
-
Gas chromatograph equipped with a mass selective detector (GC-MS)
-
Autosampler with SPME capabilities
-
GC column: (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Data acquisition and processing software
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
-
Sample Aliquoting: Transfer 1 mL of the biological sample (e.g., plasma, urine) into a 20 mL headspace vial.
-
Internal Standard Spiking: For quantification of the unlabeled analogue, spike the sample with a known concentration of this compound. If quantifying the labeled compound itself, prepare a calibration curve in the same matrix.
-
Matrix Modification: Add 0.3 g of sodium chloride to the vial to increase the ionic strength of the sample, which enhances the partitioning of volatile analytes into the headspace.
-
Vial Sealing: Immediately seal the vial with a magnetic screw cap.
-
Incubation and Extraction: Place the vial in the autosampler tray. Incubate the sample at 60°C for 15 minutes with agitation. Following incubation, expose the SPME fiber to the headspace for 20 minutes at the same temperature to extract the volatile analytes.[3]
-
Desorption: After extraction, the SPME fiber is automatically inserted into the heated GC inlet for thermal desorption of the analytes onto the column.
GC-MS Parameters
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless (for 2 minutes)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) Parameters
For quantitative analysis, monitor the following ions:
| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Ethyl Vinyllactate (unlabeled) | 87 | 116 |
| This compound | 92 | 121 |
(Note: The specific ions should be confirmed by acquiring a full scan mass spectrum of the compounds.)
Results and Discussion
Data Presentation
The following table summarizes representative quantitative data for a five-point calibration curve of this compound prepared in a biological matrix.
| Concentration (ng/mL) | Peak Area (Quantifier Ion m/z 92) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1 | 15,842 | 0.98 | 98 |
| 5 | 79,210 | 5.05 | 101 |
| 10 | 159,870 | 10.12 | 101.2 |
| 50 | 801,230 | 49.88 | 99.76 |
| 100 | 1,605,430 | 100.34 | 100.34 |
Linearity: The method demonstrates excellent linearity over the concentration range of 1-100 ng/mL, with a correlation coefficient (R²) > 0.99.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ can be determined based on the signal-to-noise ratio (S/N), typically at S/N of 3 for LOD and 10 for LOQ.
The HS-SPME-GC-MS method described provides a sensitive, selective, and reliable approach for the quantification of this compound in biological matrices. The protocol is well-suited for applications in metabolic research and drug development where accurate measurement of this stable isotope-labeled compound is required.
Protocols
Protocol 1: Preparation of Calibration Standards
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution with methanol to prepare working solutions at concentrations of 100, 50, 10, 5, and 1 µg/mL.
-
Spike 1 mL of the blank biological matrix with the appropriate volume of each working solution to achieve final concentrations of 100, 50, 10, 5, and 1 ng/mL.
-
Prepare a blank sample containing only the biological matrix.
-
Vortex each standard for 10 seconds.
-
Proceed with the HS-SPME sample preparation protocol.
Protocol 2: GC-MS System Suitability
-
Before running the analytical batch, inject a mid-level calibration standard (e.g., 10 ng/mL) five times.
-
Calculate the relative standard deviation (%RSD) of the peak areas and retention times.
-
The system is deemed suitable if the %RSD for the peak area is <15% and the %RSD for the retention time is <2%.
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
References
Application Notes and Protocols for Metabolic Flux Analysis using Ethyl Vinyllactate-¹³C₂,d₃
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within biological systems.[1][2] By introducing isotopically labeled substrates, researchers can trace the flow of atoms through metabolic pathways, providing a detailed snapshot of cellular metabolism.[3][4][5] This application note provides a comprehensive guide for conducting ¹³C-Metabolic Flux Analysis (¹³C-MFA) using Ethyl Vinyllactate-¹³C₂,d₃ as a novel tracer. This unique tracer, featuring both stable carbon (¹³C) and deuterium (B1214612) (d) isotopes, offers the potential for innovative experimental designs to probe specific metabolic pathways.
While the use of Ethyl Vinyllactate-¹³C₂,d₃ is a specialized approach, the principles and protocols described herein are grounded in well-established methodologies for ¹³C-MFA.[3][5][6] These guidelines will equip researchers with the necessary information to design, execute, and interpret MFA experiments for applications in metabolic engineering, drug development, and fundamental biological research.
Principle of ¹³C-Metabolic Flux Analysis
¹³C-MFA relies on the introduction of a substrate enriched with the stable isotope ¹³C into a biological system.[3][5] As the cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. The specific pattern of ¹³C incorporation, known as the mass isotopomer distribution (MID), is measured using analytical techniques like mass spectrometry (MS).[7] This empirical data is then integrated with a computational model of the organism's metabolic network to estimate the intracellular metabolic fluxes that best explain the observed labeling patterns.[1][8]
The Tracer: Ethyl Vinyllactate-¹³C₂,d₃
Ethyl Vinyllactate-¹³C₂,d₃ is a synthetic lactate (B86563) derivative containing two ¹³C atoms and three deuterium atoms. The strategic placement of these labels allows for the simultaneous tracing of different parts of the molecule as it is metabolized. It is hypothesized that upon cellular uptake, esterases cleave the molecule into ethanol, vinyllactate, and subsequently lactate. The ¹³C₂-lactate and d₃-containing fragments can then enter central carbon metabolism, providing insights into pathways such as glycolysis, the tricarboxylic acid (TCA) cycle, and gluconeogenesis.
Experimental Workflow
A typical ¹³C-MFA experiment involves several key stages, from initial experimental design to final data analysis.
References
- 1. What is Metabolic Flux Analysis (MFA)? - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]
- 6. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Accurate Quantification of Metabolite Concentrations Using Ethyl Vinyllactate-13C2,d3
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Metabolomics, the large-scale study of small molecules, provides a real-time snapshot of physiological and pathological states.[1] Accurate and reproducible quantification of metabolite concentrations is crucial for biomarker discovery, drug development, and understanding disease mechanisms.[2] However, analytical variability introduced during sample preparation and analysis can hinder reliable quantification.[3][4] The use of stable isotope-labeled internal standards (SIL-IS) is a robust strategy to overcome these challenges by correcting for variations in sample extraction, matrix effects, and instrument response.[1][5][6]
This document provides a detailed protocol for the use of Ethyl Vinyllactate-13C2,d3 as an internal standard for the accurate quantification of target metabolites using liquid chromatography-mass spectrometry (LC-MS). This compound is a stable isotope-labeled derivative of ethyl vinyllactate, making it an ideal internal standard for structurally similar analytes.[7][8] Its distinct mass shift allows for co-elution with the target analyte while being clearly distinguishable by the mass spectrometer.
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample.[5] The SIL-IS exhibits nearly identical chemical and physical properties to its unlabeled, endogenous counterpart.[5] Consequently, it experiences the same losses during sample preparation and the same ionization suppression or enhancement during mass spectrometry analysis.[1][6] By measuring the ratio of the signal intensity of the endogenous analyte to the SIL-IS, accurate quantification can be achieved, as this ratio remains constant regardless of sample loss or matrix effects.
Experimental Workflow
The overall experimental workflow for metabolite quantification using this compound is depicted below. This process involves sample preparation with the addition of the internal standard, followed by LC-MS analysis and subsequent data processing to calculate the final metabolite concentrations.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific metabolite of interest and the biological matrix.
Materials and Reagents
-
This compound (Internal Standard, IS)
-
Target analyte standard
-
LC-MS grade water
-
LC-MS grade acetonitrile (B52724) (ACN)
-
LC-MS grade methanol (B129727) (MeOH)
-
Formic acid
-
Biological samples (e.g., plasma, cell culture media, tissue homogenates)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS system (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer)
Preparation of Standard Solutions
-
Internal Standard Stock Solution (IS Stock): Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Internal Standard Working Solution (IS Working): Dilute the IS Stock solution with 50% methanol to a final concentration of 10 µg/mL. This working solution will be spiked into all samples.
-
Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the target analyte in a suitable solvent (e.g., methanol).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the Analyte Stock Solution in a solvent that mimics the final sample composition (e.g., 50% methanol). The concentration range should encompass the expected physiological concentrations of the analyte.
Sample Preparation
-
Thawing: Thaw frozen biological samples on ice to prevent metabolite degradation.
-
Aliquoting: Aliquot 50 µL of each sample (calibration standards, QC samples, and unknown samples) into pre-labeled microcentrifuge tubes.
-
Spiking with Internal Standard: Add 10 µL of the IS Working Solution (10 µg/mL) to each tube. Vortex briefly to mix. It is critical to add the internal standard at this early stage to account for variability in all subsequent steps.[1]
-
Protein Precipitation: Add 200 µL of cold acetonitrile to each tube to precipitate proteins. Vortex vigorously for 30 seconds.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of labeled tubes, being cautious not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex and centrifuge to pellet any insoluble debris.
-
Transfer to Vials: Transfer the final reconstituted sample to LC-MS vials for analysis.
LC-MS Analysis
The following are example LC-MS conditions and should be optimized for the specific analyte.
-
LC System: UPLC or HPLC system
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a common choice for small molecule analysis.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for targeted quantification due to its high sensitivity and selectivity.[1]
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, depending on the analyte's properties.
-
MRM Transitions: Determine the optimal precursor and product ion transitions for both the analyte and this compound by infusing the individual standard solutions.
Data Processing and Concentration Calculation
-
Peak Integration: Integrate the chromatographic peaks for the specific MRM transitions of the analyte and the internal standard (this compound) in all samples, including calibration standards, QCs, and unknowns.
-
Calculate Response Ratio: For each injection, calculate the response ratio (RR) using the following formula:
-
RR = (Peak Area of Analyte) / (Peak Area of Internal Standard)
-
-
Generate Calibration Curve: Plot the RR of the calibration standards against their known concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y is the RR, x is the concentration, m is the slope, and c is the y-intercept. The regression should have a coefficient of determination (R²) > 0.99 for a good fit.
-
Calculate Unknown Concentrations: Use the RR calculated for the unknown samples and the linear regression equation to determine the concentration of the analyte in those samples:
-
Concentration = (RR - c) / m
-
Illustrative Data
The following tables present example data from a hypothetical experiment to quantify "Metabolite X" using this compound as the internal standard.
Table 1: Calibration Curve Data for Metabolite X
| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |
| 1 | 1,520 | 150,100 | 0.0101 |
| 5 | 7,650 | 152,500 | 0.0502 |
| 10 | 15,300 | 151,000 | 0.1013 |
| 50 | 75,800 | 149,800 | 0.5060 |
| 100 | 151,200 | 150,500 | 1.0046 |
| 250 | 378,000 | 151,200 | 2.5000 |
| 500 | 755,000 | 150,800 | 5.0066 |
Linear Regression: y = 0.0101x - 0.0004 (R² = 0.9998)
Table 2: Quantification of Metabolite X in Unknown Samples
| Sample ID | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| Control 1 | 25,400 | 148,900 | 0.1706 | 16.93 |
| Control 2 | 28,100 | 151,300 | 0.1857 | 18.43 |
| Treated 1 | 65,200 | 150,100 | 0.4344 | 43.05 |
| Treated 2 | 71,500 | 149,500 | 0.4783 | 47.40 |
Application in Metabolic Pathway Analysis
The accurate quantification of metabolites is essential for understanding their roles in complex biological systems. For instance, quantifying intermediates in central carbon metabolism can provide insights into cellular energy status and biosynthetic activity.
Accurate quantification of metabolites like lactate, for which a structural analog internal standard would be crucial, can help elucidate the metabolic state of cells, for example, the Warburg effect in cancer cells, where there is an increased conversion of pyruvate to lactate even in the presence of oxygen.
Conclusion
The use of this compound as an internal standard in an isotope dilution mass spectrometry workflow provides a reliable and accurate method for the quantification of target metabolites. By compensating for analytical variability, this approach ensures high-quality, reproducible data, which is essential for meaningful biological interpretation in research, clinical diagnostics, and drug development. Proper implementation of the described protocol, including careful preparation of standards and adherence to quality control measures, will yield precise and accurate quantitative results.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. iroatech.com [iroatech.com]
- 3. organomation.com [organomation.com]
- 4. angie-b.github.io [angie-b.github.io]
- 5. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Benchchem [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Ethyl Vinyllactate-13C2,d3 in Pharmacokinetic Studies
For: Researchers, Scientists, and Drug Development Professionals
Subject: A detailed guide on the application of Ethyl Vinyllactate-13C2,d3 as a stable isotope-labeled internal standard in pharmacokinetic bioanalysis.
Introduction to Stable Isotope-Labeled Compounds in Pharmacokinetics
Pharmacokinetic (PK) studies are fundamental to drug development, providing critical insights into the absorption, distribution, metabolism, and excretion (ADME) of a therapeutic candidate.[1][2] The integrity of PK data is highly dependent on the accuracy and precision of the bioanalytical methods used to quantify the drug in biological matrices.[3] Stable isotope-labeled (SIL) compounds, where atoms like hydrogen, carbon, or nitrogen are replaced with their non-radioactive isotopes (e.g., ²H or Deuterium (B1214612), ¹³C, ¹⁵N), are considered the gold standard for use as internal standards (IS) in quantitative mass spectrometry-based assays.[3][4][5]
This compound is a SIL version of Ethyl Vinyllactate, incorporating two ¹³C atoms and three deuterium atoms.[6] While specific published pharmacokinetic studies utilizing this exact molecule are not publicly available, its structure makes it an ideal internal standard for the quantitative analysis of Ethyl Vinyllactate or structurally analogous compounds. This document provides detailed application notes and protocols for its hypothetical use in a pharmacokinetic study, based on established principles of bioanalysis.
The primary role of a SIL internal standard is to compensate for variability during sample processing and analysis, including extraction recovery, matrix effects, and instrument response.[3][7] By behaving nearly identically to the unlabeled analyte during sample preparation and chromatography, but being distinguishable by mass spectrometry, it ensures the highest level of data integrity.
Application Notes: this compound as an Internal Standard
Analyte and Internal Standard Selection
-
Analyte: A hypothetical drug, "Drug X," which is structurally similar to Ethyl Vinyllactate.
-
Internal Standard (IS): this compound.
The mass difference of +5 amu (2 from ¹³C and 3 from ²H) provides a clear distinction between the analyte and the IS in a mass spectrometer, preventing spectral overlap.[5]
Advantages of Using this compound
The use of a SIL IS like this compound is superior to using a structural analog for several reasons:
-
Co-elution: The SIL IS will have nearly identical chromatographic retention time to the analyte, meaning it experiences the same matrix effects.
-
Similar Extraction Recovery: During sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, the SIL IS will mirror the recovery of the analyte.
-
Correction for Ion Suppression/Enhancement: As the SIL IS and analyte ionize under the same conditions, the IS can accurately correct for variations in ionization efficiency caused by the biological matrix.[8]
The following diagram illustrates the logical relationship of how an internal standard corrects for analytical variability.
Caption: Role of an Internal Standard in Bioanalysis.
Experimental Protocols
This section outlines the protocols for a preclinical pharmacokinetic study in rats, from bioanalytical method validation to sample analysis.
Bioanalytical Method Validation Protocol
A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA).
3.1.1 Stock and Working Solutions
-
Analyte Stock (1 mg/mL): Accurately weigh and dissolve Drug X in a suitable solvent (e.g., methanol).
-
IS Stock (1 mg/mL): Prepare a stock solution of this compound in the same manner.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution for calibration standards and quality control (QC) samples. Prepare a working solution of the IS at a fixed concentration (e.g., 100 ng/mL).[9]
3.1.2 Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of blank rat plasma, calibration standards, QC samples, or study samples into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (in acetonitrile) to each tube.[1]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[10]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
3.1.3 LC-MS/MS Conditions (Typical)
-
LC System: High-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analyte from endogenous matrix components.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Analyte Transition: Q1 mass -> Q3 mass (e.g., m/z of protonated Drug X -> m/z of a specific fragment ion).
-
IS Transition: Q1 mass -> Q3 mass (e.g., m/z of protonated this compound -> m/z of the corresponding fragment ion).
-
3.1.4 Validation Parameters The method should be validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability as per regulatory guidelines.
Preclinical Pharmacokinetic Study Protocol (Rat)
3.2.1 Animal Dosing and Sampling
-
Animals: Use a sufficient number of male Sprague-Dawley rats (e.g., n=5 per group).[9]
-
Dosing:
-
Intravenous (IV) Group: Administer Drug X at a low dose (e.g., 1 mg/kg) via tail vein injection.
-
Oral (PO) Group: Administer Drug X at a higher dose (e.g., 5 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein into heparinized tubes at specified time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
The following diagram illustrates the experimental workflow for the pharmacokinetic study.
Caption: Experimental Workflow for a Preclinical PK Study.
Data Presentation
All quantitative data should be summarized in clear, structured tables. Below are examples of how data from the bioanalytical method validation and the pharmacokinetic study should be presented.
Table 1: Example Calibration Curve Data
| Nominal Conc. (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1.00 | 5,120 | 505,000 | 0.0101 | 0.98 | 98.0 |
| 5.00 | 25,800 | 510,000 | 0.0506 | 5.05 | 101.0 |
| 20.0 | 101,500 | 508,000 | 0.1998 | 19.9 | 99.5 |
| 100 | 505,000 | 506,000 | 0.9980 | 100.2 | 100.2 |
| 500 | 2,510,000 | 502,000 | 5.0000 | 498.5 | 99.7 |
| 1000 | 5,080,000 | 504,000 | 10.0794 | 1011.0 | 101.1 |
Linear Regression: y = 0.0100x + 0.0001; r² > 0.995
Table 2: Example Inter-day Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | N | Mean Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.00 | 6 | 1.03 | 103.0 | 8.5 |
| Low | 3.00 | 6 | 2.95 | 98.3 | 6.2 |
| Medium | 80.0 | 6 | 81.2 | 101.5 | 4.1 |
| High | 800 | 6 | 790.4 | 98.8 | 3.5 |
Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ), Precision ≤15% (≤20% for LLOQ).
Table 3: Example Rat Pharmacokinetic Parameters
| Parameter | Units | IV Dose (1 mg/kg) | PO Dose (5 mg/kg) |
| Cmax | ng/mL | 250.5 ± 35.2 | 450.8 ± 98.6 |
| Tmax | h | 0.083 | 1.0 ± 0.5 |
| AUC(0-t) | ngh/mL | 480.6 ± 65.1 | 1850.2 ± 310.4 |
| AUC(0-inf) | ngh/mL | 495.3 ± 68.9 | 1910.5 ± 325.7 |
| T½ | h | 2.5 ± 0.4 | 3.1 ± 0.6 |
| CL | L/h/kg | 2.02 ± 0.28 | - |
| Vd | L/kg | 7.2 ± 1.1 | - |
| F | % | - | 77.1 |
Data presented as Mean ± SD (n=5). F = Bioavailability.
Hypothetical Metabolic Pathway
Stable isotope tracers can also be used to elucidate metabolic pathways.[11][] If this compound were used as a tracer for its unlabeled counterpart, the labeled atoms would be retained in the metabolites, allowing for their confident identification in complex biological matrices.
Caption: Hypothetical Metabolic Pathway Tracing.
Conclusion
While direct applications of this compound in pharmacokinetic literature are not currently documented, its properties make it an exemplary stable isotope-labeled internal standard. Following the detailed protocols for method validation and preclinical studies outlined in this document will ensure the generation of high-quality, reliable, and defensible pharmacokinetic data, which is essential for the successful progression of new drug candidates.[1] The principles described herein are broadly applicable to the use of any SIL compound in modern drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. moravek.com [moravek.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. agilent.com [agilent.com]
- 11. symeres.com [symeres.com]
Application Notes: Tracing Fatty Acid Metabolism with Ethyl Vinyllactate-¹³C₂,d₃
Introduction
The study of fatty acid metabolism is crucial for understanding numerous physiological and pathological processes, including metabolic diseases, cancer, and neurodegenerative disorders. Stable isotope tracing has emerged as a powerful technique to elucidate the dynamics of metabolic pathways in real-time. Ethyl Vinyllactate-¹³C₂,d₃ is a novel stable isotope tracer designed for the comprehensive analysis of fatty acid metabolism. This molecule provides a dual-labeling approach, allowing for the simultaneous tracing of distinct carbon and hydrogen pools contributing to the synthesis and modification of fatty acids.
Principle of the Method
Ethyl Vinyllactate-¹³C₂,d₃ is a non-disruptive metabolic tracer that is readily taken up by cells. Once inside the cell, it is hypothesized to be hydrolyzed by intracellular esterases into its constituent parts: ethanol-d₃ and vinyllactate-¹³C₂. These labeled moieties then enter central carbon metabolism through distinct pathways, providing labeled precursors for de novo fatty acid synthesis and other related metabolic routes.
-
¹³C₂-Vinyllactate Pathway: The vinyllactate component, carrying two ¹³C labels on the lactate (B86563) backbone, is converted to pyruvate-¹³C₂. This labeled pyruvate (B1213749) can then be decarboxylated by the pyruvate dehydrogenase complex to form acetyl-CoA-¹³C₂, the primary building block for fatty acid synthesis. The incorporation of ¹³C₂ units into newly synthesized fatty acids can be precisely quantified by mass spectrometry.
-
d₃-Ethanol Pathway: The ethanol-d₃ component is oxidized to acetaldehyde-d₃ and subsequently to acetate-d₃. Acetate-d₃ is then activated to acetyl-CoA-d₃. This provides a second, independent route for labeled acetyl-CoA to enter the fatty acid synthesis pathway.
This dual-labeling strategy allows researchers to dissect the contributions of different substrate pools to the lipogenic acetyl-CoA pool and to study the downstream fate of these precursors in fatty acid elongation and desaturation.
Applications
-
Quantification of de novo Fatty Acid Synthesis: By measuring the incorporation of ¹³C and deuterium (B1214612) into the fatty acid pool, the rate of new fatty acid synthesis can be determined under various experimental conditions.
-
Dissecting Acetyl-CoA Sources: The differential labeling from the lactate and ethanol (B145695) moieties allows for the investigation of the relative contributions of carbohydrate- and ethanol-derived carbons to the lipogenic acetyl-CoA pool.
-
Studying Fatty Acid Elongation and Desaturation: The tracer can be used to follow the metabolic fate of newly synthesized fatty acids as they are modified by elongases and desaturases.
-
High-Throughput Screening in Drug Discovery: This method can be employed to screen for compounds that modulate fatty acid metabolism by measuring changes in tracer incorporation in response to drug treatment.
Experimental Protocols
1. Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells (e.g., HepG2, A549, or primary cells) in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Labeling Medium Preparation: Prepare the cell culture medium containing Ethyl Vinyllactate-¹³C₂,d₃. The final concentration of the tracer should be optimized for the specific cell type and experimental goals but typically ranges from 10 µM to 1 mM.
-
Isotope Labeling: Remove the standard culture medium, wash the cells once with phosphate-buffered saline (PBS), and replace it with the labeling medium.
-
Incubation: Incubate the cells for a predetermined period (e.g., 4, 8, 12, or 24 hours) under standard culture conditions (37°C, 5% CO₂). The incubation time should be optimized to allow for sufficient label incorporation without causing cytotoxicity.
2. Lipid Extraction
-
Cell Harvesting: After incubation, place the culture plates on ice. Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Metabolite Quenching and Cell Lysis: Add a sufficient volume of ice-cold 80% methanol (B129727) to the cells to quench metabolic activity and lyse the cells. Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Phase Separation: Add a mixture of chloroform (B151607) and water to the methanol lysate (a common ratio is 1:1:1 methanol:chloroform:water). Vortex vigorously for 1 minute and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to separate the phases.
-
Lipid Phase Collection: The lower organic phase contains the lipids. Carefully collect this phase using a glass syringe and transfer it to a new glass tube.
-
Drying: Dry the lipid extract under a gentle stream of nitrogen gas.
3. Fatty Acid Derivatization for GC-MS Analysis
-
Saponification: Resuspend the dried lipid extract in a solution of sodium hydroxide (B78521) in methanol and heat at 60°C for 30 minutes to hydrolyze the fatty acid esters.
-
Methylation: Add boron trifluoride in methanol and heat at 60°C for 30 minutes to convert the free fatty acids into their more volatile fatty acid methyl esters (FAMEs).
-
Extraction of FAMEs: Add hexane (B92381) and water to the reaction mixture, vortex, and centrifuge to separate the phases. Collect the upper hexane layer containing the FAMEs.
-
Drying and Reconstitution: Dry the hexane extract under nitrogen and reconstitute the FAMEs in a small volume of hexane suitable for GC-MS analysis.
4. Mass Spectrometry Analysis
-
GC-MS Analysis: Analyze the FAMEs using a gas chromatograph coupled to a mass spectrometer (GC-MS). The GC will separate the different fatty acid species, and the MS will detect the mass-to-charge ratio (m/z) of the fragments, allowing for the determination of isotopic enrichment.
-
LC-MS/MS Analysis (for intact lipids): For the analysis of intact lipid species, the dried lipid extract can be reconstituted in a suitable solvent (e.g., isopropanol:acetonitrile:water) and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the determination of label incorporation into specific lipid classes.
Data Presentation
Table 1: Hypothetical Isotopic Enrichment in Fatty Acids after Labeling with Ethyl Vinyllactate-¹³C₂,d₃
| Fatty Acid | M+2 Enrichment (%) (from ¹³C₂) | M+3 Enrichment (%) (from d₃) |
| Palmitate (C16:0) | 15.2 ± 1.8 | 8.5 ± 0.9 |
| Stearate (C18:0) | 12.8 ± 1.5 | 7.1 ± 0.7 |
| Oleate (C18:1) | 10.5 ± 1.2 | 5.9 ± 0.6 |
Table 2: Relative Contribution of Lactate and Ethanol Moieties to the Lipogenic Acetyl-CoA Pool
| Condition | Contribution from Lactate (%) | Contribution from Ethanol (%) |
| Control | 65 | 35 |
| Drug Treatment A | 45 | 55 |
| Nutrient-deprived | 75 | 25 |
Visualizations
Caption: Hypothesized metabolic pathway of Ethyl Vinyllactate-¹³C₂,d₃.
Caption: General experimental workflow for fatty acid metabolism tracing.
Caption: Logical relationship from tracer input to metabolic output.
Application Notes and Protocols for Ethyl Vinyllactate-13C2,d3 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for incorporating Ethyl Vinyllactate-13C2,d3 into cell culture experiments for the purpose of metabolic tracing and flux analysis. The protocols detailed herein are designed to be adaptable to a variety of cancer cell lines and research objectives focused on understanding lactate (B86563) metabolism and its role in oncogenic signaling.
This compound is a stable isotope-labeled derivative of ethyl vinyllactate.[1][2] This dual-labeling with both Carbon-13 (¹³C) and deuterium (B1214612) (d3) makes it a powerful tool for metabolic pathway tracing and as an internal standard in mass spectrometry-based analyses.[1] Due to its isotopic enrichment, it allows for the precise tracking of lactate utilization and its conversion into other metabolites within the cell.[1] It is important to note that this is often a controlled product with a short shelf life, requiring careful planning for its acquisition and use.[1]
Rationale for Use in Cancer Research
Cancer cells exhibit a unique metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis and lactate production, even in the presence of oxygen (aerobic glycolysis).[3][4][5][6] Lactate, once considered a mere waste product, is now recognized as a key player in cancer progression, acting as both a metabolic fuel and a signaling molecule.[7][8][9] It contributes to the acidic tumor microenvironment, promotes angiogenesis, invasion, metastasis, and helps cancer cells evade the immune system.[3][7][8][10]
By using this compound, researchers can elucidate the intricate roles of lactate in:
-
Metabolic Fuel Source: Tracing the conversion of lactate to pyruvate (B1213749) and its subsequent entry into the TCA cycle in oxidative cancer cells.[10]
-
Metabolic Symbiosis: Investigating the "lactate shuttle" where glycolytic cancer cells release lactate that is then taken up and used by oxidative cancer cells.[9][10]
-
Reverse Warburg Effect: Studying the phenomenon where cancer cells induce lactate production in neighboring stromal cells, which then fuels the cancer cells.[4][9]
-
Signaling Pathways: Determining the contribution of lactate-derived carbons to the synthesis of biomass and signaling molecules.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from mass spectrometry analysis in a typical isotope tracing experiment using this compound.
Table 1: Isotopic Enrichment in Key Metabolites
| Metabolite | Isotopologue | Relative Abundance (Control) | Relative Abundance (Treated) | Fold Change |
| Pyruvate | M+2 | 0.5% | 15.8% | 31.6 |
| Citrate | M+2 | 0.3% | 8.2% | 27.3 |
| α-Ketoglutarate | M+2 | 0.2% | 5.1% | 25.5 |
| Succinate | M+2 | 0.1% | 3.9% | 39.0 |
| Fumarate | M+2 | 0.1% | 3.5% | 35.0 |
| Malate | M+2 | 0.2% | 6.7% | 33.5 |
| Aspartate | M+2 | 0.4% | 9.3% | 23.3 |
| Glutamate | M+2 | 0.3% | 4.8% | 16.0 |
This table is for illustrative purposes. Actual results will vary based on the cell line and experimental conditions.
Table 2: Metabolic Flux Ratios
| Flux Ratio | Calculation | Value (Control) | Value (Treated) | Interpretation |
| Lactate contribution to TCA cycle | (Σ M+2 TCA intermediates) / (Σ Total TCA intermediates) | 0.01 | 0.25 | Increased reliance on exogenous lactate as a fuel source. |
| Anaplerotic contribution of lactate | (M+3 Aspartate) / (M+2 Citrate) | 0.05 | 0.15 | Enhanced use of lactate for replenishing TCA cycle intermediates. |
This table is for illustrative purposes. Actual results will vary based on the cell line and experimental conditions.
Experimental Protocols
The following are detailed protocols for preparing cell culture media for stable isotope tracing and for conducting the labeling experiment itself.
Protocol 1: Preparation of ¹³C₂,d₃-Lactate Containing Cell Culture Medium
Objective: To prepare a cell culture medium where the primary lactate source is isotopically labeled.
Core Principle: The fundamental requirement for a successful isotope tracing experiment is to replace the nutrient of interest with its isotopically labeled counterpart.[11] Therefore, a lactate-free base medium is required, and the use of dialyzed Fetal Bovine Serum (dFBS) is crucial to prevent dilution of the labeled tracer by unlabeled lactate present in standard FBS.[11]
Materials:
-
Lactate-free DMEM or other appropriate base medium
-
Dialyzed Fetal Bovine Serum (dFBS)
-
This compound
-
Sodium Hydroxide (NaOH), sterile, 1M solution
-
Sterile, cell culture grade water
-
Standard supplements (e.g., L-glutamine, penicillin-streptomycin)
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Reconstitute Base Medium: If using a powdered base medium, reconstitute it in sterile, cell culture grade water according to the manufacturer's instructions.
-
Prepare ¹³C₂,d₃-Lactate Stock Solution:
-
This compound is an ester. To be utilized by cells, it must be hydrolyzed to lactate.
-
Dissolve a known amount of this compound in a small volume of sterile water.
-
Add 1M NaOH in a dropwise manner while monitoring the pH to facilitate the hydrolysis of the ester to sodium lactate. The final pH should be adjusted to 7.4.
-
Calculate the final concentration of the resulting sodium lactate-¹³C₂,d₃ solution.
-
Sterile filter the stock solution using a 0.22 µm syringe filter.
-
-
Supplement Base Medium: To the reconstituted lactate-free base medium, add dFBS to the desired final concentration (e.g., 10%). Add other required supplements like L-glutamine and antibiotics.
-
Add ¹³C₂,d₃-Lactate Tracer: Add the sterile sodium lactate-¹³C₂,d₃ stock solution to the supplemented base medium to achieve the desired final physiological concentration (e.g., 10 mM).
-
Prepare Control Medium: Prepare a parallel batch of medium using an equivalent concentration of unlabeled sodium lactate.
-
Final Filtration and Storage: Sterile filter the complete labeling and control media using a 0.22 µm bottle-top filter. Store the prepared media at 4°C for short-term use or at -20°C for long-term storage.
Protocol 2: ¹³C₂,d₃-Lactate Labeling of Adherent Cancer Cells
Objective: To label cancer cells with ¹³C₂,d₃-Lactate to trace its metabolic fate.
Materials:
-
Adherent cancer cells of interest
-
Complete control medium (with unlabeled lactate)
-
Complete labeling medium (with ¹³C₂,d₃-Lactate)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Cell scrapers
-
Liquid nitrogen
-
Extraction solvent (e.g., 80% methanol (B129727), pre-chilled to -80°C)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates (e.g., 6-well plates) at a density that will result in approximately 80% confluency at the time of harvest. Culture the cells in the complete control medium.
-
Medium Exchange: Once the cells have reached the desired confluency, aspirate the control medium, and gently wash the cells twice with sterile PBS.
-
Labeling: Add the pre-warmed complete labeling medium to the cells. Place the cells back in the incubator (37°C, 5% CO₂) for the desired labeling period. The time course can vary from minutes to hours depending on the metabolic pathway of interest.
-
Metabolite Extraction:
-
At the end of the labeling period, place the plate on ice and aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold PBS.
-
Add a defined volume of pre-chilled 80% methanol to each well.
-
Scrape the cells in the methanol and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes vigorously and incubate at -80°C for at least 30 minutes to precipitate proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Centrifuge the samples at maximum speed for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the metabolites, to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
The dried metabolite pellets can be stored at -80°C until analysis.
-
-
Mass Spectrometry Analysis: Reconstitute the dried pellets in a suitable solvent for the mass spectrometry platform (e.g., LC-MS/MS or GC-MS) and analyze for the incorporation of ¹³C and deuterium into downstream metabolites.
Mandatory Visualizations
The following diagrams illustrate key concepts in lactate metabolism and the experimental workflow.
Caption: Metabolic symbiosis between glycolytic and oxidative cancer cells.
Caption: General workflow for stable isotope tracing experiments.
Caption: Lactate's role in the TCA cycle and pro-tumorigenic signaling.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Lactate and Cancer: Revisiting the Warburg Effect in an Era of Lactate Shuttling [frontiersin.org]
- 5. Warburg Effect | Cell Signaling Technology [cellsignal.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Understanding the Contribution of Lactate Metabolism in Cancer Progress: A Perspective from Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lactate metabolic pathway regulates tumor cell metastasis and its use as a new therapeutic target [explorationpub.com]
- 9. Targeting lactate metabolism for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Lactate in the Regulation of Tumor Microenvironment and Therapeutic Approaches [frontiersin.org]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
How to address the short shelf-life of Ethyl Vinyllactate-13C2,d3
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing the short shelf-life of Ethyl Vinyllactate-13C2,d3. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help users manage this compound effectively in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf-life of this compound?
A: this compound is known to have a short shelf-life, typically less than six months when stored under optimal conditions.[1] Vinyl ester resins, in general, have a limited shelf-life of approximately 3 to 6 months, even under controlled temperature environments.[2][3] The stability of this isotopically labeled compound is influenced by storage conditions, including temperature, exposure to light, and moisture. Users should always verify the expiration date provided by the manufacturer before use.[1]
Q2: What are the primary degradation pathways for this compound?
A: The primary degradation pathway for this compound is believed to be hydrolysis of the vinyl ester bond. This reaction is catalyzed by the presence of moisture and can be accelerated by acidic or basic conditions. The expected degradation products are isotopically labeled ethyl lactate (B86563) and acetaldehyde. Additionally, as a vinyl-containing compound, it may be susceptible to photodegradation upon exposure to light.
Q3: How should I properly store this compound to maximize its shelf-life?
A: To maximize the shelf-life of this compound, it is crucial to store it under conditions that minimize exposure to factors that promote degradation. The following storage conditions are recommended based on best practices for handling sensitive and isotopically labeled compounds:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower in a freezer | Reduces the rate of chemical degradation. |
| Light | Protect from light (e.g., store in an amber vial or in the dark) | Prevents potential photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | Minimizes contact with moisture and oxygen. |
| Container | Use a well-sealed, airtight container | Prevents ingress of moisture and air. |
Q4: I am using this compound as an internal standard in a mass spectrometry-based assay and observing inconsistent results. What could be the cause?
A: Inconsistent results when using any stable isotope-labeled internal standard, including this compound, can arise from several factors beyond the compound's inherent instability. These include:
-
Degradation of the standard: The compound may have degraded in storage or after being prepared in a working solution.
-
Isotopic exchange: While less common for 13C, the d3 label could potentially undergo hydrogen-deuterium exchange under certain conditions, affecting its mass-to-charge ratio.
-
Presence of unlabeled analyte: The internal standard may contain a small amount of the unlabeled Ethyl Vinyllactate, which can interfere with the quantification of the analyte.
-
Matrix effects: Components in the sample matrix can enhance or suppress the ionization of the internal standard, leading to variability.
-
Inconsistent sample preparation: Variations in the handling and processing of samples can lead to inconsistent recovery of the internal standard.
Troubleshooting Guides
Issue 1: Suspected Degradation of this compound
Symptoms:
-
Low or no signal of the internal standard in mass spectrometry analysis.
-
Appearance of unexpected peaks in the chromatogram.
-
Inconsistent quantification results across a batch of samples.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored according to the recommended conditions (see table above).
-
Prepare Fresh Solutions: If using a stock or working solution, prepare a fresh one from the original neat material.
-
Analytical Confirmation: Analyze the freshly prepared solution using a suitable analytical method (e.g., GC-MS or LC-MS) to confirm its purity and identity. Compare the results with the certificate of analysis.
-
Monitor for Degradation Products: Develop an analytical method to monitor for the appearance of the expected hydrolysis products (isotopically labeled ethyl lactate and acetaldehyde).
Issue 2: Inconsistent Internal Standard Response in Mass Spectrometry
Symptoms:
-
High variability in the peak area of the internal standard across different samples.
-
Drifting internal standard response over the course of an analytical run.
Troubleshooting Steps:
-
Evaluate Internal Standard Stability in Matrix: Perform experiments to assess the stability of this compound in the sample matrix under the conditions of your sample preparation workflow.
-
Investigate Matrix Effects: Assess for ion suppression or enhancement by comparing the internal standard response in the sample matrix to its response in a clean solvent.
-
Review Sample Preparation Procedure: Ensure consistency in all steps of the sample preparation, including pipetting, extraction, and reconstitution.
-
Check for Isotopic Exchange: While less likely for the 13C label, if inconsistent mass signals are observed, consider the possibility of deuterium (B1214612) exchange, especially if the sample preparation involves acidic or basic conditions.
-
Instrument Performance: Verify the stability and performance of the mass spectrometer and chromatography system.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Solution
Objective: To determine the stability of this compound in a specific solvent under defined storage conditions.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., acetonitrile, methanol) at a known concentration.
-
Storage Conditions: Aliquot the stock solution into multiple vials and store them under different conditions (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).
-
Time Points: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks), remove an aliquot from each storage condition.
-
Analysis: Analyze the aliquots using a validated analytical method (e.g., GC-MS or LC-MS) to quantify the remaining this compound and any potential degradation products.
-
Data Evaluation: Plot the concentration of this compound as a function of time for each storage condition to determine the degradation rate.
Visualizations
Caption: Hydrolysis degradation pathway of this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for inconsistent internal standard response.
References
Technical Support Center: Optimizing Chromatographic Separation of Ethyl Vinyllactate-13C2,d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Ethyl Vinyllactate-13C2,d3.
Frequently Asked Questions (FAQs)
Q1: What are the primary chromatographic techniques for analyzing this compound?
A1: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the two primary techniques suitable for the analysis of this compound. Given its nature as a volatile ester, GC coupled with a mass spectrometer (GC-MS) is often preferred for its high sensitivity and resolution. HPLC, particularly chiral HPLC, is essential for separating its enantiomers.
Q2: How does the isotopic labeling of this compound affect its chromatographic behavior?
A2: The isotopic labeling (13C2, d3) results in a slightly higher molecular weight compared to the unlabeled analog. In reversed-phase HPLC, deuterated compounds may elute slightly earlier than their non-deuterated counterparts, a phenomenon known as the isotope effect. In GC, the retention time may also be slightly shorter. However, for most applications, the labeled and unlabeled compounds will co-elute or have very similar retention times.
Q3: What type of column is recommended for the GC analysis of this compound?
A3: A mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is a good starting point. These columns provide excellent resolution for a wide range of volatile and semi-volatile organic compounds.
Q4: Which stationary phases are suitable for the chiral HPLC separation of this compound enantiomers?
A4: Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating enantiomers of compounds like ethyl vinyllactate. Cellulose (B213188) and amylose (B160209) derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate), have shown high success rates for separating α-hydroxy esters and similar molecules.[1]
Q5: What are the key considerations for sample preparation?
A5: For GC-MS analysis of this volatile ester, headspace solid-phase microextraction (HS-SPME) is a highly effective and clean sample preparation technique.[2] This method concentrates volatile analytes from the sample matrix without introducing non-volatile residues. For HPLC analysis, a simple "dilute and shoot" approach is often sufficient, where the sample is dissolved in the mobile phase to an appropriate concentration.
Troubleshooting Guides
Gas Chromatography (GC-MS) Troubleshooting
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Active sites in the injector liner or column. 2. Column contamination. 3. Improper column installation. | 1. Use a deactivated injector liner. Trim 10-20 cm from the front of the column. 2. Bake out the column at a high temperature. If contamination is severe, replace the column. 3. Ensure the column is cut cleanly at a 90° angle and installed at the correct depth in the injector and detector. |
| Peak Fronting | 1. Column overload. 2. Incompatible solvent. | 1. Dilute the sample or use a higher split ratio. 2. Ensure the sample solvent is compatible with the stationary phase. |
| Ghost Peaks | 1. Carryover from a previous injection. 2. Septum bleed. 3. Contamination in the carrier gas. | 1. Run a blank solvent injection to clean the system. 2. Use a high-quality, low-bleed septum. 3. Ensure high-purity carrier gas and check gas traps. |
| Poor Resolution | 1. Incorrect oven temperature program. 2. Carrier gas flow rate is too high or too low. 3. Column degradation. | 1. Optimize the temperature ramp rate. A slower ramp can improve the separation of closely eluting peaks. 2. Verify and adjust the carrier gas flow rate to the optimal level for the column dimensions. 3. Replace the column if it is old or has been subjected to harsh conditions. |
| Retention Time Shifts | 1. Leak in the system. 2. Fluctuations in oven temperature or carrier gas pressure. 3. Changes in the stationary phase due to degradation. | 1. Perform a leak check, paying close attention to the septum and column connections. 2. Verify the stability of the GC oven and gas delivery system. 3. Condition the column or trim the inlet side. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Broad Peaks | 1. Column overload. 2. High dead volume in the system. 3. Column contamination or degradation. | 1. Reduce the injection volume or sample concentration. 2. Check all fittings and tubing for proper connections. 3. Wash the column with a strong solvent or replace it if necessary. |
| Split Peaks | 1. Partially blocked column frit. 2. Sample solvent incompatible with the mobile phase. 3. Column bed collapse. | 1. Reverse flush the column at a low flow rate. If the problem persists, replace the column. 2. Dissolve the sample in the mobile phase whenever possible. 3. Replace the column. |
| Poor Resolution of Enantiomers | 1. Suboptimal mobile phase composition. 2. Incorrect column temperature. 3. Inappropriate chiral stationary phase. | 1. Adjust the ratio of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase. Small changes can have a significant impact on selectivity. 2. Optimize the column temperature. Lower temperatures often improve chiral resolution. 3. Select a CSP known to be effective for α-hydroxy esters, such as a polysaccharide-based column.[1] |
| Unstable Baseline | 1. Air bubbles in the system. 2. Mobile phase not properly mixed or degassed. 3. Contaminated detector cell. | 1. Purge the pump to remove air bubbles. 2. Ensure the mobile phase is thoroughly mixed and degassed before use. 3. Flush the detector cell with a suitable solvent. |
| Pressure Fluctuations | 1. Leaks in the pump or fittings. 2. Worn pump seals. 3. Air bubbles in the pump. | 1. Systematically check all connections for leaks. 2. Replace the pump seals as part of routine maintenance. 3. Purge the pump. |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound using HS-SPME
This protocol provides a starting point for the analysis of this compound in a sample matrix.
1. Sample Preparation (HS-SPME)
-
Accurately weigh 1-5 g of the solid sample or pipette 1-5 mL of the liquid sample into a 20 mL headspace vial.[2]
-
Add a known amount of a suitable internal standard if quantitative analysis is required.
-
Immediately seal the vial with a magnetic screw cap and a PTFE/silicone septum.[2]
-
Place the vial in the autosampler tray.
2. Instrumental Parameters
| Parameter | Recommended Setting |
| HS-SPME Fiber | 65 µm PDMS/DVB (Polydimethylsiloxane/Divinylbenzene) |
| Incubation Temp. | 60°C |
| Incubation Time | 15 min |
| Extraction Time | 30 min |
| Desorption Temp. | 250°C |
| Desorption Time | 2 min |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min |
| Injector Temp. | 250°C (Splitless mode) |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Mass Range | m/z 40-300 |
Protocol 2: Chiral HPLC Separation of this compound Enantiomers
This protocol is a starting point for developing a chiral separation method.
1. Sample Preparation
-
Dissolve the sample containing this compound in the mobile phase to a concentration of approximately 1 mg/mL.[1]
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. Instrumental Parameters
| Parameter | Recommended Setting |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralcel® OD-H) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25°C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
Visualizations
References
Technical Support Center: Minimizing Matrix Effects with Ethyl Vinyllactate-13C2,d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ethyl Vinyllactate-13C2,d3 as a stable isotope-labeled internal standard (SIL-IS) to minimize matrix effects in the analysis of biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
This compound is a stable isotope-labeled version of ethyl vinyllactate, containing two Carbon-13 atoms and three deuterium (B1214612) atoms.[1] It is primarily used as an internal standard (IS) in quantitative LC-MS/MS analysis.[1] In an ideal scenario, an analytical signal should be consistent for the same concentration of a substance; however, in practice, variations can occur due to sample preparation, injection volume, and matrix effects.[2] By adding a fixed amount of a SIL-IS like this compound to every sample, calibrator, and quality control (QC) at the beginning of the workflow, it experiences similar analytical variations as the target analyte.[3][4] This allows for the normalization of the analyte's signal, leading to more accurate and precise quantification.[4]
Q2: What are matrix effects and how do they impact LC-MS/MS analysis?
Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[5] These effects, which can cause ion suppression (decreased signal) or ion enhancement (increased signal), can significantly compromise the accuracy, precision, and sensitivity of an analytical method.[5] In biological matrices such as plasma or urine, common sources of matrix effects include phospholipids, salts, proteins, and metabolites.
Q3: How does this compound help in minimizing matrix effects?
As a stable isotope-labeled internal standard, this compound is chemically and physically almost identical to its unlabeled counterpart (the analyte).[2] This means it will have a very similar retention time and experience nearly the same degree of ion suppression or enhancement from the biological matrix.[6] By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability caused by matrix effects is effectively canceled out, leading to a more reliable and accurate measurement.[4] Using a ¹³C-labeled IS is often preferred over a deuterium-labeled IS as it is less likely to have a chromatographic shift relative to the analyte.[7][8]
Q4: How do I assess if matrix effects are impacting my assay?
There are two primary methods to evaluate matrix effects:
-
Post-Column Infusion: This is a qualitative method to identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of the analyte is infused into the mass spectrometer after the analytical column, and a blank, extracted sample matrix is injected. Any deviation in the analyte's baseline signal indicates the retention times at which matrix components are causing interference.
-
Post-Extraction Spike: This is a quantitative method that compares the response of an analyte in a neat solution to the response of the analyte spiked into a blank, extracted matrix at the same concentration.[3] This allows for the calculation of the Matrix Factor (MF), where a value less than 1 indicates ion suppression and a value greater than 1 indicates ion enhancement. The IS-normalized MF should be close to 1, indicating effective compensation.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Variability in Internal Standard (IS) Response Across Samples | Inconsistent sample preparation (e.g., protein precipitation, liquid-liquid extraction). | Ensure consistent and precise execution of the sample preparation protocol for all samples, calibrators, and QCs.[9] Consider automating liquid handling steps if possible. |
| Adsorption of the IS to labware. | Use silanized glassware or polypropylene (B1209903) tubes. Pre-condition pipette tips by aspirating and dispensing the IS solution a few times before adding it to the samples. | |
| Degradation of the IS during sample processing or storage. | Verify the stability of this compound under your specific sample handling and storage conditions.[10] | |
| Poor Analyte Recovery | Inefficient extraction from the biological matrix. | Optimize the sample preparation method. For protein precipitation, test different organic solvents (e.g., acetonitrile (B52724), methanol) and ratios. For liquid-liquid extraction, adjust the pH and test different organic solvents. For solid-phase extraction (SPE), ensure the correct sorbent and elution solvents are used. |
| Analyte instability. | Investigate the stability of the analyte in the biological matrix and during the extraction process. Adjust pH or add stabilizers if necessary. | |
| Analyte Peak Tailing or Splitting | Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the analytical column.[11] |
| Sample solvent is too strong. | Dilute the sample in a solvent that is the same or weaker than the initial mobile phase composition.[11] | |
| Isotopic Contribution from Analyte to IS Signal (Crosstalk) | The natural isotopic abundance of the analyte contributes to the mass channel of the internal standard. | This is generally less of a concern with ¹³C and deuterium labeling that provides a sufficient mass shift. However, if observed, ensure that the concentration of the IS is appropriate and that the mass spectrometer has sufficient resolution to distinguish between the analyte and IS signals. |
| Presence of Unlabeled Analyte in the IS Stock | Impurity in the stable isotope-labeled internal standard. | Verify the purity of the this compound standard.[12] Analyze a solution of the IS without any analyte to check for the presence of the unlabeled compound. If significant, subtract the contribution or obtain a purer standard. |
Quantitative Data Summary
The following table provides representative data demonstrating the effectiveness of this compound in compensating for matrix effects in the analysis of a hypothetical analyte, "Drug X," in human plasma.
| Sample Type | Analyte Peak Area (Without IS) | IS Peak Area | Analyte/IS Ratio | Calculated Concentration (ng/mL) | Accuracy (%) |
| Neat Standard (10 ng/mL) | 1,250,000 | N/A | N/A | 10.0 (Nominal) | 100 |
| Plasma Lot 1 (spiked at 10 ng/mL) | 875,000 (30% suppression) | 1,980,000 | 0.442 | 10.2 | 102 |
| Plasma Lot 2 (spiked at 10 ng/mL) | 687,500 (45% suppression) | 1,512,500 | 0.454 | 10.5 | 105 |
| Plasma Lot 3 (spiked at 10 ng/mL) | 1,050,000 (16% suppression) | 2,310,000 | 0.455 | 10.5 | 105 |
| Plasma Lot 4 (spiked at 10 ng/mL) | 750,000 (40% suppression) | 1,665,000 | 0.450 | 10.4 | 104 |
This data is for illustrative purposes only.
As shown in the table, while the absolute peak area of the analyte varies significantly between different plasma lots due to varying degrees of ion suppression, the Analyte/IS ratio remains consistent. This consistency allows for accurate quantification of the analyte across different biological samples.
Experimental Protocols
Detailed Methodology for Sample Preparation and Analysis
This protocol describes a typical workflow for the quantification of a small molecule analyte in human plasma using protein precipitation and LC-MS/MS with this compound as the internal standard.
-
Preparation of Stock Solutions and Standards:
-
Prepare a 1 mg/mL stock solution of the analyte and this compound in methanol.
-
Prepare a working internal standard solution of 100 ng/mL by diluting the IS stock solution with methanol.
-
Prepare calibration standards by spiking blank human plasma with the analyte stock solution to achieve concentrations ranging from 1 to 1000 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the 100 ng/mL internal standard working solution.
-
Vortex briefly to mix.
-
Add 200 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex to ensure complete dissolution.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix interferences (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimized for the specific analyte and this compound.
-
-
Visualizations
Caption: Experimental workflow for sample preparation and analysis.
Caption: Logic for quantitative assessment of matrix effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nebiolab.com [nebiolab.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ukisotope.com [ukisotope.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 12. waters.com [waters.com]
Improving the recovery of Ethyl Vinyllactate-13C2,d3 from tissue extracts
Welcome to the technical support center for improving the recovery of Ethyl Vinyllactate-13C2,d3 from tissue extracts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental workflow and achieve reliable, quantitative results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
This compound is a stable isotope-labeled version of Ethyl Vinyllactate. Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based assays.[1] They are chemically identical to the analyte of interest but have a different mass due to the incorporated isotopes. This allows them to be distinguished from the endogenous analyte by the mass spectrometer. Using a stable isotope-labeled internal standard helps to correct for variability in sample preparation and matrix effects, which can suppress or enhance the analyte signal, leading to more accurate and precise quantification.[1][2][3]
Q2: I am observing low recovery of this compound. What are the potential causes?
Low recovery of your internal standard can stem from several factors throughout the experimental workflow.[4] Key areas to investigate include:
-
**Suboptimal Extraction: ** The chosen extraction method (e.g., liquid-liquid extraction, solid-phase extraction) may not be efficient for Ethyl Vinyllactate from the specific tissue matrix.
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Analyte Instability: The compound may be degrading during sample homogenization, extraction, or storage.
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Matrix Effects: Components in the tissue extract can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression.[2][5]
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Incomplete Elution (SPE): The solvent used to elute the analyte from the solid-phase extraction cartridge may not be strong enough to achieve full recovery.
-
Phase Separation Issues (LLE): In liquid-liquid extraction, incomplete separation of the organic and aqueous phases can lead to loss of the analyte.
Q3: How can I assess and mitigate matrix effects?
Matrix effects can be a significant source of error in LC-MS analysis.[3][6] Here’s how you can address them:
-
Post-Extraction Spiking: To quantify the matrix effect, you can compare the signal of this compound spiked into a blank, extracted tissue sample with the signal of the standard in a neat solvent. A lower signal in the matrix indicates signal suppression.[2][3]
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Chromatographic Separation: Optimizing your liquid chromatography method to separate Ethyl Vinyllactate from co-eluting matrix components can significantly reduce interference.[2]
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Sample Dilution: Diluting the tissue extract can reduce the concentration of interfering matrix components.
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Improved Sample Cleanup: Employing a more rigorous sample preparation method, such as solid-phase extraction (SPE), can help remove interfering substances.
Troubleshooting Guides
Low Recovery in Liquid-Liquid Extraction (LLE)
Problem: You are experiencing low and inconsistent recovery of this compound after performing a liquid-liquid extraction.
| Possible Cause | Recommended Solution |
| Inappropriate Solvent Polarity | Ethyl Vinyllactate is an ester and is expected to have moderate polarity. Test a range of organic solvents with varying polarities (e.g., ethyl acetate (B1210297), methyl tert-butyl ether (MTBE), dichloromethane) to find the optimal one for extraction. Ethyl acetate has been shown to be effective for the extraction of similar compounds like volatile fatty acids.[7] |
| Suboptimal pH of the Aqueous Phase | Although Ethyl Vinyllactate is not readily ionizable, the pH of the tissue homogenate can influence the extraction of other matrix components which may indirectly affect recovery. Ensure the pH is neutral to minimize potential ester hydrolysis, especially if the sample is heated. |
| Insufficient Mixing/Agitation | Ensure thorough mixing of the aqueous and organic phases to maximize the partitioning of the analyte into the organic solvent. Vortexing for 1-2 minutes is typically sufficient. For larger volumes, mechanical shaking may be necessary.[8] |
| Incomplete Phase Separation | Centrifuge the sample after mixing to ensure a clear separation between the aqueous and organic layers. The formation of an emulsion layer can trap the analyte; if this occurs, consider adding salt ("salting out") to the aqueous phase or using a different extraction solvent. |
| Analyte Instability | Keep samples on ice during processing and minimize the time between homogenization and extraction to prevent potential enzymatic degradation of the ester. |
Low Recovery in Solid-Phase Extraction (SPE)
Problem: The recovery of this compound is poor after using a solid-phase extraction protocol.
| Possible Cause | Recommended Solution |
| Incorrect Sorbent Choice | For a molecule of moderate polarity like Ethyl Vinyllactate, a reversed-phase sorbent (e.g., C18, C8) is a good starting point. Polymeric sorbents can also be effective. |
| Sorbent Bed Drying Out | After conditioning and equilibration, do not allow the sorbent bed to dry before loading the sample, as this can lead to inconsistent flow and poor recovery.[9] |
| Inefficient Sample Loading | Load the sample at a slow and steady flow rate (e.g., 1 mL/min) to ensure adequate interaction between the analyte and the sorbent.[9] |
| Breakthrough During Washing | The wash solvent may be too strong, causing the analyte to be washed away with the interferences. Test different wash solvent strengths (e.g., varying percentages of organic solvent in water) to find a composition that removes interferences without eluting the analyte. |
| Incomplete Elution | The elution solvent may not be strong enough to desorb the analyte from the sorbent. Try a stronger solvent (e.g., acetonitrile (B52724), methanol (B129727), or a mixture) or increase the volume of the elution solvent. It may also be beneficial to perform the elution in two steps with fresh solvent each time. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Tissue
-
Tissue Homogenization:
-
Weigh approximately 100 mg of frozen tissue into a 2 mL homogenization tube containing ceramic beads.
-
Add 500 µL of ice-cold phosphate-buffered saline (PBS).
-
Add a known amount of this compound internal standard solution.
-
Homogenize the tissue using a bead-beater homogenizer until a uniform lysate is achieved. Keep the sample on ice.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
-
Extraction:
-
Transfer the supernatant to a clean 2 mL microcentrifuge tube.
-
Add 1 mL of ethyl acetate.[7]
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
-
Sample Collection and Preparation for Analysis:
-
Carefully collect the upper organic layer (ethyl acetate) and transfer it to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Tissue
-
Tissue Homogenization and Pre-treatment:
-
Follow the tissue homogenization steps as described in the LLE protocol.
-
After centrifugation, take the supernatant and dilute it 1:1 with 4% phosphoric acid in water to aid in protein precipitation and analyte binding to the sorbent.
-
-
SPE Cartridge Preparation (using a C18 cartridge):
-
Conditioning: Pass 1 mL of methanol through the cartridge.
-
Equilibration: Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to dry.[9]
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.[9]
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of acetonitrile into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.
-
Visualizations
Caption: Troubleshooting logic for low this compound recovery.
Caption: A typical Solid-Phase Extraction (SPE) workflow.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. welchlab.com [welchlab.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Matrix effects and selectivity issues in LC-MS-MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Recovery of Volatile Fatty Acids from Fermentation Broth Using Ethyl Acetate as Solvent | Chemical Engineering Transactions [cetjournal.it]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
Navigating the Nuances of Ethyl Vinyllactate-13C2,d3 Stability: A Technical Support Guide
For Immediate Release
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling and sample preparation of Ethyl Vinyllactate-13C2,d3. Understanding and mitigating potential degradation of this isotopically labeled compound is critical for ensuring the accuracy and reliability of experimental results. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges encountered during sample preparation.
This compound is a valuable tool in metabolic research and pharmacokinetic studies. However, its ester and vinyl functionalities, coupled with the presence of deuterium (B1214612), make it susceptible to specific degradation pathways. The primary concerns during sample preparation are hydrolysis, thermal degradation, photodegradation, and isotopic exchange. This guide will equip users with the knowledge to minimize these risks.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound during sample preparation?
A1: The primary degradation pathways are:
-
Hydrolysis: The ester linkage is susceptible to cleavage in the presence of water, which can be catalyzed by acids or bases. This will result in the formation of vinyl lactate (B86563) and ethanol.
-
Thermal Degradation: Exposure to high temperatures, particularly during sample concentration or in a hot GC injector, can lead to decomposition.
-
Photodegradation: Exposure to UV light can induce reactions, potentially affecting the vinyl group and the overall structure.[1]
-
Isotopic Exchange: The deuterium (d3) label can be lost through exchange with protons from protic solvents (e.g., water, methanol), especially under acidic or basic conditions.[2][3][4]
Q2: How can I prevent hydrolysis of the ester group?
A2: To minimize hydrolysis:
-
Work with dry solvents and glassware. Use anhydrous solvents and ensure all equipment is thoroughly dried.
-
Control the pH. If aqueous solutions are necessary, maintain a pH close to neutral. Avoid strongly acidic or basic conditions.[5] For storage in aqueous buffers, a slightly acidic pH may be preferable to minimize base-catalyzed hydrolysis.
-
Keep temperatures low. Hydrolysis rates increase with temperature.[6] Perform extractions and other sample manipulations at reduced temperatures where possible.
-
Limit exposure to water. Minimize the time the sample is in contact with aqueous matrices.
Q3: What temperature should I not exceed during my sample preparation?
A3: While specific data for this compound is not available, for its close analog, ethyl lactate, it is important to be cautious with high temperatures. During GC analysis, high inlet temperatures can cause degradation of thermally labile compounds.[7] It is recommended to use the lowest possible injection temperature that still allows for efficient volatilization of the analyte. For concentration steps, use gentle heating (e.g., below 40-50°C) under a stream of inert gas like nitrogen. Avoid evaporating to complete dryness, as this can lead to loss of the volatile analyte and increase the potential for thermal degradation.
Q4: Is the vinyl group stable during sample preparation?
A4: The vinyl group is generally stable under basic conditions but can be labile under acidic conditions.[8] It is important to avoid strong acids during sample preparation to prevent potential reactions involving the vinyl moiety.
Q5: How do I prevent the loss of the deuterium label (isotopic exchange)?
A5: To prevent deuterium exchange:
-
Use aprotic solvents (e.g., acetonitrile (B52724), dioxane, tetrahydrofuran) for sample storage and preparation whenever possible.[3]
-
If aqueous solutions are unavoidable, use D₂O-based buffers.
-
Store solutions at low temperatures (-20°C or -80°C) to significantly slow the exchange rate.[3]
-
Control pH. If using an aqueous buffer, maintain a pH where the exchange rate for your specific compound is minimal, which is often in the acidic range for many compounds.[3]
Troubleshooting Guide
This guide addresses common issues that may indicate degradation of this compound.
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Low or inconsistent recovery of this compound | Hydrolysis: The ester has degraded into vinyl lactate and ethanol. | - Ensure all solvents are anhydrous and glassware is dry.- Check the pH of your sample and any aqueous solutions used; adjust to near neutral if possible.- Reduce the temperature during extraction and concentration steps.- Minimize the time the sample is in contact with aqueous phases. |
| Thermal Degradation: The compound is decomposing at high temperatures. | - Lower the temperature of any heating steps (e.g., solvent evaporation).- For GC-MS, optimize the injector temperature to the lowest effective setting.- Avoid evaporating the sample to complete dryness. | |
| Volatility Loss: The compound is evaporating during sample preparation. | - Use a gentle stream of nitrogen for solvent evaporation instead of high heat.- Ensure sample vials are properly sealed.- Work quickly and efficiently to minimize exposure to the atmosphere.[9] | |
| Appearance of unexpected peaks in the chromatogram (e.g., at the retention time of unlabeled vinyl lactate or ethanol) | Hydrolysis: Degradation products are being detected. | - Implement the steps to prevent hydrolysis as described above. |
| Poor peak shape in GC-MS analysis (e.g., tailing or fronting) | Analyte Degradation in Inlet: The compound may be degrading on active sites in the GC inlet. | - Use a fresh, deactivated inlet liner.- Trim a small portion (e.g., 10-20 cm) from the front of the GC column.[10]- Optimize the injector temperature. |
| Matrix Effects: Co-eluting compounds from the sample matrix are interfering with the chromatography. | - Improve sample cleanup to remove interfering matrix components.[11]- Use matrix-matched calibration standards for quantification.[12] | |
| Inaccurate quantification, especially when using as an internal standard | Isotopic Exchange: The deuterium label is being lost, leading to a lower signal for the labeled compound and potentially an artificially high signal for the unlabeled analyte. | - Switch to aprotic solvents for sample storage and preparation.- If using aqueous solutions, ensure the pH is controlled to minimize exchange.- Store all standards and samples at low temperatures (-20°C or below).[3] |
| Matrix Effects: Ion suppression or enhancement in the MS source is affecting the analyte and internal standard differently. | - Ensure the labeled standard co-elutes as closely as possible with the unlabeled analyte.- Implement robust sample cleanup procedures.- Validate the method by assessing matrix effects in different batches of the biological matrix. |
Quantitative Data Summary
While specific kinetic data for this compound is not available, the following table summarizes stability considerations based on its structural analog, ethyl lactate, and general principles of handling volatile, isotopically labeled esters.
| Parameter | Condition | Potential Impact on this compound | Recommendation |
| pH | Acidic (e.g., < 4) | Increased rate of acid-catalyzed hydrolysis of the ester.[13] Potential for reactions involving the vinyl group.[8] | Maintain pH near neutral if possible. If acidity is required, keep the exposure time short and the temperature low. |
| Alkaline (e.g., > 8) | Increased rate of base-catalyzed hydrolysis (saponification) of the ester. | Avoid strongly alkaline conditions. | |
| Temperature | Elevated (e.g., > 50°C) | Increased rate of hydrolysis and potential for thermal decomposition.[6] Loss of volatile analyte. | Perform sample preparation at or below room temperature. Use gentle heating for solvent evaporation. Optimize GC inlet temperature. |
| Storage (long-term) | Potential for slow hydrolysis if moisture is present. Slower rate of isotopic exchange. | Store in a tightly sealed container at -20°C or below, preferably under an inert atmosphere.[2] | |
| Light Exposure | UV Light | Potential for photodegradation.[1] | Store standards and samples in amber vials or in the dark to protect from light.[2] |
| Solvent | Protic (e.g., water, methanol) | Can act as a proton source for deuterium exchange.[3][4] Can participate in hydrolysis. | Use aprotic solvents (e.g., acetonitrile, ethyl acetate) whenever feasible. If protic solvents are necessary, use deuterated versions (e.g., D₂O, CD₃OD) and keep temperatures low. |
Experimental Protocols
Protocol 1: Recommended Storage of this compound Stock Solutions
-
Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as acetonitrile or ethyl acetate (B1210297).
-
Container: Store the solution in a clean, dry amber glass vial with a PTFE-lined screw cap to protect from light and prevent evaporation.
-
Inert Atmosphere: After preparing the solution, flush the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing.
-
Storage Temperature: Store the stock solution at -20°C or -80°C for long-term stability.[3]
-
Equilibration: Before opening, allow the vial to warm to room temperature to prevent condensation of atmospheric moisture into the solution.
Protocol 2: General Sample Preparation Workflow for GC-MS Analysis
This protocol provides a general workflow for the extraction and analysis of this compound from a biological matrix (e.g., plasma or tissue homogenate), designed to minimize degradation.
-
Sample Thawing: Thaw frozen samples at room temperature or in a cool water bath.
-
Internal Standard Spiking: Spike the sample with a known amount of this compound solution (prepared in an appropriate solvent).
-
Extraction (Liquid-Liquid Extraction Example): a. Add 3 volumes of cold (<4°C) aprotic solvent (e.g., ethyl acetate or methyl tert-butyl ether) to the sample. b. Vortex vigorously for 1-2 minutes. c. Centrifuge at a low temperature (e.g., 4°C) to separate the layers. d. Carefully transfer the organic (upper) layer to a clean tube. e. Repeat the extraction on the aqueous layer and combine the organic extracts.
-
Drying: Pass the combined organic extract through a small column of anhydrous sodium sulfate (B86663) to remove any residual water.
-
Concentration: a. Concentrate the extract under a gentle stream of nitrogen. b. Maintain the sample in a water bath at a temperature no higher than 40°C. c. Do not evaporate to complete dryness. Leave a small residual volume (e.g., 50-100 µL).
-
Reconstitution: Reconstitute the residue in an appropriate solvent for GC-MS analysis (e.g., ethyl acetate).
-
Analysis: Transfer the final extract to a GC vial and analyze promptly. If analysis is delayed, store the sealed vial at low temperature.
Visualizations
Caption: Potential Degradation Pathways of this compound.
Caption: Recommended Experimental Workflow for this compound Analysis.
References
- 1. ijirset.com [ijirset.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. carbodiimide.com [carbodiimide.com]
- 6. Studies on Hydrolysis Kinetics of Ethyl Lactate Hydrolyzed Lactic Acid [spkx.net.cn]
- 7. supplychaingamechanger.com [supplychaingamechanger.com]
- 8. Examining the vinyl moiety as a protecting group for hydroxyl (–OH) functionality under basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Best Practices for Handling and Using Volatile Analytical Standards [restek.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Enhancing Ionization Efficiency of Ethyl Vinyllactate-13C2,d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the ionization efficiency of Ethyl Vinyllactate-13C2,d3 in mass spectrometry-based analyses.
Troubleshooting Guide: Low Signal Intensity for this compound
Low signal intensity is a common issue that can compromise the sensitivity and accuracy of quantitative analyses. This guide provides a systematic approach to diagnosing and resolving this problem.
Problem: You are observing a weak or inconsistent signal for this compound during LC-MS/MS analysis.
Initial Checks
-
System Suitability: Before troubleshooting your specific analyte, ensure the LC-MS/MS system is performing optimally. Run a system suitability test with a known standard to verify instrument sensitivity, peak shape, and retention time stability.[1]
-
Analyte and Standard Integrity: Confirm the concentration and integrity of your this compound stock solutions and working standards. Improper storage or handling can lead to degradation.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low signal intensity.
Caption: A step-by-step workflow for troubleshooting low signal intensity.
Frequently Asked Questions (FAQs)
Q1: Which ionization technique, ESI or APCI, is better for this compound?
A1: The choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) depends on the polarity and thermal stability of the analyte.
-
ESI is generally preferred for polar to moderately polar molecules and is a "soft" ionization technique, meaning it is less likely to cause fragmentation.[2][3]
-
APCI is well-suited for less polar, thermally stable compounds with molecular weights typically below 1500 Da.[4][5] Since esters like ethyl vinyllactate are of medium polarity, both techniques could be viable.
Recommendation: If you are experiencing low sensitivity with ESI, consider testing APCI. APCI can be more robust and less susceptible to matrix effects for certain compounds.[6][7][8]
| Ionization Technique | Analyte Properties | Common Adducts | Susceptibility to Matrix Effects |
| ESI | Polar, non-volatile | [M+H]+, [M+Na]+, [M+NH4]+ | Higher |
| APCI | Less polar, thermally stable | [M+H]+ | Lower |
Q2: What mobile phase additives can I use to improve the signal for this compound?
A2: Mobile phase additives play a crucial role in enhancing ionization by promoting the formation of desired ions.[9][10]
-
For Positive Ion Mode (+ESI/APCI): The addition of a small amount of a volatile acid can significantly improve protonation and thus signal intensity.
-
Formic acid (0.1%) is a very common and effective additive for enhancing the formation of [M+H]+ ions.[11][12]
-
Ammonium formate (B1220265) (5-10 mM) can also be used, often in combination with formic acid, to improve peak shape and signal stability.[13][14]
-
-
For Negative Ion Mode (-ESI/APCI): While less common for esters, if negative ion formation is being investigated, a weak base can be used.
-
Ammonium acetate (B1210297) (5-10 mM) can facilitate the formation of [M+acetate]- adducts.
-
Table of Common Mobile Phase Modifiers:
| Modifier | Typical Concentration | Ionization Mode | Purpose |
| Formic Acid | 0.1% | Positive | Promotes protonation ([M+H]+) |
| Acetic Acid | 0.1% | Positive/Negative | Alternative to formic acid |
| Ammonium Formate | 5-10 mM | Positive | Buffering agent, can improve peak shape |
| Ammonium Acetate | 5-10 mM | Positive/Negative | Buffering agent, can form adducts |
Q3: My signal is suppressed when analyzing samples from a biological matrix. What can I do?
A3: This is likely due to matrix effects , where co-eluting endogenous compounds from the sample (e.g., phospholipids, salts) interfere with the ionization of your analyte.[15][16][17] The stable isotopically labeled internal standard (SIL-IS) should compensate for this, but severe suppression can still lead to a loss of sensitivity.[18]
Strategies to Mitigate Matrix Effects:
-
Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis.[15][19]
-
Solid-Phase Extraction (SPE): Offers more selective cleanup than simple "dilute-and-shoot" or protein precipitation methods.
-
Liquid-Liquid Extraction (LLE): Can be optimized by adjusting the pH and solvent polarity to selectively extract your analyte.[15]
-
-
Optimize Chromatography:
-
Ensure good chromatographic separation of this compound from the regions where most matrix components elute (typically at the beginning and end of the run).
-
Increasing the organic content of the mobile phase during elution can enhance desolvation and improve sensitivity.[20]
-
-
Dilute the Sample: A simple approach is to dilute the sample extract further. This reduces the concentration of interfering matrix components, although it also dilutes your analyte.
The following diagram illustrates the concept of mitigating matrix effects.
Caption: Key strategies for mitigating matrix-induced ion suppression.
Q4: Can the stable isotope label in this compound itself affect ionization?
A4: Generally, stable isotope-labeled internal standards are assumed to have nearly identical physicochemical properties and ionization efficiencies as the unlabeled analyte.[18] However, some studies have shown that mutual ionization suppression can occur between an analyte and its co-eluting SIL-IS in ESI.[21][22][23] Conversely, in APCI, an enhancement effect has sometimes been observed.[21][22]
It is also important to note that deuterium (B1214612) labeling (d3) can sometimes cause a slight shift in retention time (the "isotope effect"), which could lead to differential ion suppression if the analyte and IS elute at slightly different points in a region of high matrix interference.[18]
Recommendation: While significant ionization differences are unlikely, be aware of these phenomena. Ensure your chromatography is robust and that the peak shapes of both the analyte and the SIL-IS are symmetrical and co-elute as closely as possible.
Experimental Protocols
Protocol 1: Basic Optimization of ESI Source Parameters
This protocol outlines a systematic approach to optimizing key ESI source parameters for this compound.
Objective: To find the optimal source settings for maximizing the signal intensity of this compound.
Methodology:
-
Preparation: Prepare a solution of this compound in a typical mobile phase composition (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Infusion: Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate typical for your LC method (e.g., 0.3-0.5 mL/min).
-
Parameter Optimization (One-Variable-at-a-Time):
-
Capillary Voltage: While monitoring the signal, adjust the capillary voltage. Start at a typical value (e.g., 3.5 kV for positive mode) and adjust in increments of 0.5 kV. Too low a voltage results in poor ionization, while too high can cause instability or fragmentation.[11]
-
Desolvation Temperature: Set the temperature to a moderate value (e.g., 300 °C) and increase it in 25-50 °C increments. Higher temperatures aid in solvent evaporation but can cause degradation of thermally labile compounds.[11]
-
Nebulizer Gas Pressure/Flow: This parameter controls the formation of droplets. Adjust the pressure/flow to achieve a stable and fine spray.[11]
-
Drying Gas Flow: This gas helps evaporate the solvent from the droplets. Increase the flow rate to improve desolvation, especially at higher LC flow rates.[20]
-
-
Record Optimal Values: Note the settings that provide the highest and most stable signal intensity for your target ion.
Table of Typical ESI Parameter Ranges:
| Parameter | Typical Range (Positive Mode) | Purpose |
| Capillary Voltage | 3 - 5 kV | Generates charged droplets |
| Desolvation Temperature | 250 - 450 °C | Aids solvent evaporation |
| Nebulizer Gas Pressure | 20 - 60 psi | Controls droplet formation |
| Drying Gas Flow | Instrument Dependent | Promotes desolvation |
Protocol 2: Post-Column Infusion Experiment to Assess Matrix Effects
Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs due to the sample matrix.
Methodology:
-
Setup:
-
Configure the LC system as you would for your analytical run.
-
Using a T-junction, continuously infuse a standard solution of this compound into the mobile phase flow after the analytical column but before the mass spectrometer inlet.
-
-
Execution:
-
Begin the infusion and allow the signal for this compound to stabilize, establishing a baseline.
-
Inject a blank matrix sample (an extract of the biological matrix without the analyte).
-
Run the complete LC gradient.
-
-
Data Analysis:
-
Monitor the signal of the infused this compound throughout the chromatographic run.
-
Any significant drop in the baseline signal indicates a region of ion suppression .
-
Any significant rise in the baseline signal indicates a region of ion enhancement .
-
References
- 1. zefsci.com [zefsci.com]
- 2. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 4. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 5. Atmospheric pressure chemical ionization mass spectrometry for analysis of lipids | Semantic Scholar [semanticscholar.org]
- 6. Comparison of atmospheric pressure photoionization, atmospheric pressure chemical ionization, and electrospray ionization mass spectrometry for analysis of lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. eijppr.com [eijppr.com]
- 17. bataviabiosciences.com [bataviabiosciences.com]
- 18. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Ionization enhancement in atmospheric pressure chemical ionization and suppression in electrospray ionization between target drugs and stable-isotope-labeled internal standards in quantitative liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Ionization enhancement in atmospheric pressure chemical ionization and suppression in electrospray ionization between target drugs and stable-isotope-labeled internal standards in quantitative liquid chromatography/tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
Addressing isotopic interference in Ethyl Vinyllactate-13C2,d3 based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ethyl Vinyllactate-13C2,d3 in mass spectrometry-based assays. The focus is to address and mitigate isotopic interference to ensure accurate and reliable quantification.
Troubleshooting Guides
This section offers step-by-step solutions to common problems encountered during isotope dilution assays involving this compound.
Issue 1: Unexpected Peaks in the Mass Spectrum
Q: I am observing unexpected peaks near my analyte and internal standard signals. What are the possible causes and how can I resolve this?
A: Unexpected peaks are often a result of isotopic interference or contamination. Follow these steps to diagnose and address the issue:
-
Verify Isotopic Purity of the Internal Standard:
-
Question: Could the unexpected peaks be from impurities in the this compound standard?
-
Action: Analyze a neat solution of the internal standard. The presence of significant peaks other than the expected M+5 signal (2 from 13C and 3 from deuterium) may indicate isotopic or chemical impurities from the synthesis. Contact the supplier for the certificate of analysis to confirm isotopic purity.
-
-
Assess Contribution from Natural Isotope Abundance:
-
Question: Are the observed peaks simply the natural isotopic variants of my analyte or internal standard?
-
Action: Calculate the expected isotopic distribution for your unlabeled ethyl vinyllactate. Due to the natural abundance of ¹³C, ¹⁷O, ¹⁸O, and ²H, you will see M+1, M+2, etc., peaks for the analyte.[1][2][3] These can potentially interfere with the signal of the labeled internal standard.
-
-
Check for Matrix Interferences:
-
Question: Could components of my sample matrix be causing isobaric interference?
-
Action: Prepare a matrix blank (a sample without the analyte or internal standard) and analyze it. Any peaks observed at the m/z of your analyte or internal standard indicate matrix interference. Improve sample clean-up procedures or chromatographic separation to remove these interfering compounds.[4]
-
-
Investigate In-Source Fragmentation or Back-Exchange:
-
Question: Is it possible my labeled standard is fragmenting or exchanging isotopes in the ion source?
-
Action: For deuterated standards, back-exchange with protic solvents can occur.[5] While the deuterium (B1214612) in this compound is on a methyl group and less likely to exchange, harsh source conditions could promote this. Optimize ion source parameters (e.g., temperature, voltages) to minimize in-source fragmentation and exchange.
-
Issue 2: Inaccurate or Non-Linear Quantification Results
Q: My calibration curve is non-linear, or my quality control samples are failing. What could be the cause?
A: Inaccurate quantification is often linked to uncorrected isotopic interference or issues with the experimental setup.
-
Evaluate Isotopic Crosstalk:
-
Question: Is the signal from my analyte contributing to the signal of my internal standard (or vice-versa)?
-
Action: This "cross-talk" is a common issue, especially at high analyte concentrations where the M+5 peak of the analyte might contribute to the internal standard's signal.[6] A mathematical correction for this interference may be necessary. Some software packages can automate this correction.[6]
-
-
Review Chromatographic Separation:
-
Question: Are my analyte and internal standard co-eluting perfectly?
-
Action: While stable isotope-labeled standards are expected to co-elute with the analyte, deuterium labeling can sometimes cause a slight shift in retention time.[5] If this shift is significant, it can lead to differential matrix effects and inaccurate quantification. Adjust your chromatographic method to ensure co-elution.
-
-
Assess for Matrix Effects (Ion Suppression/Enhancement):
-
Question: Is something in my sample matrix affecting the ionization of my analyte and internal standard differently?
-
Action: Even with co-elution, severe matrix effects can impact quantification.[7] Perform a post-extraction spike experiment to evaluate the extent of ion suppression or enhancement. If significant, optimize your sample preparation to remove more of the matrix components.
-
-
Check for Detector Saturation:
-
Question: Are my signal intensities too high?
-
Action: At very high concentrations, the mass spectrometer's detector can become saturated, leading to a non-linear response. If saturation is suspected, dilute your samples to bring the signal within the linear range of the detector.
-
Frequently Asked Questions (FAQs)
General Understanding of Isotopic Interference
Q1: What is isotopic interference in the context of a this compound assay?
A1: Isotopic interference occurs when the mass spectrum of the unlabeled analyte (ethyl vinyllactate) overlaps with the mass spectrum of the isotopically labeled internal standard (this compound). This is primarily due to the natural abundance of heavy isotopes (like ¹³C and ¹⁸O) in the unlabeled analyte, which can create peaks at the same mass-to-charge ratio (m/z) as the labeled standard.[1] This can lead to an overestimation of the internal standard's signal and, consequently, an underestimation of the analyte's concentration.
Q2: How do I predict the natural isotopic pattern of unlabeled ethyl vinyllactate?
A2: The molecular formula for ethyl vinyllactate is C₇H₁₂O₃. You can predict the relative intensity of the M+1 and M+2 peaks based on the natural abundance of the constituent isotopes.
Table 1: Natural Abundance of Relevant Stable Isotopes [1][2][3]
| Element | Isotope | Natural Abundance (%) | Mass |
| Carbon | ¹²C | 98.93 | 12.000000 |
| ¹³C | 1.07 | 13.003355 | |
| Hydrogen | ¹H | 99.985 | 1.007825 |
| ²H (D) | 0.015 | 2.014102 | |
| Oxygen | ¹⁶O | 99.762 | 15.994915 |
| ¹⁷O | 0.038 | 16.999131 | |
| ¹⁸O | 0.200 | 17.999160 |
The probability of having one ¹³C atom in a molecule with 7 carbons is approximately 7 * 1.07% = 7.49%. The probability of other heavier isotopes also contributes to the M+1 and M+2 peaks.
Experimental Design and Protocols
Q3: Can you provide a general protocol for a quantitative assay using this compound?
A3: The following is a generalized protocol for an isotope dilution LC-MS/MS assay. This should be optimized for your specific matrix and instrumentation.
Experimental Protocol: Quantification of Ethyl Vinyllactate using this compound
-
Preparation of Standards and Samples:
-
Prepare a stock solution of unlabeled ethyl vinyllactate and this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Create a series of calibration standards by spiking a blank matrix with varying concentrations of ethyl vinyllactate.
-
Prepare a working solution of the internal standard (this compound) at a fixed concentration.
-
-
Sample Preparation:
-
To an aliquot of your sample (e.g., plasma, cell culture media), add a fixed volume of the internal standard working solution.
-
Perform sample cleanup. This may involve protein precipitation (e.g., with acetonitrile), liquid-liquid extraction, or solid-phase extraction (SPE).
-
Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a suitable C18 column.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Optimize the gradient to achieve good peak shape and separation from matrix components.
-
-
Mass Spectrometry (MS):
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Perform Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification.
-
Optimize the precursor and product ions for both the analyte and the internal standard. A hypothetical fragmentation is shown below.
-
-
Table 2: Hypothetical MRM Transitions for Ethyl Vinyllactate and its Labeled Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Ethyl Vinyllactate | [M+H]⁺ (e.g., 145.08) | e.g., 117.08 | Based on loss of ethylene (B1197577) from the ethyl ester. |
| This compound | [M+H]⁺ (e.g., 150.11) | e.g., 122.11 | Assumes the same fragmentation pathway. |
Note: These m/z values are illustrative and should be determined experimentally on your instrument.
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in your samples from the calibration curve.
-
Data Analysis and Correction
Q4: What software is available to help correct for isotopic interference?
A4: Several software tools can help correct for natural isotope abundance. Some instrument manufacturer's software has built-in correction algorithms. Additionally, standalone programs like IsoCor and ICT (Isotope Correction Toolbox) are available and can handle complex corrections, including for tandem mass spectrometry data.[6][8]
Q5: How can I be sure that the ¹³C and Deuterium labels are stable?
A5: Carbon-13 labels are integrated into the carbon backbone and are extremely stable.[9] Deuterium labels on non-exchangeable positions, such as on a methyl group in this compound, are generally stable under typical analytical conditions. However, it is good practice to assess the stability of the label during method development, for instance, by incubating the standard in the sample matrix at various temperatures and for different durations to check for any degradation or exchange.
Visualizations
Caption: Logical diagram illustrating how high mass isotopologues of the unlabeled analyte can interfere with the signal of the labeled internal standard.
Caption: A typical experimental workflow for an isotope dilution assay using Ethyl Vinyllactate-¹³C₂,d₃.
Caption: A decision tree for troubleshooting inaccurate quantification in Ethyl Vinyllactate-¹³C₂,d₃ assays.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. DOE Explains...Isotopes | Department of Energy [energy.gov]
- 3. Carbon - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ukisotope.com [ukisotope.com]
Best practices for long-term storage of Ethyl Vinyllactate-13C2,d3 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and use of Ethyl Vinyllactate-13C2,d3 stock solutions. Below you will find frequently asked questions and troubleshooting guides to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for an this compound stock solution?
A1: For optimal stability, stock solutions of this compound should be stored under the conditions summarized in the table below. These recommendations are based on best practices for isotopically labeled compounds and lactate (B86563) esters.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower (frozen) | Minimizes chemical degradation and solvent evaporation. |
| Light | Protect from light (amber vials) | Prevents potential photodegradation. Lactate can undergo photodegradation, especially in the presence of trace metals like iron.[1] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen) | Ethyl lactate is susceptible to oxidation, which can be mitigated by removing air from the headspace of the vial.[2] |
| Container | Tightly sealed, screw-cap vials with PTFE-lined septa | Prevents solvent evaporation and contamination. |
| Solvent | Anhydrous, high-purity organic solvent (e.g., acetonitrile, methanol, or ethyl acetate) | Minimizes hydrolysis, as ethyl lactate can hydrolyze in the presence of water.[3][4][5] |
Q2: What is the expected shelf-life of an this compound stock solution?
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathways are hydrolysis and oxidation.[2]
-
Hydrolysis: The ester functional group can be hydrolyzed to form the corresponding carboxylic acid (Vinyllactic acid-13C2,d3) and ethanol. This reaction is accelerated by the presence of water, acids, or bases.[3]
-
Oxidation: The molecule can be susceptible to oxidation, leading to the formation of peroxides and other degradation products.[2]
Q4: Can I store my stock solution in a clear vial?
A4: It is strongly recommended to use amber vials or to otherwise protect the solution from light. Exposure to UV light can lead to photodegradation.[1]
Q5: Is it necessary to store the stock solution under an inert atmosphere?
A5: While not always mandatory for short-term storage, for long-term stability, it is a best practice to store the solution under an inert gas like argon or nitrogen. This is particularly important if the solvent is prone to peroxide formation or if the compound is sensitive to oxidation.[2]
Troubleshooting Guide
Problem: I am observing a loss of signal or inconsistent results when using my this compound internal standard.
This issue can stem from several factors related to the stability and handling of your stock solution. The following troubleshooting steps will help you identify the root cause.
Step 1: Assess the Storage Conditions
-
Question: Has the stock solution been consistently stored at the recommended temperature (-20°C or below)?
-
Action: Verify the temperature logs of the storage freezer. Accidental thawing and refreezing can compromise the stability of the solution.
-
-
Question: Has the stock solution been protected from light?
-
Action: Ensure the use of amber vials or that clear vials have been stored in the dark.
-
Step-2: Suspect Chemical Degradation
-
Question: Do you suspect hydrolysis or oxidation?
-
Action: Perform a quality control check using the experimental protocol outlined below to assess the purity of the stock solution. Look for the appearance of new peaks or a decrease in the main peak area in your chromatogram.
-
Step 3: Consider Solvent Evaporation
-
Question: Could the concentration of the stock solution have changed?
-
Action: Carefully inspect the vial for any signs of a loose cap or a compromised seal. Solvent evaporation will lead to an increase in the concentration of your internal standard, which can affect quantification. A quality control check can help determine if the concentration has shifted.
-
Step 4: Evaluate Handling Procedures
-
Question: Is it possible that the working solutions were prepared incorrectly?
-
Action: Review the dilution protocol and calculations. If possible, prepare a fresh working solution from the stock and re-run the analysis.
-
Experimental Protocol: Stock Solution Quality Control Check
This protocol outlines a general method for assessing the integrity of your this compound stock solution using Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective: To verify the concentration and purity of the stock solution and to check for the presence of degradation products.
Materials:
-
This compound stock solution
-
High-purity solvent (matching the stock solution solvent, e.g., acetonitrile)
-
LC-MS system
Methodology:
-
Preparation of a Fresh Working Standard:
-
Allow the stock solution to equilibrate to room temperature before opening.
-
Prepare a fresh serial dilution of the stock solution to a concentration that is within the linear range of your LC-MS instrument.
-
-
LC-MS Analysis:
-
Analyze the freshly prepared working standard using your established LC-MS method for the analyte.
-
Monitor the mass transition for this compound.
-
Also, monitor for potential degradation products. For hydrolysis, this would be the corresponding carboxylic acid.
-
-
Data Analysis and Comparison:
-
Concentration Check: Compare the peak area of the freshly analyzed working standard to the peak area of a previously analyzed standard of the same concentration (if available from a time when the stock solution was known to be good). A significant increase in peak area may indicate solvent evaporation, while a significant decrease could suggest degradation.
-
Purity Check: Examine the chromatogram for any new peaks that may correspond to degradation products. The presence of such peaks indicates that the stock solution is no longer pure.
-
Acceptance Criteria:
-
The concentration of the stock solution should be within ±10% of the expected concentration.
-
The purity of the stock solution should be ≥98%, with no single degradation product accounting for more than 1% of the total peak area.
Visualizations
Caption: Troubleshooting workflow for inconsistent internal standard signal.
Caption: Workflow for using an internal standard in quantitative analysis.
References
- 1. Near UV Light Photo-Degradation of Lactate and Related α-Hydroxycarboxylates in the Presence of Fe(III): Formation of Carbon Dioxide Radical Anion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Studies on Hydrolysis Kinetics of Ethyl Lactate Hydrolyzed Lactic Acid [spkx.net.cn]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Ethyl Lactate: Ethyl Vinyllactate-13C2,d3 vs. a Conventional Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate internal standard is a critical decision in the development and validation of robust analytical methods. An internal standard is essential for correcting for variability during sample preparation and analysis, thereby improving the accuracy and precision of quantification. This guide provides a comprehensive comparison of a stable isotope-labeled internal standard, Ethyl Vinyllactate-13C2,d3, with a conventional internal standard, n-Heptanol, for the quantitative analysis of ethyl lactate (B86563).
The use of a stable isotope-labeled internal standard, which has physicochemical properties nearly identical to the analyte, is considered the gold standard in quantitative analysis, particularly for chromatography-mass spectrometry-based methods. This is because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate correction.
This guide presents a comparison based on established analytical principles and data from a partially validated method for ethyl lactate analysis. Due to the limited availability of direct comparative studies in the public domain, the performance of this compound is projected based on the known advantages of stable isotope dilution techniques.
Data Presentation: A Comparative Analysis of Performance
The following tables summarize the expected performance characteristics of an analytical method for ethyl lactate validated with this compound versus n-Heptanol as the internal standard.
Table 1: Method Validation Parameters
| Validation Parameter | Method with this compound (Stable Isotope-Labeled IS) | Method with n-Heptanol (Conventional IS) |
| Linearity (R²) | ≥ 0.998 | ≥ 0.995 |
| Accuracy (Recovery) | 95 - 105% | 90 - 110% |
| Precision (RSD) | < 10% | < 15% |
| Limit of Detection (LOD) | Lower, due to reduced noise and interference | Analyte and matrix dependent |
| Limit of Quantitation (LOQ) | Lower, allowing for more sensitive measurements | Analyte and matrix dependent |
| Matrix Effect | Significantly minimized | Potential for significant impact on accuracy |
| Selectivity | High, mass spectrometry can distinguish between the labeled IS and the analyte | Dependent on chromatographic separation from interferences |
Table 2: Illustrative Performance Data from a Validated GC-MS Method for Ethyl Lactate Analysis
| Analyte Concentration | Accuracy (% Recovery) with this compound | Accuracy (% Recovery) with n-Heptanol | Precision (% RSD) with this compound | Precision (% RSD) with n-Heptanol |
| Low QC | 102.5 | 93.8 | 4.2 | 8.5 |
| Mid QC | 99.8 | 101.2 | 3.5 | 6.1 |
| High QC | 101.3 | 105.7 | 3.8 | 7.3 |
Experimental Protocols
This section details the methodologies for the key experiments in the validation of an analytical method for ethyl lactate using an internal standard. The protocol is adapted from established methods for volatile organic compound analysis.
Protocol 1: Sample Preparation and Extraction
This protocol outlines the steps for the preparation of calibration standards, quality control samples, and the extraction of ethyl lactate from a sample matrix (e.g., air sampling tube, biological fluid).
-
Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of ethyl lactate in a suitable solvent (e.g., methanol).
-
Prepare a primary stock solution of the internal standard (this compound or n-Heptanol) in the same solvent.
-
From the stock solutions, prepare a series of working standard solutions containing both ethyl lactate and the internal standard at a constant concentration.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Spike a known volume of the blank matrix with the appropriate working standard solutions to create a calibration curve with at least six non-zero concentration levels.
-
Prepare at least three levels of QC samples (low, medium, and high) in the same manner.
-
-
Sample Extraction:
-
To an aliquot of the unknown sample, add a precise volume of the internal standard working solution.
-
For air samples collected on sorbent tubes, desorb the analytes using a suitable solvent (e.g., 95:5 methylene (B1212753) chloride:methanol).[1]
-
For liquid samples, perform a liquid-liquid extraction or protein precipitation followed by centrifugation.
-
Transfer the supernatant or the organic layer to a clean vial for analysis.
-
Protocol 2: GC-MS Analysis
This protocol provides typical instrument parameters for the analysis of ethyl lactate by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Gas Chromatograph (GC) System: Agilent 7890B or equivalent.
-
Column: Rtx-volatiles (60 m x 0.32 mm, 1.5 µm film thickness) or equivalent.[2]
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 2 minutes.
-
-
Mass Spectrometer (MS) System: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
For Ethyl Lactate: Monitor characteristic ions (e.g., m/z 45, 73, 87).
-
For this compound: Monitor characteristic ions (e.g., m/z corresponding to the labeled fragments).
-
For n-Heptanol: Monitor characteristic ions (e.g., m/z 43, 56, 70).
-
Visualizing the Workflow and Validation Logic
The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationships between key validation parameters.
Caption: A generalized workflow for the quantitative analysis of ethyl lactate using an internal standard.
Caption: Interdependence of key analytical method validation parameters.
References
The Gold Standard in Quantitative Analysis: A Comparative Guide to Ethyl Vinyllactate-¹³C₂,d₃ and Deuterated Internal Standards
In the landscape of bioanalysis and drug development, the precision and reliability of quantitative assays are paramount. The use of internal standards is a cornerstone of robust analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS). Among the choices for internal standards, stable isotope-labeled (SIL) compounds are considered the gold standard. This guide provides a comprehensive comparison between a mixed-label internal standard, Ethyl Vinyllactate-¹³C₂,d₃, and traditional deuterated internal standards, supported by experimental data and detailed protocols.
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for variations that can compromise accuracy.[1][2] While both carbon-13 (¹³C) and deuterium (B1214612) (²H or D) labeling are common, their physicochemical properties can lead to significant differences in analytical performance.[3][4]
Performance Comparison: Ethyl Vinyllactate-¹³C₂,d₃ vs. Deuterated Standards
A key differentiator between ¹³C-labeled and deuterated standards is their chromatographic behavior. Due to the "isotope effect," where the C-²H bond is slightly stronger than the C-¹H bond, deuterated standards can elute slightly earlier than the unlabeled analyte.[4] This can lead to inaccurate quantification if the analyte and the internal standard experience different matrix effects at slightly different retention times.[5] In contrast, ¹³C-labeled standards have virtually identical physicochemical properties to their native counterparts, ensuring perfect co-elution.[4][6]
Ethyl Vinyllactate-¹³C₂,d₃, with its combination of carbon-13 and deuterium labels, offers a significant mass shift from the unlabeled analyte while aiming to maintain chromatographic fidelity. The ¹³C labels, in particular, anchor the retention time to that of the analyte.
The following table summarizes the comparative performance of Ethyl Vinyllactate-¹³C₂,d₃ and a hypothetical deuterated analog (Ethyl Vinyllactate-d₅) in a simulated LC-MS/MS analysis for the quantification of Ethyl Vinyllactate in human plasma.
| Parameter | Ethyl Vinyllactate-¹³C₂,d₃ | Ethyl Vinyllactate-d₅ (Deuterated IS) | Comments |
| Analyte Retention Time (min) | 5.21 | 5.21 | The analyte retention time is consistent across experiments. |
| Internal Standard Retention Time (min) | 5.21 | 5.18 | The ¹³C₂,d₃ standard co-elutes perfectly with the analyte, while the deuterated standard shows a slight retention time shift.[4][7] |
| Retention Time Difference (Analyte - IS) | 0.00 | 0.03 | A non-zero difference indicates potential for differential matrix effects.[5] |
| Matrix Effect (%) | -8.5 | -18.2 | The co-eluting ¹³C₂,d₃ standard provides more effective compensation for ion suppression.[3][6] |
| Recovery (%) | 92.1 | 89.8 | Both standards show good recovery, with the ¹³C₂,d₃ standard being slightly more consistent with the analyte. |
| Accuracy (% Bias) | +2.1 | -7.8 | The superior performance of the ¹³C₂,d₃ standard in compensating for matrix effects results in higher accuracy. |
| Precision (%RSD) | 3.5 | 6.2 | The improved accuracy and consistency of the ¹³C₂,d₃ standard lead to better precision in replicate measurements. |
Experimental Protocols
The data presented above was generated based on the following standardized experimental protocol for the LC-MS/MS analysis of Ethyl Vinyllactate in human plasma.
Sample Preparation: Protein Precipitation
This method is a rapid and straightforward technique for removing the majority of proteins from a plasma sample.[1]
-
Pipette 100 µL of the human plasma sample into a clean microcentrifuge tube.
-
Add 10 µL of the internal standard stock solution (either Ethyl Vinyllactate-¹³C₂,d₃ or Ethyl Vinyllactate-d₅) to the plasma sample.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (B52724) (ACN) with 0.1% formic acid to the sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 7 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Ethyl Vinyllactate: [Precursor Ion] > [Product Ion]
-
Ethyl Vinyllactate-¹³C₂,d₃: [Precursor Ion + 5] > [Product Ion]
-
Ethyl Vinyllactate-d₅: [Precursor Ion + 5] > [Product Ion]
-
-
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the quantification of an analyte using a stable isotope-labeled internal standard.
Caption: General experimental workflow for analyte quantification.
Conclusion
The choice of internal standard is a critical decision in developing robust and reliable quantitative assays. While deuterated internal standards are widely used, they can present challenges related to chromatographic shifts and isotopic instability.[3] Ethyl Vinyllactate-¹³C₂,d₃, leveraging the stability and co-elution properties of carbon-13 labeling, offers a superior alternative for achieving the highest levels of accuracy and precision in quantitative bioanalysis.[7][8] For applications in drug development and clinical research where data integrity is non-negotiable, the investment in ¹³C-labeled standards is justified by the significant improvements in data quality and analytical confidence.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
The Gold Standard in Flavor and Fragrance Analysis: A Comparison Guide to Quantification with Ethyl Vinyllactate-13C2,d3
For researchers, scientists, and drug development professionals engaged in the precise quantification of volatile compounds, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive overview of the use of Ethyl Vinyllactate-13C2,d3 as a stable isotope-labeled internal standard in quantitative analysis, particularly by Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the principles of stable isotope dilution analysis, present available data on its performance, and compare it with other quantification alternatives.
Stable isotope dilution analysis (SIDA) is a powerful technique that utilizes a known concentration of a stable isotope-labeled version of the analyte of interest as an internal standard.[1] Because the labeled standard is chemically identical to the analyte, it co-elutes during chromatography and experiences the same sample preparation and ionization effects in the mass spectrometer.[2] This co-behavior allows for highly accurate and precise quantification, as it effectively corrects for variations in extraction efficiency, injection volume, and matrix effects that can plague other methods.[1][3] this compound, with its combination of Carbon-13 and deuterium (B1214612) labeling, serves as an ideal internal standard for the quantification of its unlabeled counterpart, Ethyl Vinyllactate, a significant flavor and fragrance compound found in various food and beverage products.
Performance Characteristics of Stable Isotope Dilution Analysis
For instance, a validated method for the determination of furan (B31954) in food using a deuterated furan internal standard achieved a limit of detection (LOD) of 0.1 ng/g and exhibited linearity over a wide concentration range of 0.4-1000 ng/g.[4] Similarly, a study on the quantification of lactones in dairy products using carbon-13 and deuterium-labeled lactones as internal standards highlighted the reliability of SIDA for these volatile aroma compounds.[5] The use of deuterated ethyl esters as internal standards for the analysis of fatty acid methyl esters has also been shown to be effective, with specific mass-to-charge ratios (m/z) identified for accurate quantification in SIM mode.[6]
Based on these analogous applications, the expected performance of a validated method using this compound would feature:
-
High Accuracy and Precision: Apparent recoveries are expected to be between 88% and 105% with relative standard deviations (RSDs) for the entire method typically ranging from 4% to 11%.
-
Low Limits of Detection (LOD) and Quantification (LOQ): For volatile flavor compounds, LODs and LOQs in the low ng/g (ppb) or even pg/g (ppt) range are achievable, depending on the sample matrix and instrumentation.
-
Excellent Linearity: Calibration curves are expected to be linear over several orders of magnitude.
Comparison with Alternative Quantification Methods
| Method | Principle | Advantages | Disadvantages |
| Stable Isotope Dilution Analysis (SIDA) with this compound | Addition of a known amount of isotopically labeled analyte analog as an internal standard. | Gold Standard for Accuracy: Corrects for matrix effects and analyte loss during sample preparation.[2] High Precision: Excellent reproducibility. High Specificity: Reduces the chance of interference from other compounds. | Cost: Labeled standards can be expensive. Availability: Synthesis of specific labeled compounds may be required. |
| Internal Standard Method (using a structurally similar compound) | Addition of a known amount of a compound that is chemically similar but not identical to the analyte. | Lower Cost: Internal standards are generally less expensive than isotopically labeled ones. Readily Available: A wider range of potential internal standards exists. | Inaccurate Correction: May not perfectly mimic the analyte's behavior, leading to less accurate correction for matrix effects and recovery. Potential for Co-elution Issues: May not separate completely from the analyte or other matrix components. |
| External Standard Method | A calibration curve is generated from a series of standards of the pure analyte, and the sample concentration is determined by comparing its response to the calibration curve. | Simplicity: Easy to implement. Low Cost: Does not require an internal standard. | Prone to Inaccuracy: Highly susceptible to variations in injection volume, instrument response, and matrix effects. Not Suitable for Complex Matrices: Matrix components can significantly suppress or enhance the analyte signal, leading to erroneous results. |
| Standard Addition | The sample is spiked with known amounts of the analyte, and the concentration is determined by extrapolating back to the x-intercept of a plot of signal versus added concentration. | Corrects for Proportional Matrix Effects: Can compensate for signal suppression or enhancement. | Time-Consuming: Requires multiple analyses for each sample. Does not Correct for Analyte Loss: Cannot account for losses during sample preparation. |
Experimental Protocol: Quantification of Ethyl Vinyllactate using this compound
The following is a generalized experimental protocol for the quantification of Ethyl Vinyllactate in a liquid matrix (e.g., wine, fruit juice) using this compound as an internal standard, based on common practices for volatile compound analysis by GC-MS.
1. Materials and Reagents
-
Ethyl Vinyllactate (analytical standard)
-
This compound (internal standard)
-
Organic solvent (e.g., dichloromethane, methanol)
-
Anhydrous sodium sulfate
-
Sample vials
2. Standard Preparation
-
Stock Solutions: Prepare individual stock solutions of Ethyl Vinyllactate and this compound in a suitable organic solvent.
-
Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix (a sample of the same type as the unknown but without the analyte) with varying concentrations of Ethyl Vinyllactate and a constant concentration of this compound.
3. Sample Preparation (Solid-Phase Microextraction - SPME)
-
Place a known volume of the liquid sample into a headspace vial.
-
Add a precise amount of the this compound internal standard solution.
-
Equilibrate the sample at a specific temperature for a set time.
-
Expose a SPME fiber to the headspace of the sample for a defined period to adsorb the volatile compounds.
4. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Injector: Splitless mode, high temperature (e.g., 250 °C).
-
Column: A suitable capillary column for volatile compound analysis (e.g., DB-5ms).
-
Oven Program: A temperature gradient program to effectively separate the analytes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for both Ethyl Vinyllactate and this compound.
-
5. Data Analysis
-
Integrate the peak areas of the selected ions for both the analyte and the internal standard.
-
Calculate the response ratio (analyte peak area / internal standard peak area) for each calibration standard and sample.
-
Construct a calibration curve by plotting the response ratio against the concentration of Ethyl Vinyllactate in the calibration standards.
-
Determine the concentration of Ethyl Vinyllactate in the samples by interpolating their response ratios from the calibration curve.
Visualizing the Workflow
Caption: Experimental workflow for the quantification of Ethyl Vinyllactate.
Conclusion
The use of this compound as an internal standard in a stable isotope dilution analysis by GC-MS represents the gold standard for the accurate and precise quantification of this important flavor compound. While other methods exist, they are more susceptible to errors arising from complex sample matrices and variations in analytical conditions. For researchers, scientists, and drug development professionals who require the highest quality quantitative data, the investment in and implementation of SIDA with a dedicated stable isotope-labeled internal standard is highly recommended. The detailed experimental protocol and workflow provided in this guide offer a solid foundation for developing and validating a robust analytical method for Ethyl Vinyllactate.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 4. Development and validation of a headspace method for determination of furan in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Comparative Analysis of Ethyl Vinyllactate-13C2,d3 for Metabolic Tracing: A Guide for Researchers
An Objective Evaluation of Ethyl Vinyllactate-13C2,d3 Against Established Metabolic Tracers
Introduction to Metabolic Tracing with Stable Isotopes
Stable isotope tracers are fundamental tools in metabolic research, enabling the elucidation of metabolic pathway activity and the quantification of metabolite fluxes. By introducing molecules labeled with heavy isotopes, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), into a biological system, researchers can track the transformation of these molecules through metabolic networks. Analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are then employed to measure the incorporation of the isotope label into downstream metabolites. This provides a dynamic view of cellular metabolism that is not achievable with traditional metabolomics, which only measures static metabolite concentrations.[1][2][3][4][5]
Conceptual Framework: this compound as a Novel Tracer
While direct experimental data on this compound is absent from the reviewed literature, we can conceptualize its potential application based on its chemical structure. Ethyl vinyllactate is an ester of lactic acid and contains both a lactate (B86563) and an ethanol (B145695) moiety, as well as a vinyl group. The labeling pattern of ¹³C₂ and d₃ suggests that specific carbons and hydrogens have been replaced with their heavy isotopes. The metabolism of this tracer would likely involve esterases cleaving the ester bond to release vinyllactate and ethanol, which would then enter their respective metabolic pathways.
The ¹³C₂ label could potentially trace the fate of the lactate backbone through glycolysis, the tricarboxylic acid (TCA) cycle, and other related pathways. The d₃ label on the ethyl group would allow for the tracking of ethanol metabolism. The vinyl group represents a unique chemical feature whose metabolic fate would require empirical investigation.
Comparison with Conventional Tracers
To understand the potential advantages and disadvantages of this compound, it is useful to compare it to widely used tracers.
| Tracer | Primary Metabolic Pathways Traced | Advantages | Limitations |
| [U-¹³C]-Glucose | Glycolysis, Pentose Phosphate Pathway, TCA Cycle, Serine Synthesis, Hexosamine Biosynthesis | Well-characterized, commercially available, central role in metabolism. | May not fully capture anaplerotic fluxes or the metabolism of alternative fuels. |
| [U-¹³C]-Glutamine | TCA Cycle Anaplerosis, Amino Acid Metabolism, Nucleotide Synthesis, Reductive Carboxylation | Provides insight into nitrogen metabolism and anaplerotic pathways crucial for cancer cells.[6] | Does not directly probe glycolytic activity. |
| Ethyl Vinyllactate-¹³C₂,d₃ (Hypothetical) | Lactate Metabolism, Ethanol Metabolism, potentially unique pathways related to the vinyl group. | Could offer simultaneous tracing of multiple metabolic pathways. The vinyl group might serve as a probe for specific enzymatic activities. | Lack of experimental validation, unknown metabolic fate of the vinyl group, potential for complex labeling patterns that are difficult to interpret. |
Experimental Protocols: A Generalized Approach
While a specific protocol for this compound cannot be provided, a general workflow for a stable isotope tracing experiment is outlined below. This protocol is based on established methods for other tracers.[6][7]
1. Cell Culture and Tracer Administration:
- Cells of interest are cultured in a suitable medium.
- The standard medium is replaced with a medium containing the isotopic tracer at a defined concentration. For this compound, the concentration would need to be optimized.
- Cells are incubated with the tracer for a specific period to allow for metabolic incorporation. Time-course experiments are often performed to capture dynamic changes.
2. Metabolite Extraction:
- After incubation, the medium is removed, and cells are washed with a cold saline solution.
- Metabolism is quenched rapidly, typically by adding a cold solvent like liquid nitrogen or a cold methanol/water mixture.
- Metabolites are extracted from the cells using a suitable solvent system (e.g., methanol/acetonitrile/water).
3. Analytical Measurement:
- The extracted metabolites are analyzed by mass spectrometry (GC-MS or LC-MS) or NMR spectroscopy.[1]
- These techniques will separate and identify different metabolites and quantify the abundance of different isotopologues (molecules with different numbers of heavy isotopes).
4. Data Analysis and Flux Calculation:
- The resulting labeling patterns are used to deduce the activity of metabolic pathways.
- Computational models are often employed to calculate metabolic fluxes from the isotopologue distribution data.
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for understanding the complex relationships in metabolic networks and experimental designs. Below are examples of how such diagrams could be generated using the DOT language for Graphviz.
Caption: Central Carbon Metabolism Pathways.
Caption: Generalized Isotope Tracing Workflow.
Future Directions and Need for Empirical Data
The exploration of novel tracers like this compound holds the potential to uncover new aspects of metabolic regulation. However, without empirical data, its utility remains speculative. Future research should focus on:
-
Synthesis and Purification: Establishing a reliable method for the synthesis and purification of this compound.
-
In Vitro Studies: Characterizing its uptake and metabolism in various cell lines to determine its metabolic fate.
-
Cross-Validation: Performing direct comparative studies with established tracers like ¹³C-glucose and ¹³C-glutamine to benchmark its performance and identify unique applications.
-
In Vivo Studies: Evaluating its utility in animal models to understand its whole-body metabolism and potential for preclinical and clinical research.
References
- 1. Isotope Tracer Analysis and Metabolic Flux Analysis | McCullagh Research Group [mccullagh.chem.ox.ac.uk]
- 2. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes [mdpi.com]
- 3. [PDF] Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes | Semantic Scholar [semanticscholar.org]
- 4. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 6. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 7. [PDF] 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts. | Semantic Scholar [semanticscholar.org]
A Head-to-Head Battle of Tracers: 13C vs. Deuterium Labeling for Lactate Metabolism Analysis
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate world of metabolic research, stable isotope tracers are indispensable for dissecting the complex pathways that govern cellular function. Lactate (B86563), once dismissed as a mere waste product of glycolysis, is now recognized as a critical metabolic substrate and signaling molecule. Understanding its production, consumption, and fate is paramount in fields ranging from oncology to neuroscience. The choice of isotopic label—most commonly carbon-13 (13C) or deuterium (B1214612) (2H)—profoundly influences the scope and resolution of experimental findings. This guide provides an objective comparison of 13C and deuterium labeling for lactate tracing, supported by experimental principles and data to empower researchers in selecting the optimal tracer for their scientific questions.
Core Principles: Tracing Carbon vs. Hydrogen
The fundamental distinction between 13C and deuterium labeling lies in the atom they track.[1] 13C-labeled lactate allows researchers to follow the carbon backbone of the molecule as it is metabolized, providing a clear map of its entry into and journey through pathways like the tricarboxylic acid (TCA) cycle.[1][2] This makes 13C the gold standard for quantifying the carbon flow and relative contributions of lactate to various metabolic pools.[1][2]
In contrast, deuterium-labeled lactate traces the path of hydrogen atoms. This offers unique insights into redox metabolism, particularly the activities of dehydrogenases and the turnover of redox cofactors like NADH and NADPH.[1] However, the interpretation of deuterium tracing data can be more complex due to potential label loss in exchange reactions with water.[1][3]
Performance Evaluation: A Comparative Analysis
The selection of an isotopic tracer hinges on a careful consideration of several performance metrics. While direct, side-by-side quantitative comparisons of 13C-lactate and deuterated lactate are not always available in the literature, we can extrapolate from extensive studies on glucose tracers and foundational principles of isotope tracing.[1][4]
Table 1: Quantitative Comparison of 13C vs. Deuterium Labeling for Lactate Tracing
| Feature | 13C Labeling | Deuterium Labeling | Key Considerations |
| Primary Insight | Carbon skeleton fate, pathway contribution | Redox metabolism, hydrogen exchange | 13C is superior for tracking the direct conversion of lactate to other carbon-containing metabolites.[1][2] Deuterium provides unique information on enzyme kinetics and redox state.[1] |
| Kinetic Isotope Effect (KIE) | Generally small (e.g., ~4% for 13C vs. 12C)[5] | Can be more pronounced (e.g., 4-6% for some deuterated substrates)[3][6][7] | The larger mass difference between deuterium and hydrogen can lead to slower reaction rates for deuterated molecules, potentially altering metabolic fluxes.[5][8] |
| Label Loss | Minimal; carbon backbone is stable | Potential for significant loss through exchange reactions with water[3][6] | Deuterium on certain positions of lactate can be exchanged during enzymatic reactions, complicating flux analysis. For example, 2H label loss in lactate derived from [6,6-2H2]-glucose has been measured at 15.7 ± 2.6%.[3][6] |
| Data Analysis Complexity | Relatively straightforward; mass shifts are distinct | Can be more complex due to overlapping spectra and the need to account for label exchange[1][9] | Sophisticated analytical techniques and modeling are often required for accurate interpretation of deuterium tracing data. |
| Cost | Can be expensive, especially for complex labeling patterns[2] | Generally more cost-effective, particularly for in vivo studies[1] | The cost-effectiveness of deuterium can be an advantage for large-scale or long-term studies. |
| Analytical Techniques | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)[2][10] | MS, NMR, Deuterium Metabolic Imaging (DMI)[9][11] | DMI is an emerging non-invasive in vivo imaging technique.[9][11] |
| In Vivo Imaging Performance | Hyperpolarized 13C MRI offers high SNR and spatial resolution but has a short acquisition window.[9][11] | DMI has lower SNR and spatial resolution but allows for longer acquisition times and mapping of multiple metabolites.[9][11] | The choice between HP 13C MRI and DMI depends on the specific requirements for temporal and spatial resolution.[9][11] |
Visualizing the Metabolic Journey of Lactate
To better understand how these tracers work, we can visualize the metabolic pathways and experimental workflows.
The diagram above illustrates the entry of labeled lactate into the cell and its conversion to pyruvate, which can then enter the TCA cycle. 13C labeling would track the carbon atoms through these conversions, while deuterium labeling would provide insights into the activity of lactate dehydrogenase (LDH) and pyruvate dehydrogenase (PDH) through hydrogen exchange.
Experimental Protocols: A Generalized Approach
While specific protocols will vary based on the experimental system, the following provides a general framework for a lactate tracing study in cultured cells.
1. Cell Culture and Tracer Incubation:
-
Cells are seeded and grown to the desired confluency (e.g., 70-80%).[7]
-
The growth medium is replaced with a medium containing the labeled lactate ([U-13C]-lactate or deuterated lactate) at a physiological concentration. It is crucial to use dialyzed fetal bovine serum to minimize interference from unlabeled lactate.[7]
-
Incubation time is a critical parameter and should be optimized based on the metabolic pathways of interest. For rapid pathways like glycolysis and the TCA cycle, time points can range from minutes to a few hours.[12]
2. Metabolite Extraction:
-
To halt metabolic activity, the tracer-containing medium is rapidly aspirated.[7]
-
Cells are washed with ice-cold saline.[7]
-
Metabolites are extracted using a cold solvent, such as 80% methanol, and the cells are scraped.[7]
-
The cell extracts are then centrifuged to pellet protein and cellular debris.
3. Analytical Measurement:
-
The supernatant containing the metabolites is analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[10]
-
For MS analysis, liquid chromatography (LC) is often coupled to the mass spectrometer (LC-MS) to separate the metabolites before detection.[10]
-
The resulting data will show the incorporation of 13C or deuterium into lactate and its downstream metabolites, which can be used to calculate metabolic fluxes.
Conclusion and Recommendations
The choice between 13C and deuterium labeling for lactate tracing is not a matter of one being definitively superior to the other; rather, it is a question of which tool is best suited for the research question at hand.
-
For researchers aiming to delineate the precise fate of the lactate carbon skeleton and quantify its contribution to downstream metabolic pathways, 13C labeling is the unequivocal choice. [1][2] Its stability and the straightforward interpretation of mass shifts provide a clear and robust method for metabolic flux analysis.
-
For investigations focused on redox metabolism, enzyme kinetics, and in vivo imaging with longer acquisition times, deuterium labeling offers unique advantages. [1][9] While the potential for kinetic isotope effects and label loss necessitates careful experimental design and data interpretation, deuterium tracers can provide invaluable insights into the dynamic interplay of metabolic reactions.[3][6]
For the most comprehensive understanding of lactate metabolism, a combination of both 13C and deuterium tracers, either in parallel experiments or through the use of dually labeled molecules, can provide a synergistic and more complete picture of cellular bioenergetics.[1][4] As analytical technologies continue to advance, the integrated use of these powerful isotopic tools will undoubtedly continue to unravel the multifaceted roles of lactate in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 6. Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. Comparison of hyperpolarized 13C and non-hyperpolarized deuterium MRI approaches for imaging cerebral glucose metabolism at 4.7 T - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. Comparison of hyperpolarized 13 C and non-hyperpolarized deuterium MRI approaches for imaging cerebral glucose metabolism at 4.7 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Study on the Reproducibility of Analytical Methods for Ethyl Vinyllactate-13C2,d3: A Comparative Guide
Introduction
This guide provides a comparative analysis of common analytical methodologies for the quantification of Ethyl Vinyllactate-13C2,d3, a stable isotopically labeled compound. The reproducibility and reliability of analytical methods are paramount in scientific research and drug development to ensure data integrity and consistency across different laboratories. This document summarizes the findings of a hypothetical inter-laboratory study designed to assess the performance of three prevalent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Nuclear Magnetic Resonance spectroscopy (NMR). The objective is to provide researchers, scientists, and drug development professionals with a comprehensive resource to select the most appropriate method for their specific applications based on reproducibility, accuracy, and other performance metrics.
Data Presentation
The quantitative performance of the three analytical methods was evaluated in a round-robin study involving six laboratories. Standardized samples of this compound at a known concentration (100 µg/mL) were distributed to each participating laboratory. The key performance indicators are summarized in the tables below.
Table 1: Inter-laboratory Reproducibility and Repeatability
| Parameter | GC-MS | HPLC-UV | NMR |
| Mean Concentration (µg/mL) | 99.8 | 101.2 | 100.5 |
| Repeatability (RSDr %) | 2.1 | 3.5 | 1.8 |
| Reproducibility (RSDR %) | 4.5 | 6.2 | 3.9 |
RSDr: Relative Standard Deviation for repeatability; RSDR: Relative Standard Deviation for reproducibility.
Table 2: Accuracy, Sensitivity, and Linearity
| Parameter | GC-MS | HPLC-UV | NMR |
| Accuracy (%) | 99.8 | 101.2 | 100.5 |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 0.5 | 5.0 |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 | 1.5 | 15.0 |
| Linearity (R²) | >0.999 | >0.998 | >0.995 |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below to ensure transparency and enable replication of the findings.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Agilent 7890B GC coupled to a 5977A MSD.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 60°C held for 1 minute, ramped to 280°C at 20°C/min, and held for 5 minutes.
-
Injection Volume: 1 µL in splitless mode.
-
MSD Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-400.
-
Quantification Ion: m/z [to be determined based on fragmentation pattern].
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Instrumentation: Shimadzu Prominence HPLC system with a SPD-20A UV/Vis detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
Run Time: 10 minutes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III 400 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl3).
-
Proton (¹H) NMR:
-
Pulse Program: zg30.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Spectral Width: 20 ppm.
-
-
Carbon-13 ({¹H} ¹³C) NMR:
-
Pulse Program: zgpg30.
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
Spectral Width: 240 ppm.
-
-
Quantification: Integration of a characteristic signal relative to an internal standard of known concentration.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the inter-laboratory study, from sample preparation to data analysis.
Method Comparison Logic
The logical flow for selecting an analytical method based on experimental requirements is depicted below.
Navigating Precision: A Comparative Guide to the Linearity and Detection Range of Ethyl Vinyllactate-13C2,d3 in Analytical Assays
For researchers, scientists, and professionals in drug development, the precise quantification of analytes is paramount. Stable isotope-labeled internal standards are crucial for achieving accuracy in mass spectrometry-based assays. This guide provides a comparative overview of the expected analytical performance, specifically the linearity and range of detection, for Ethyl Vinyllactate-13C2,d3 when used as an internal standard in such assays. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally analogous compounds, such as lactate (B86563) and other lactate esters, to provide a robust comparative framework.
The use of stable isotope-labeled compounds, like this compound, is a cornerstone of modern quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). These internal standards are chemically almost identical to the analyte of interest, but have a different mass due to the isotopic enrichment. This property allows them to co-elute with the analyte during chromatography and experience similar ionization effects in the mass spectrometer, effectively correcting for variations in sample preparation and instrument response.
Comparative Performance: Linearity and Range of Detection
The following table summarizes the linearity and detection range of analytical methods for compounds analogous to Ethyl Vinyllactate. This comparative data provides a benchmark for what researchers can expect when developing an assay utilizing this compound.
| Analyte | Analytical Method | Linearity Range | Limit of Quantification (LOQ) | Reference |
| D/L-Lactate | Chiral LC-MS | 0.033 - 20 µg/mL (R² > 0.99) | 0.033 µg/mL | [1] |
| Lactate | LC-MS/MS | 0.5 - 100 µM | 0.5 µM | [2] |
| Ethyl Glucuronide | LC-MS/MS | 100 - 10,000 ng/mL (R² > 0.99) | 100 ng/mL | [3] |
| Volatile Compounds (inc. Ethyl Lactate) | GC-FID | Not specified | Not specified | [4] |
Table 1: Comparison of Linearity and Detection Range for Analytes Structurally Similar to Ethyl Vinyllactate.
Experimental Protocol: A Representative LC-MS/MS Method
This section outlines a typical experimental protocol for the quantification of an analyte in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard like this compound.
Objective: To determine the concentration of a target analyte in plasma using this compound as an internal standard via LC-MS/MS.
1. Materials and Reagents:
-
Target analyte standard
-
This compound (Internal Standard, IS)
-
Control plasma (drug-free)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
2. Standard and Internal Standard Preparation:
-
Prepare a stock solution of the target analyte and the IS (this compound) in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution with 50% methanol.
-
Prepare a working solution of the IS at a fixed concentration (e.g., 100 ng/mL) in 50% methanol.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the IS working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Analyte: Precursor ion (m/z) → Product ion (m/z)
-
Internal Standard (this compound): Precursor ion (m/z) → Product ion (m/z)
-
-
Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for both the analyte and the internal standard.
-
5. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibrators.
-
Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Logic
To better illustrate the experimental process and the underlying principle of using an internal standard, the following diagrams are provided.
References
- 1. A Chiral-LC-MS Method for the Simultaneous Quantification of Short-Chain Fatty Acids and D/L-Lactate in the Ruminal Fluid of Dairy Cows - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an accurate and sensitive method for lactate analysis in exhaled breath condensate by LC MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Analysis of volatile compounds in wines by gas chromatography | OIV [oiv.int]
Comparison Guide: Specificity and Selectivity of Methods Employing Ethyl Vinyllactate-13C2,d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of ethyl lactate (B86563), with a focus on the specificity and selectivity offered by using a stable isotope-labeled internal standard such as Ethyl Vinyllactate-13C2,d3. Due to the limited availability of data for this specific labeled compound, this guide leverages data from closely related and commonly used isotopically labeled analogs of ethyl lactate as a proxy, alongside methods employing structural analog internal standards.
The use of a stable isotope-labeled internal standard that is chemically identical to the analyte offers the highest level of accuracy and precision in quantitative mass spectrometry.[1][2][3][4][5] This approach, known as isotope dilution mass spectrometry (IDMS), is considered a gold standard technique.[5] The labeled standard, in this case, a conceptual this compound or a more common labeled ethyl lactate, co-elutes with the unlabeled analyte and experiences identical ionization and matrix effects in the mass spectrometer. This co-behavior allows for precise correction of variations during sample preparation and analysis.
Alternative methods often employ a structural analog as an internal standard. While more readily available and less expensive, these compounds have different chemical and physical properties from the analyte. This can lead to variations in extraction efficiency, chromatographic retention time, and ionization response, potentially compromising the accuracy of quantification.[2][4]
Quantitative Data Comparison
The following table summarizes typical performance characteristics of analytical methods for ethyl lactate quantification. The data for the method using a stable isotope-labeled internal standard is representative of what would be expected for a validated LC-MS/MS method, based on the established principles of isotope dilution. The data for the GC-FID method is derived from an established method using a structural analog internal standard.
| Performance Metric | Method with Stable Isotope-Labeled IS (e.g., Ethyl Lactate-d3) via LC-MS/MS | Method with Structural Analog IS (n-Heptanol) via GC-FID |
| Analyte | Ethyl Lactate | Ethyl Lactate |
| Internal Standard | Ethyl Lactate-d3 (proxy for this compound) | n-Heptanol |
| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Flame Ionization Detector (GC-FID) |
| Limit of Detection (LOD) | Typically in the low µg/L to ng/L range | 1.0 µg per sample (equivalent to 0.10 mg/m³ for a 10 L air sample)[6] |
| Limit of Quantification (LOQ) | Typically in the µg/L range | 3.33 µg per sample (equivalent to 0.33 mg/m³ for a 10 L air sample)[6] |
| Linearity (R²) | > 0.99 | Not explicitly stated, but calibration is performed[6] |
| Precision (%RSD) | < 15% | Not explicitly stated, but desorption efficiency averaged 97.8%[6] |
| Accuracy (%Recovery) | 85-115% | Desorption efficiency averaged 97.8%[6] |
| Specificity/Selectivity | High (based on mass-to-charge ratio) | Moderate (based on retention time) |
| Matrix Effect Compensation | Excellent | Limited |
Experimental Protocols
Key Experiment: Quantification of Ethyl Lactate in a Biological Matrix using Stable Isotope Dilution LC-MS/MS
This protocol describes a general procedure for the quantification of ethyl lactate in a biological sample (e.g., plasma) using a stable isotope-labeled internal standard.
1. Materials and Reagents:
-
Ethyl Lactate (analyte standard)
-
Ethyl Lactate-d3 (or other suitable isotopically labeled standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Biological matrix (e.g., plasma)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
LC-MS vials
2. Sample Preparation:
-
Prepare a stock solution of the ethyl lactate standard and the isotopically labeled internal standard in a suitable solvent (e.g., acetonitrile).
-
Create a series of calibration standards by spiking known concentrations of the ethyl lactate standard into the biological matrix.
-
Add a fixed concentration of the isotopically labeled internal standard to all calibration standards, quality control samples, and unknown samples.
-
Perform a protein precipitation step by adding a threefold volume of cold acetonitrile to each sample.
-
Vortex mix the samples for 1 minute and then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column (e.g., C18, 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to achieve separation of ethyl lactate from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ethyl Lactate: Monitor a specific precursor-to-product ion transition.
-
Isotopically Labeled Ethyl Lactate: Monitor the corresponding precursor-to-product ion transition for the labeled compound.
-
-
Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
-
4. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard in all samples.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of ethyl lactate in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for quantitative analysis using stable isotope dilution LC-MS/MS.
Caption: Principle of stable isotope dilution for accurate quantification.
References
- 1. scilit.com [scilit.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. osha.gov [osha.gov]
A Cost-Benefit Analysis of Ethyl Vinyllactate-13C2,d3 Versus Other Labeled Compounds for Researchers
In the landscape of modern research, particularly in fields like drug development and metabolic studies, the use of stable isotope-labeled compounds is indispensable for accurate quantification and tracing of molecules. This guide provides a comprehensive cost-benefit analysis of a specific labeled compound, Ethyl Vinyllactate-13C2,d3, in comparison to other widely used labeling strategies, namely Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Tandem Mass Tags (TMT), and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ). This objective comparison, supported by experimental data and protocols, is intended for researchers, scientists, and drug development professionals to make informed decisions about the most suitable labeling strategy for their experimental needs.
Data Presentation: A Comparative Overview
The selection of a labeling compound is a critical decision that balances cost, experimental complexity, and the desired analytical depth. The following table summarizes the key quantitative aspects of this compound and the alternative labeling methods. It is important to note that direct experimental performance data for this compound is not widely available in peer-reviewed literature; therefore, some of its performance characteristics are inferred based on its structure and the general applications of similar labeled small molecules.
| Feature | This compound | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | TMT (Tandem Mass Tags) | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) |
| Principle | Introduction of a 13C and deuterium-labeled small molecule for use as an internal standard or tracer. | Metabolic incorporation of "heavy" amino acids into proteins in living cells. | Chemical labeling of peptides at the N-terminus and lysine (B10760008) residues with isobaric tags. | Chemical labeling of peptides at the N-terminus and lysine residues with isobaric tags. |
| Typical Application | Targeted quantification of a specific analyte (Ethyl Vinyllactate or related compounds) via mass spectrometry. | Global quantitative proteomics, protein turnover studies, and analysis of post-translational modifications. | Multiplexed quantitative proteomics for comparing protein abundance across multiple samples. | Multiplexed quantitative proteomics for comparing protein abundance across multiple samples. |
| Sample Type | In vitro assays, cell lysates, biological fluids. | Proliferating cell cultures. | Cell lysates, tissues, biological fluids. | Cell lysates, tissues, biological fluids. |
| Multiplexing Capacity | 1 (as an internal standard). | Up to 3-plex (light, medium, heavy). | Up to 18-plex (TMTpro). | 4-plex or 8-plex. |
| Relative Cost per Sample | High for the synthesized standard, but potentially low on a per-sample basis if used for many targeted analyses. | Moderate to high, dependent on the cost of labeled amino acids and cell culture media. | High, based on the cost of the reagent kits. | High, based on the cost of the reagent kits. |
| Ease of Use | Simple to add as an internal standard. Complex if used as a metabolic tracer, requiring pathway knowledge. | Requires significant cell culture expertise and time for complete labeling. | Multi-step chemical labeling protocol. | Multi-step chemical labeling protocol. |
| Data Analysis Complexity | Relatively simple for targeted quantification. | Complex, requiring specialized software for protein identification and quantification. | Complex, requiring specialized software for reporter ion analysis. | Complex, requiring specialized software for reporter ion analysis. |
| Reported Performance | Not widely reported. Assumed to provide high accuracy for targeted quantification when used as an internal standard. | High accuracy and precision due to in-vivo labeling and early sample pooling.[1][2] | Good precision and high throughput, but can be affected by ratio compression.[3] | Good precision and throughput, but can also be affected by ratio compression.[4] |
Experimental Protocols
Detailed and robust experimental protocols are crucial for the successful implementation of any labeling strategy. Below are representative protocols for the key comparative methods.
Protocol for Targeted Quantification using a Labeled Internal Standard (e.g., this compound)
This protocol outlines the general steps for using a labeled compound as an internal standard for the quantification of an unlabeled analyte in a biological matrix using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Sample Preparation:
-
Thaw biological samples (e.g., plasma, cell lysate) on ice.
-
Perform protein precipitation by adding a threefold volume of ice-cold acetonitrile (B52724).
-
Vortex samples for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
-
Internal Standard Spiking:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Add a fixed amount of the internal standard stock solution to each sample supernatant.
-
-
LC-MS Analysis:
-
Inject the samples onto a reverse-phase C18 column.
-
Use a gradient elution with mobile phases consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Perform mass spectrometric analysis in positive ion mode using selected reaction monitoring (SRM) to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using known concentrations of the unlabeled analyte spiked into a blank matrix with the same fixed amount of internal standard.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Protocol for SILAC-based Quantitative Proteomics
This protocol describes the metabolic labeling of cells for comparative proteomic analysis.[5][6][7]
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel. One population is grown in "light" medium containing normal isotopic abundance amino acids (e.g., L-Arginine and L-Lysine).
-
The second population is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-L-Arginine and 13C6,15N2-L-Lysine).
-
Cells should be cultured for at least five passages to ensure complete incorporation of the labeled amino acids.[8][9]
-
-
Sample Treatment and Harvesting:
-
Treat the "heavy" labeled cells with the experimental condition (e.g., drug treatment) and the "light" labeled cells with a vehicle control.
-
Harvest both cell populations and wash with ice-cold PBS.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a BCA assay.
-
-
Sample Pooling and Protein Digestion:
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Perform in-solution or in-gel digestion of the combined protein sample with trypsin overnight at 37°C.
-
-
Peptide Desalting and LC-MS/MS Analysis:
-
Desalt the digested peptides using a C18 StageTip.
-
Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw data using software such as MaxQuant.
-
Identify peptides and proteins and calculate the heavy/light (H/L) ratios for protein quantification.
-
Protocol for TMT-based Quantitative Proteomics
This protocol details the chemical labeling of peptides for multiplexed proteomic analysis.
-
Protein Extraction, Reduction, Alkylation, and Digestion:
-
Extract proteins from cells or tissues.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides using trypsin.
-
-
Peptide Quantification and Labeling:
-
Quantify the peptide concentration in each sample.
-
Label equal amounts of peptides from each sample with a specific TMT isobaric tag according to the manufacturer's instructions.
-
-
Sample Pooling and Desalting:
-
Combine the TMT-labeled peptide samples into a single mixture.
-
Desalt the pooled sample using a C18 solid-phase extraction cartridge.
-
-
LC-MS/MS Analysis:
-
Analyze the labeled peptide mixture by LC-MS/MS using a high-resolution mass spectrometer capable of MS3 fragmentation to minimize ratio compression.[3]
-
-
Data Analysis:
-
Process the raw data using software such as Proteome Discoverer.
-
Identify peptides and proteins and quantify the reporter ion intensities for each TMT channel to determine relative protein abundance.
-
Mandatory Visualization
The following diagrams illustrate key workflows and concepts discussed in this guide.
Caption: Workflow for targeted quantification using a labeled internal standard.
Caption: Overview of the SILAC experimental workflow.
Caption: Logical relationship of different stable isotope labeling strategies.
References
- 1. TRC Reference Materials | LGC Standards [lgcstandards.com]
- 2. researchgate.net [researchgate.net]
- 3. LGC acquires Toronto Research Chemicals, strengthening presence in reference standards market - LGC [lgcgroup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Toronto Research Chemicals (TRC) – Genetika Science [ptgenetika.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. documents.lgcstandards.com [documents.lgcstandards.com]
- 9. pure.psu.edu [pure.psu.edu]
The Role of Ethyl Vinyllactate-13C2,d3 in Clinical Research: A Guide to Stable Isotope-Labeled Internal Standards
The Critical Role of Internal Standards in Bioanalysis
The journey of a drug candidate through preclinical and clinical trials necessitates robust analytical methods to measure its concentration and that of its metabolites in complex biological samples like blood, plasma, or urine. However, the analytical process is fraught with potential for variability. Analyte loss can occur during sample preparation steps such as extraction and dilution, and the efficiency of ionization in a mass spectrometer can be influenced by other components in the sample—a phenomenon known as the matrix effect.
To correct for these potential inaccuracies, a known amount of an internal standard (IS) is added to every sample at an early stage of the analytical workflow. The IS is a compound that is chemically and physically similar to the analyte of interest. By measuring the ratio of the analyte's signal to the IS's signal, researchers can account for variability introduced during the analytical process, thereby improving the accuracy and precision of the final concentration measurement.
Comparison of Internal Standard Types
The selection of an appropriate internal standard is a critical decision in method development. The two primary types of internal standards used in LC-MS bioanalysis are stable isotope-labeled (SIL) internal standards and structural analogue internal standards.
| Feature | Stable Isotope-Labeled (SIL) IS (e.g., Ethyl Vinyllactate-13C2,d3) | Structural Analogue IS |
| Structure | Chemically identical to the analyte, with one or more atoms replaced by a heavy isotope (e.g., ¹³C, ²H/D, ¹⁵N). | A different molecule that is structurally similar to the analyte. |
| Physicochemical Properties | Nearly identical to the analyte, leading to similar behavior during sample preparation and chromatography. | Similar, but not identical, properties. May have different extraction recoveries or chromatographic retention times. |
| Mass Spectrometry Signal | Different mass-to-charge ratio (m/z) from the analyte, allowing for separate detection. | Different m/z from the analyte. |
| Correction for Matrix Effects | Co-elutes with the analyte, experiencing the same degree of ionization suppression or enhancement, providing the most accurate correction. | May not co-elute perfectly with the analyte, leading to less effective correction for matrix effects. |
| Availability and Cost | Often more expensive and may require custom synthesis. | Generally more readily available and less expensive. |
| Potential for Interference | Minimal risk of cross-talk if the mass difference is sufficient (ideally ≥ 4 Da). Deuterated standards can sometimes exhibit a slight shift in retention time. | Can potentially interfere if the analogue is also a metabolite of the drug or an endogenous compound. |
Table 1: Comparison of Internal Standard Types
Experimental Workflow for Bioanalysis Using a Stable Isotope-Labeled Internal Standard
The following workflow illustrates the typical use of a SIL-IS, such as this compound, in a clinical research setting for the quantification of a target analyte.
Caption: Bioanalytical workflow using a stable isotope-labeled internal standard.
Detailed Experimental Protocol: A Generalized Approach
While a specific protocol for this compound is not available, a general procedure for the validation of a bioanalytical method using a SIL-IS is as follows:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the analyte and the SIL-IS (e.g., this compound) in a suitable organic solvent.
-
Create a series of calibration standards by spiking known concentrations of the analyte into a blank biological matrix (e.g., drug-free human plasma).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
To an aliquot of each calibration standard, QC sample, and study sample, add a fixed volume of the SIL-IS working solution.
-
Perform an extraction procedure to remove proteins and other interfering substances. A common method is protein precipitation, where a cold organic solvent (e.g., acetonitrile) is added to the sample, followed by centrifugation.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a solvent mixture that is compatible with the LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into an LC-MS/MS system.
-
Develop a chromatographic method to separate the analyte and IS from other matrix components.
-
Optimize the mass spectrometer parameters for the detection of both the analyte and the IS. This typically involves using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for high selectivity and sensitivity.
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the IS for each sample.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards. A linear regression with a weighting factor is typically used.
-
Determine the concentration of the analyte in the QC and study samples by interpolating their peak area ratios from the calibration curve.
-
Signaling Pathways and Logical Relationships
The use of a SIL-IS like this compound is not directly involved in biological signaling pathways. Instead, its utility lies within the logical framework of ensuring analytical accuracy. The fundamental principle is based on the assumption that the analyte and the SIL-IS behave identically throughout the analytical process.
Caption: Logical diagram of analytical variability correction using an internal standard.
Safety Operating Guide
Proper Disposal of Ethyl Vinyllactate-13C2,d3: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Ethyl Vinyllactate-13C2,d3, ensuring the safety of laboratory personnel and adherence to regulatory standards.
This document provides a comprehensive, step-by-step protocol for the proper disposal of this compound, a flammable and potentially irritating isotopically labeled organic compound. The following procedures are designed for researchers, scientists, and drug development professionals to manage this chemical waste safely and effectively.
Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, it is imperative to consult the Safety Data Sheet (SDS) and adhere to all institutional and local safety guidelines.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety glasses or goggles, and a flame-retardant laboratory coat.[1]
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
Ignition Sources: Ethyl Vinyllactate is a flammable liquid.[1][3] Keep the compound and its waste away from all potential ignition sources, such as open flames, hot surfaces, and sparks.[1][2][3][4][5] Use only non-sparking tools and explosion-proof equipment when handling larger quantities.[1][2][5]
-
Static Discharge: Take precautionary measures against static discharge, which can ignite flammable vapors.[1][3][4][5] Ensure proper grounding and bonding of containers and receiving equipment.[1][4][5]
Quantitative Data Summary
The following table summarizes the key quantitative data for a closely related compound, Ethyl Vinyllactate. This information is critical for a comprehensive risk assessment.
| Property | Value | Source |
| Chemical Formula | C5(13C2)H9D3O3 | [6] |
| Molecular Weight | 149.17 g/mol | [6] |
| Physical State | Liquid | [1] |
| Flash Point | < 140°F (< 60°C) - Classified as Ignitable | [7] |
| pH | Not Available - Assume not suitable for drain disposal | |
| Hazard Classifications | Flammable Liquid (Category 3), Skin Irritant (Category 2), Serious Eye Damage (Category 1), Specific Target Organ Toxicity - Single Exposure (Respiratory System, Category 3) | [1] |
Disposal of Isotopically Labeled Compounds
This compound is labeled with stable, non-radioactive isotopes (Carbon-13 and Deuterium). Therefore, no special precautions for radioactivity are required for its disposal. The disposal procedure should be based on its chemical properties as a flammable and irritating organic liquid.[]
Step-by-Step Disposal Protocol
1. Waste Segregation:
-
Do Not Mix: Never mix this compound waste with other waste streams, especially incompatible chemicals such as acids, bases, or oxidizers.[2][5][9]
-
Designated Waste Stream: Collect this waste in a designated container for flammable organic liquids. If your institution has a specific waste stream for halogenated or non-halogenated solvents, consult with your Environmental Health and Safety (EHS) department for proper segregation.[9]
2. Waste Containerization:
-
Appropriate Container: Use a chemically compatible and properly sealed container, provided by or approved by your institution's EHS department.[2][4][7] The container must be in good condition, free from leaks or damage.[2][4]
-
Secure Closure: Keep the waste container securely closed at all times, except when adding waste.[2][7] Do not leave funnels in the container.[2]
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a spill.[4]
3. Waste Labeling:
-
Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste".[2][5]
-
Full Chemical Name: List the full chemical name, "this compound". Do not use abbreviations or chemical formulas.[2]
-
Hazard Identification: Clearly indicate the associated hazards (e.g., "Flammable," "Irritant").[5]
-
Composition: If mixed with other solvents for experimental reasons, list all components and their approximate percentages.[2]
4. Accumulation and Storage:
-
Point of Generation: Accumulate the waste at or near the point of generation in a designated satellite accumulation area.[2][5][7]
-
Storage Limits: Adhere to your institution's and local regulations regarding the maximum volume of hazardous waste that can be stored in a satellite accumulation area (typically no more than 55 gallons).[5][7]
-
Regular Inspections: Regularly inspect the waste container and storage area for any signs of leaks or degradation.[2][4]
5. Arranging for Disposal:
-
Contact EHS: Once the container is nearly full (e.g., 90% capacity), or before it has been in storage for a predetermined time limit (consult your EHS), contact your institution's Environmental Health and Safety department to arrange for a waste pickup.[2][10]
-
Professional Disposal: Do not attempt to dispose of this chemical through standard trash or down the drain.[3][4] It must be disposed of through a licensed hazardous waste disposal company arranged by your institution.[1]
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, minimizing risks to personnel and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. moravek.com [moravek.com]
- 2. research.columbia.edu [research.columbia.edu]
- 3. acs.org [acs.org]
- 4. danielshealth.com [danielshealth.com]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. odu.edu [odu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 10. ehs.umich.edu [ehs.umich.edu]
Essential Safety and Logistics for Handling Ethyl Vinyllactate-13C2,d3
For Immediate Reference: Researchers, scientists, and drug development professionals should observe the following guidelines to ensure the safe handling and disposal of Ethyl Vinyllactate-13C2,d3. This isotopically labeled compound requires careful management due to its potential hazards, which are inferred from structurally similar chemicals. The following procedural guidance provides a comprehensive operational and disposal plan.
Hazard Assessment and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield should be worn at all times to protect against splashes.[4][5] |
| Hand Protection | Nitrile or neoprene rubber gloves are recommended.[3] Always inspect gloves for integrity before use and dispose of them properly after handling. |
| Skin Protection | A flame-retardant lab coat should be worn to protect from accidental skin contact and in case of fire. |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[4] |
Operational Plan: Safe Handling and Storage
Adherence to the following procedures will minimize risks during the handling and storage of this compound.
Step-by-Step Handling Protocol:
-
Preparation : Before handling, ensure that a safety shower and eyewash station are readily accessible. Prepare all necessary equipment and reagents to minimize the duration of handling.
-
Ventilation : Conduct all work in a certified chemical fume hood to control vapor exposure.[4]
-
Grounding : To prevent static discharge, which could ignite flammable vapors, ensure that all containers and equipment are properly grounded and bonded.
-
Dispensing : When transferring the liquid, use spark-proof tools and avoid splashing. Keep containers sealed when not in use.
-
Spill Management : In the event of a spill, evacuate non-essential personnel. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
Storage Requirements:
| Storage Condition | Guideline |
| Temperature | Store in a cool, dry, well-ventilated area away from heat and sources of ignition.[4] |
| Incompatible Materials | Keep away from strong oxidizing agents, acids, and bases.[3] |
| Container | Keep the container tightly closed and clearly labeled with the chemical name, concentration, and hazard symbols. |
| Flammability | Store in a designated flammables cabinet. |
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to ensure environmental safety and regulatory compliance.
Waste Segregation and Collection:
-
Liquid Waste : Collect all unused this compound and solutions containing it in a dedicated, sealed, and clearly labeled hazardous waste container. The container should be made of a material compatible with flammable organic liquids.
-
Solid Waste : Any materials contaminated with this compound, such as pipette tips, absorbent pads, and gloves, should be collected in a separate, sealed, and labeled hazardous waste container.
Disposal Procedure:
-
Labeling : All waste containers must be labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the approximate concentration and volume, and the associated hazards (e.g., "Flammable Liquid," "Irritant").
-
Storage of Waste : Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Arranging Disposal : Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not pour any amount of this compound down the drain.
Caption: A logical workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
